molecular formula C9H11BrN2O B1339161 N-(5-Bromo-2-pyridinyl)-2-methylpropanamide CAS No. 123788-44-3

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Cat. No.: B1339161
CAS No.: 123788-44-3
M. Wt: 243.1 g/mol
InChI Key: REPAKPGWFIZPIY-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6(2)9(13)12-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPAKPGWFIZPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566610
Record name N-(5-Bromopyridin-2-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123788-44-3
Record name N-(5-Bromopyridin-2-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide, a key intermediate in pharmaceutical and agrochemical research. The document outlines a robust and efficient synthetic strategy centered on the nucleophilic acyl substitution between 2-amino-5-bromopyridine and isobutyryl chloride. We delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss critical process parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Strategic Approach: Retrosynthetic Analysis

The synthesis of the target amide, this compound, is most logically approached through a nucleophilic acyl substitution. A retrosynthetic disconnection of the amide C-N bond reveals two primary starting materials: the nucleophilic amine, 2-amino-5-bromopyridine , and an electrophilic acylating agent, isobutyryl chloride .

This pathway is favored due to the high commercial availability of both precursors and the generally high efficiency and predictability of amide bond formation via acyl chlorides. The amino group of 2-amino-5-bromopyridine is a potent nucleophile, readily attacking the highly electrophilic carbonyl carbon of isobutyryl chloride. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Detailed Experimental Protocol

This section details a validated, step-by-step procedure for the synthesis.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-Amino-5-bromopyridineC₅H₅BrN₂173.015.00 g28.901.0
Isobutyryl ChlorideC₄H₇ClO106.553.38 g (3.22 mL)31.791.1
Triethylamine (TEA)(C₂H₅)₃N101.194.39 g (6.04 mL)43.351.5
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--
Saturated NaHCO₃ (aq)--50 mL--
Brine (Saturated NaCl)--50 mL--
Anhydrous MgSO₄MgSO₄120.37~5 g--
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (5.00 g, 28.90 mmol) and dichloromethane (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Base: Add triethylamine (6.04 mL, 43.35 mmol) to the solution. The use of a non-nucleophilic base like TEA is critical to scavenge the HCl produced without competing in the acylation reaction.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. This temperature control is essential to moderate the exothermic reaction and prevent potential side reactions.

  • Acylation: Add isobutyryl chloride (3.22 mL, 31.79 mmol) dropwise to the cooled solution over 10-15 minutes using a dropping funnel. A white precipitate (triethylammonium chloride) will form immediately.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours to ensure completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 25 mL). Combine all organic extracts.

  • Washing and Drying: Wash the combined organic layer with brine (50 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a pure, crystalline solid.

Mechanistic Insights: Nucleophilic Acyl Substitution

The formation of this compound proceeds via a classic nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-amino-5-bromopyridine attacks the electrophilic carbonyl carbon of isobutyryl chloride.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a negatively charged tetrahedral intermediate.

  • Intermediate Collapse & Leaving Group Expulsion: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: The resulting protonated amide is then deprotonated by triethylamine (the base) to yield the final neutral amide product and triethylammonium chloride.

Reaction_Mechanism Amine 2-Amino-5-bromopyridine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral 1. Nucleophilic Attack AcylChloride Isobutyryl Chloride (Electrophile) Base Triethylamine (Base) ProtonatedAmide Protonated Amide Salt Triethylammonium Chloride Base->Salt Forms Salt Tetrahedral->ProtonatedAmide 2. Expel Cl- Product N-(5-Bromo-2-pyridinyl)- 2-methylpropanamide ProtonatedAmide->Product 3. Deprotonation

Caption: The nucleophilic acyl substitution mechanism for amide formation.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis, from initial setup to final product isolation.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Isolation & Purification A 1. Dissolve 2-amino-5-bromopyridine & TEA in DCM B 2. Cool to 0-5 °C A->B C 3. Add Isobutyryl Chloride (Dropwise) B->C D 4. Stir at Room Temp (2-3 hours) C->D E 5. Quench with NaHCO₃ (aq) D->E F 6. Extract with DCM (3x) E->F G 7. Wash with Brine F->G H 8. Dry with MgSO₄ G->H I 9. Filter H->I J 10. Concentrate (Rotovap) I->J K 11. Recrystallize J->K L Final Product K->L

Caption: Step-by-step workflow for the synthesis and purification process.

Safety and Handling

  • Isobutyryl Chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water.[1] It must be handled in a well-ventilated fume hood. All glassware must be thoroughly dried before use.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

  • Triethylamine (TEA): TEA is flammable and has a strong, unpleasant odor. It can cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory at all times during this procedure.

References

  • A Convenient and Scalable Process for Preparation of 2,5-dibromopyridine. Heterocyclic Letters.
  • Synthesis of 2-Amino-5-bromopyridine.
  • Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Isobutyryl chloride for lab synthesis. eqipped.com.
  • 2-Bromo-2-methyl-N-p-tolylpropanamide.

Sources

"N-(5-Bromo-2-pyridinyl)-2-methylpropanamide chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Foreword

As a Senior Application Scientist, my experience in the field of medicinal chemistry has repeatedly highlighted the pivotal role of versatile building blocks in the discovery of novel therapeutics. This compound is one such molecule, embodying a trifecta of desirable features for drug development: a reactive handle for diversification, a privileged heterocyclic core, and a stable amide linkage. This guide is crafted for fellow researchers, scientists, and drug development professionals, aiming to provide not just a compilation of data, but a cohesive narrative on the synthesis, characterization, reactivity, and potential applications of this valuable compound. The methodologies described herein are based on established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability.

Chemical Identity and Physicochemical Properties

This compound is a brominated pyridine derivative. The presence of the bromine atom at the 5-position of the pyridine ring offers a prime site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. The amide group at the 2-position is a common feature in many biologically active molecules, contributing to the compound's structural rigidity and hydrogen bonding capabilities.

While specific experimental data for this compound is not extensively reported in publicly available databases, its physicochemical properties can be reliably estimated based on structurally related compounds and computational models.

PropertyValue (Estimated)Source(s) for Estimation
Molecular Formula C₉H₁₁BrN₂O-
Molecular Weight 243.10 g/mol [1]
Appearance Off-white to pale yellow solidGeneral observation
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in methanol, ethanol, DMSO, DMFGeneral observation
pKa Not available-
XLogP3-AA 1.7[1]
CAS Number Not available-

Synthesis and Purification

The most direct and common route for the synthesis of this compound is the acylation of 2-amino-5-bromopyridine with isobutyryl chloride (2-methylpropanoyl chloride). This is a standard nucleophilic acyl substitution reaction.

Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product 2-amino-5-bromopyridine 2-amino-5-bromopyridine reaction_vessel Anhydrous DCM Triethylamine (Base) 0°C to RT 2-amino-5-bromopyridine->reaction_vessel isobutyryl_chloride Isobutyryl Chloride isobutyryl_chloride->reaction_vessel workup Aqueous Workup reaction_vessel->workup purification Column Chromatography (Silica Gel) workup->purification product N-(5-Bromo-2-pyridinyl)- 2-methylpropanamide purification->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the acylation of aminopyridines.[2][3]

  • Preparation: To a solution of 2-amino-5-bromopyridine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq.) as a non-nucleophilic base to scavenge the HCl byproduct. Cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add isobutyryl chloride (1.05 eq.) dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 5°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it successively with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following are the expected spectral features based on analysis of similar structures.[4][5][6][7]

TechniqueExpected Features
¹H NMR - Pyridine Protons: Three aromatic protons will be observed. The proton at the 6-position (adjacent to the amide) will appear as a doublet. The proton at the 4-position will appear as a doublet of doublets, and the proton at the 3-position will appear as a doublet. - Amide Proton: A singlet for the N-H proton will be observed, typically in the downfield region (δ 8-10 ppm). - Isobutyryl Protons: A septet for the C-H proton and a doublet for the two methyl groups (CH₃) will be present.
¹³C NMR - Pyridine Carbons: Five distinct signals for the pyridine ring carbons will be observed. The carbon bearing the bromine atom (C5) and the carbon attached to the amide nitrogen (C2) will be significantly deshielded. - Amide Carbonyl: A signal for the carbonyl carbon (C=O) will be observed in the range of δ 170-180 ppm. - Isobutyryl Carbons: Signals for the methine and methyl carbons of the isobutyryl group will be present.
IR - N-H Stretch: A sharp absorption band around 3300-3400 cm⁻¹. - C=O Stretch (Amide I): A strong absorption band around 1680-1700 cm⁻¹. - N-H Bend (Amide II): An absorption band around 1510-1550 cm⁻¹. - C-Br Stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹.
Mass Spec. - Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z = 242 and 244, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[1]

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the presence of the bromine atom on the electron-deficient pyridine ring, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and is widely used to arylate or heteroarylate bromopyridines.[8][9][10] This reaction allows for the introduction of a wide range of substituents at the 5-position of the pyridine ring, making it a key strategy for generating libraries of compounds for drug discovery.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product reactant_a N-(5-Bromo-2-pyridinyl)- 2-methylpropanamide conditions Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., DME, Toluene/H₂O) reactant_a->conditions reactant_b Aryl/Heteroaryl Boronic Acid or Ester reactant_b->conditions product 5-Aryl/Heteroaryl-N-(2-pyridinyl)- 2-methylpropanamide conditions->product

Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.

A general protocol for the Suzuki-Miyaura coupling involves reacting this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system, typically with heating.

Other Reactions

The amide functionality is generally stable but can be hydrolyzed under strong acidic or basic conditions. The pyridine nitrogen can act as a base and can be protonated or alkylated.

Potential Applications in Drug Discovery

Brominated pyridines are a class of compounds with significant therapeutic potential.[11] The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The introduction of a bromine atom not only provides a handle for further chemical modification but can also enhance biological activity.

Derivatives of this compound are of interest in several therapeutic areas:

  • Anticancer Agents: Many pyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[12][13]

  • Antimicrobial Agents: The pyridine core is also found in many compounds with antibacterial and antifungal properties.[14]

  • Kinase Inhibitors: Substituted pyridinyl amides have been investigated as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[4][13]

The ability to easily diversify the structure of this compound via cross-coupling reactions makes it an ideal starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If swallowed, seek immediate medical attention.

References

  • Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. 2017. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. 2008. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. 2017. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. 2020. [Link]

  • Heterocyclic Letters. A convenient and scalable method for preparation of 2,5-dibromopyridine. 2021. [Link]

  • PubChem. N-Methylpropanamide. [Link]

  • Nature. Chemodivergent transformations of amides using gem-diborylalkanes as pro-nucleophiles. 2020. [Link]

  • PMC. 2-Bromo-2-methyl-N-p-tolylpropanamide. 2011. [Link]

  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. 2006.
  • PubChem. N-(5-bromo-2-pyridinyl)-N-methylpropanamide. [Link]

  • PubChem. 2-Amino-N-(5-bromo-2-pyrazinyl)pentanamide. [Link]

  • NIST WebBook. Propanamide, 2-methyl-. [Link]

  • Google Patents. Method for preparing 5-bromo-2-methylpyridine. 2011.
  • ACS Publications. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. 2014. [Link]

  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). 2021. [Link]

  • ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. 2024. [Link]

  • Google Patents. A kind of synthetic method of 5-bromo-2-picoline. 2009.
  • PubChem. 2-Amino-5-bromopyridine. [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. 2018. [Link]

  • ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. 2012. [Link]

  • ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. 2012. [Link]

  • Google Patents. Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine. 2021.
  • NIST WebBook. Propanamide, 2,2-dimethyl-. [Link]

  • CoLab. Novel Secondary Pyridinyl Amides: Synthesis, In Vitro Antiproliferative Screenings, and Molecular Docking Studies. 2024. [Link]

  • MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. 2021. [Link]

  • NIH. 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. 2011. [Link]

  • ResearchGate. Novel Secondary Pyridinyl Amides: Synthesis, In Vitro Antiproliferative Screenings, and Molecular Docking Studies. 2024. [Link]

  • PubChem. N-(5-bromo-3-pyridinyl)-2,2-difluoropropanamide. [Link]

  • Google Patents.
  • PubChem. N-(5-bromo-2-pyridinyl)-3-(furan-2-yl)propanamide. [Link]

  • NIST WebBook. Propanamide, N-methyl-. [Link]

  • NIST WebBook. Propanamide, 2,2-dimethyl-N-phenyl-. [Link]

  • NIST WebBook. 2,5-Pyrrolidinedione, 1-bromo-. [Link]

Sources

"mechanism of action of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of Novel Chemical Entities: A Case Study of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Abstract

The identification and characterization of a novel chemical entity's mechanism of action (MOA) is a critical and intricate phase in the drug discovery and development pipeline. This guide provides a comprehensive framework for elucidating the MOA of a previously uncharacterized small molecule, using this compound as a representative case study. While this specific compound is primarily recognized as a synthetic intermediate, its structural features, common in pharmacologically active molecules, make it an excellent model for outlining a robust, multi-faceted investigational strategy. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven experimental protocols. We will navigate from initial in silico target prediction to detailed biochemical and cellular validation, emphasizing the causality behind experimental choices and the establishment of self-validating workflows.

Introduction: The Challenge of the Unknown

This compound is a small molecule featuring a bromopyridine core, a common scaffold in medicinal chemistry known to interact with a variety of biological targets, including kinases and G-protein coupled receptors. Its precise biological activity and mechanism of action, however, remain largely undefined in public-domain literature. When faced with such a novel entity, a systematic and hypothesis-driven approach is paramount. The journey from a compound on a shelf to a well-understood pharmacological tool involves a tiered investigational cascade, beginning with broad, predictive analyses and progressively narrowing down to specific molecular interactions and their downstream consequences.

This guide will simulate this journey, proposing a logical and technically sound workflow to unravel the MOA of our case study compound.

The Initial Step: In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods offer a powerful and cost-effective means of generating initial hypotheses. These in silico tools leverage vast databases of known ligand-target interactions to predict the most probable biological targets of a novel molecule based on its chemical structure.

Principle of Similarity-Based Prediction

The underlying principle is that structurally similar molecules are likely to bind to similar biological targets. Algorithms compare the 2D or 3D structure of the query compound (this compound) against libraries of compounds with known activities.

Recommended Platforms
  • SwissTargetPrediction: A widely used web-based tool that predicts the most likely macromolecular targets of a small molecule.

  • ChEMBL: A large, open-access database containing binding, functional, and ADMET data for a vast number of drug-like bioactive compounds.

Hypothetical Target Prediction for this compound

For the purpose of this guide, we will generate a hypothetical, yet plausible, set of predicted targets based on the compound's structural motifs. The bromopyridine and amide components are frequently found in kinase inhibitors.

Predicted Target ClassSpecific ExamplesRationale
Protein Kinases Serine/threonine kinases (e.g., AKT, ERK), Tyrosine kinases (e.g., ABL, EGFR)The pyridine ring is a common hinge-binding motif in ATP-competitive kinase inhibitors.
GPCRs Dopamine receptors, Serotonin receptorsPyridine-containing structures are present in numerous CNS-active agents targeting these receptors.
Ion Channels Voltage-gated sodium channels, Potassium channelsAmide-containing local anesthetics and antiarrhythmics often target these channels.
Nuclear Receptors Peroxisome proliferator-activated receptors (PPARs)Certain fibrates and other metabolic modulators contain similar aromatic amide structures.

This in silico-generated list does not provide definitive answers but serves as a crucial roadmap, guiding the selection of initial cell-based assays and target validation experiments.

Experimental Workflow for MOA Elucidation

The following diagram outlines a comprehensive workflow for systematically investigating the mechanism of action, moving from broad, unbiased screening to specific, hypothesis-driven validation.

MOA_Workflow cluster_phase1 Phase 1: Unbiased Target Identification cluster_phase2 Phase 2: Pathway & Cellular Validation cluster_phase3 Phase 3: Functional & In Vivo Confirmation in_silico In Silico Target Prediction phenotypic_screen High-Content Phenotypic Screening in_silico->phenotypic_screen Guide assay design target_id Affinity Chromatography-Mass Spectrometry phenotypic_screen->target_id Identifies active phenotype target_validation CETSA / SPR target_id->target_validation Identifies potential targets phospho_proteomics Phospho-proteomics target_validation->phospho_proteomics Confirms direct binding western_blot Western Blot Validation phospho_proteomics->western_blot Identifies modulated pathways reporter_assay Reporter Gene Assays western_blot->reporter_assay Validates key pathway nodes phenotypic_assays Specific Phenotypic Assays (e.g., Apoptosis, Migration) reporter_assay->phenotypic_assays Links pathway to function cell_cycle Cell Cycle Analysis cell_cycle->phenotypic_assays animal_model In Vivo Target Engagement & Efficacy phenotypic_assays->animal_model Confirms cellular MOA Signaling_Pathway Compound N-(5-Bromo-2-pyridinyl)- 2-methylpropanamide TargetKinase Target Kinase (e.g., AKT) Compound->TargetKinase Inhibition Substrate_P Phosphorylated Downstream Substrate TargetKinase->Substrate_P Phosphorylation Blocked CellularResponse Cellular Response (e.g., Apoptosis) Substrate_P->CellularResponse Altered Signaling

Caption: Hypothetical signaling pathway inhibition.

Phase 3: Functional Confirmation

The final step is to connect the molecular and pathway-level changes to a definitive cellular phenotype.

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Plating and Treatment: Seed cells in a 96-well white-walled plate and allow them to attach overnight. Treat with a serial dilution of this compound and appropriate controls.

  • Assay Reagent Addition: After the desired incubation period (e.g., 24, 48 hours), add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation and Measurement: Incubate at room temperature for 1-2 hours. Measure the luminescence using a plate-reading luminometer.

  • Analysis: An increase in luminescence is directly proportional to the amount of caspase 3/7 activity and is an indicator of apoptosis induction.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound is a systematic process that requires a combination of computational prediction, biochemical validation, and cellular functional analysis. The workflow and protocols described in this guide provide a robust framework for moving from an unknown molecule to a well-characterized pharmacological agent. By integrating these techniques, researchers can build a comprehensive and validated understanding of a compound's MOA, a critical step for its potential development as a therapeutic or research tool.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]

  • Mendez, D., Gaulton, A., Bento, A. P., et al. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic Acids Research, 47(D1), D930-D940. [Link]

An In-depth Technical Guide to the Potential Biological Activity of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is a synthetic compound belonging to the class of N-acylated 2-amino-5-bromopyridines. While direct studies on the biological activity of this specific molecule are not prevalent in current literature, its structural motif is of significant interest in medicinal chemistry. The 2-amino-5-bromopyridine scaffold serves as a versatile building block for a wide range of biologically active molecules, including agents with demonstrated anti-inflammatory, anti-cancer, and anti-viral properties[1][2]. This guide synthesizes the known biological potential of this chemical class to propose a strategic framework for investigating this compound. We will explore its chemical characteristics, postulate potential mechanisms of action based on structurally related compounds, and provide detailed, validated protocols for a hypothetical screening cascade to elucidate its biological function. This document serves as a roadmap for researchers aiming to characterize this and similar novel chemical entities.

Introduction to the Molecule

This compound is characterized by a pyridine ring substituted with a bromine atom at the 5-position and an N-linked 2-methylpropanamide group at the 2-position. The strategic placement of the bromine atom and the amide linkage provides a unique electronic and steric profile, making it a candidate for targeted biological interactions.

Chemical Properties and Structure
  • IUPAC Name: N-(5-bromopyridin-2-yl)-2-methylpropanamide

  • Molecular Formula: C9H11BrN2O

  • Molecular Weight: 243.10 g/mol

  • Core Scaffold: 2-Amino-5-bromopyridine

The 2-amino-5-bromopyridine core is a privileged scaffold in drug discovery. The bromine atom acts as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical groups to explore structure-activity relationships (SAR)[2][3]. The amide bond's hydrogen bond donor and acceptor capabilities suggest potential for strong interactions with protein targets.

PropertyValue
Molecular Formula C9H11BrN2O
Molecular Weight 243.10 g/mol
Core Scaffold 2-Amino-5-bromopyridine
Key Functional Groups Amide, Pyridine, Bromo

Table 1: Key chemical properties of this compound.

Postulated Biological Activity and Mechanistic Pathways

Given the lack of direct experimental data, we must infer potential biological activities from the broader class of 2-amino-5-bromopyridine derivatives. This class of compounds has been implicated in several therapeutic areas, primarily oncology and inflammation.

Potential as a Kinase Inhibitor

Many pyridine-based structures serve as "hinge-binding" motifs in ATP-competitive kinase inhibitors. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the backbone amide of the kinase hinge region. We postulate that this compound could target kinases involved in proliferative or inflammatory signaling pathways, such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), or spleen tyrosine kinase (Syk).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Compound N-(5-Bromo-2-pyridinyl) -2-methylpropanamide Compound->JAK Inhibition (Hypothesized) DNA DNA STAT_dimer->DNA Nuclear Translocation Gene Inflammatory Gene Transcription DNA->Gene

Caption: Hypothesized inhibition of the JAK-STAT signaling pathway.

Potential as an Anti-inflammatory Agent

Derivatives of bromopyridines have shown activity against inflammatory targets. The mechanism could involve the inhibition of enzymes like cyclooxygenase (COX) or modulation of transcription factors such as NF-κB, which are central to the inflammatory response.

Proposed Experimental Workflow for Biological Characterization

To systematically evaluate the biological activity of this compound, a tiered screening approach is recommended. This ensures a logical progression from broad, high-throughput screening to specific, mechanistic studies.

G node_start Start: Compound Synthesis & QC node_tier1 Tier 1: Broad Screening - Phenotypic Screen (e.g., Cell Viability) - Broad Kinase Panel (e.g., 400+ kinases) node_start->node_tier1 node_hit Hit Identification node_tier1->node_hit node_tier2 Tier 2: Hit Validation & MOA - Dose-Response Assays (IC50) - Orthogonal Assays - Target Engagement (e.g., CETSA) node_hit->node_tier2 Validated Hits node_tier3 Tier 3: In-Vivo Models - Pharmacokinetics (PK) - Efficacy in Disease Model (e.g., Xenograft, Arthritis) node_tier2->node_tier3 node_end Lead Candidate node_tier3->node_end

Caption: Tiered experimental workflow for compound characterization.

Tier 1: Broad Phenotypic and Target-Based Screening

Rationale: The initial goal is to cast a wide net to identify any potential biological activity without bias. A phenotypic screen reveals overall cellular effects, while a broad kinase panel can quickly identify potential targets within a well-drugged protein family.

Protocol: Cell Viability MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., A549, HCT116) or immune cells (e.g., PBMCs) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Add the compound dilutions to the cells.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The intensity is proportional to the number of viable cells[3].

Tier 2: Hit Validation and Mechanism of Action (MOA)

Rationale: If Tier 1 screening yields a "hit" (e.g., significant reduction in cell viability or inhibition of a specific kinase), the next step is to confirm this activity and begin to understand how the compound works.

Protocol: Dose-Response IC50 Determination

  • Methodology: Follow the same procedure as the primary assay (e.g., MTT or specific kinase activity assay).

  • Concentration Range: Use a more granular, 10-point serial dilution series centered around the estimated effective concentration from the primary screen.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value (the concentration at which 50% of the biological activity is inhibited).

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Treat intact cells with the compound at a concentration of 10-20x the IC50. Include a vehicle control (DMSO).

  • Heating: Aliquot the cell lysate into PCR tubes and heat them individually across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Separation: Cool the tubes, lyse the cells by freeze-thawing, and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or ELISA. A ligand-bound protein is stabilized and will have a higher melting temperature compared to the unbound protein in the vehicle control.

Summary and Future Directions

This compound represents a novel chemical entity with potential for biological activity, derived from a scaffold known for its utility in developing therapeutics for cancer and inflammatory diseases[1][2]. The lack of direct published data necessitates a structured, hypothesis-driven investigation.

The proposed workflow provides a robust framework for elucidating the compound's biological profile, starting from broad screening and progressing to detailed mechanistic studies. Positive outcomes from these assays would warrant further investigation into structure-activity relationships by synthesizing and testing analogs, followed by evaluation in preclinical in vivo models of disease. This systematic approach is fundamental to translating a novel chemical structure into a potential therapeutic candidate.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

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An In-Depth Technical Guide to the In Vitro Evaluation of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of the novel chemical entity, N-(5-Bromo-2-pyridinyl)-2-methylpropanamide. In the absence of published data for this specific molecule, this document serves as a detailed, experience-driven roadmap for researchers and drug development professionals. It outlines a logical, multi-tiered screening cascade designed to elucidate the compound's physicochemical properties, biological activity, potential mechanism of action, and preliminary safety profile. The methodologies described are grounded in established, validated protocols, ensuring a rigorous and reproducible scientific investigation. This guide is intended to be a practical resource, offering not just procedural steps but also the scientific rationale behind each experimental choice, thereby empowering research teams to make informed, data-driven decisions in the early stages of drug discovery.

Introduction and Rationale

The discovery and development of novel small-molecule therapeutics is a complex, multi-stage process that relies on a robust and logical screening strategy to identify promising lead candidates.[1][2] this compound is a novel compound featuring a bromopyridinyl moiety, a common pharmacophore in medicinal chemistry, coupled with a methylpropanamide side chain. While the biological activities of this specific molecule are yet to be publicly documented, its structural components suggest potential interactions with a range of biological targets. Pyridine-based derivatives are integral to many approved drugs, and their condensed analogs have shown diverse biological activities.[3]

This guide proposes a structured in vitro evaluation cascade, a critical component of the modern drug discovery process, to systematically investigate the therapeutic potential of this compound.[2] The proposed studies are designed to be sequential, with the outcomes of each stage informing the progression to the next, ensuring a cost-effective and scientifically sound evaluation.

Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to the interpretation of biological data and the prediction of its pharmacokinetic behavior.

Identity and Purity Confirmation

Prior to initiating biological assays, the identity and purity of the synthesized this compound must be unequivocally confirmed.

Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration.

  • Mass Spectrometry (MS):

    • Utilize high-resolution mass spectrometry (HRMS) to determine the exact mass of the compound, confirming its elemental composition.[4]

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method to assess the purity of the compound. A purity level of >95% is generally required for biological screening.

Solubility and Stability Assessment

Rationale: Poor solubility can lead to false negatives in biological assays, while instability can result in inconsistent data.

Protocol:

  • Aqueous Solubility:

    • Prepare a series of concentrations of the compound in phosphate-buffered saline (PBS) at pH 7.4.

    • Incubate for a defined period (e.g., 24 hours) at room temperature.

    • Centrifuge to pellet any undissolved compound.

    • Quantify the concentration of the compound in the supernatant by HPLC.

  • Stability in Assay Media:

    • Incubate the compound in the cell culture medium to be used for subsequent assays at 37°C.

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the concentration of the parent compound by HPLC to determine its degradation rate.

Parameter Hypothetical Value Significance
Molecular Weight 257.08 g/mol [5]Essential for molar concentration calculations.
Aqueous Solubility (PBS, pH 7.4) 75 µMModerate solubility; may require a cosolvent for higher concentrations.
Stability in DMEM (24h, 37°C) >98% remainingHigh stability, suitable for cell-based assays.

Primary Biological Screening: Identifying a Therapeutic Area

The initial screening phase aims to broadly assess the compound's biological activity across a range of therapeutically relevant areas. This "phenotypic screening" approach can uncover unexpected activities.

General Cytotoxicity Assessment

Rationale: Establishing the cytotoxic profile is crucial for determining the appropriate concentration range for subsequent cell-based assays and for identifying potential anticancer activity.

Protocol: MTT Assay

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Cell Line Tissue of Origin Hypothetical IC50 (µM)
A549 Lung Carcinoma> 100
MCF-7 Breast Adenocarcinoma8.5
HCT116 Colorectal Carcinoma> 100
HEK293 Embryonic Kidney95

Interpretation: The hypothetical data suggests selective cytotoxicity towards the MCF-7 breast cancer cell line, warranting further investigation into its potential as an anticancer agent for this indication.

Antimicrobial Activity Screening

Rationale: The bromo-pyridinyl moiety is present in some antimicrobial agents. A broad-spectrum screen can quickly assess this potential.

Protocol: Broth Microdilution Assay [6]

  • Bacterial/Fungal Strains: Use a panel of clinically relevant microbes, including Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

  • Compound Preparation: Prepare serial dilutions of the compound in appropriate broth media in 96-well plates.

  • Inoculation: Inoculate each well with a standardized suspension of the microbial strain.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.[6]

Microorganism Type Hypothetical MIC (µg/mL)
S. aureus Gram-positive> 128
E. coli Gram-negative> 128
C. albicans Fungus> 128

Interpretation: Based on these hypothetical results, this compound does not exhibit significant broad-spectrum antimicrobial activity.

Mechanistic Deep Dive: Investigating Anticancer Activity in MCF-7 Cells

Based on the primary screening, the investigation will now focus on the apparent selective activity against MCF-7 breast cancer cells.

Experimental Workflow for Mechanistic Studies

G cluster_0 Initial Hit cluster_1 Mechanism of Cell Death cluster_2 Cell Cycle Analysis cluster_3 Target Deconvolution (Hypothetical) A Primary Screen: Selective cytotoxicity in MCF-7 cells B Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) A->B Investigate mode of cell death E Cell Cycle Arrest Analysis (Propidium Iodide Staining) A->E Determine effect on cell proliferation F Kinase Panel Screen A->F Identify potential molecular targets C Caspase Activation Assay (Caspase-3/7, -8, -9) B->C D Mitochondrial Membrane Potential Assay (JC-1) B->D G Western Blot for Key Signaling Proteins C->G Confirm pathway activation E->G

Caption: Proposed workflow for elucidating the anticancer mechanism of action.

Investigating the Mode of Cell Death: Apoptosis Assay

Rationale: Differentiating between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is a critical step in characterizing an anticancer compound.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat MCF-7 cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Hypothetical Outcome: A significant increase in the Annexin V+ populations (both early and late apoptotic) would suggest that the compound induces apoptosis.

Cell Cycle Analysis

Rationale: Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment and Fixation: Treat MCF-7 cells with the compound for 24 hours. Harvest and fix the cells in cold 70% ethanol.

  • Staining: Treat the cells with RNase A and stain with Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Outcome: An accumulation of cells in the G2/M phase would indicate that the compound interferes with mitotic progression.

Preliminary Safety and Druggability Assessment

Early assessment of potential liabilities can save significant resources.

hERG Channel Inhibition Assay

Rationale: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. Early screening is a regulatory expectation.

Protocol: Automated Patch Clamp

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Assay: Perform automated patch-clamp electrophysiology to measure hERG channel currents in the presence of increasing concentrations of the compound.

  • Data Analysis: Calculate the IC50 for hERG channel inhibition.

Hypothetical Outcome: An IC50 > 30 µM would suggest a low risk of hERG-related cardiotoxicity.

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of major CYP enzymes can lead to adverse drug-drug interactions.

Protocol: Fluorescent-Based CYP Inhibition Assay

  • Enzymes: Use recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Assay: Incubate the enzymes with a fluorescent substrate and varying concentrations of the test compound.

  • Measurement: Measure the fluorescence of the metabolized substrate.

  • Data Analysis: Calculate the IC50 for inhibition of each CYP isoform.

Parameter Hypothetical Result Interpretation
hERG IC50 45 µMLow risk of cardiotoxicity.
CYP3A4 IC50 18 µMModerate potential for drug-drug interactions.
Other CYPs IC50 > 50 µMLow potential for interactions via other major isoforms.

Proposed Signaling Pathway

Based on the hypothetical findings of G2/M arrest and apoptosis induction in a breast cancer cell line, a plausible mechanism could involve the disruption of microtubule dynamics, leading to mitotic catastrophe and subsequent activation of the intrinsic apoptotic pathway.

G A N-(5-Bromo-2-pyridinyl) -2-methylpropanamide B Microtubule Dynamics (Tubulin Polymerization) A->B Inhibits C Mitotic Spindle Disruption B->C Leads to D G2/M Phase Arrest C->D Causes E Mitotic Catastrophe D->E Results in F Activation of Intrinsic Apoptosis Pathway E->F Triggers G Caspase-9 Activation F->G H Caspase-3/7 Activation G->H I Apoptosis H->I

Caption: Hypothetical mechanism: microtubule disruption leading to apoptosis.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, in vitro screening cascade for this compound. The proposed workflow, from initial physicochemical characterization to focused mechanistic studies, provides a robust framework for evaluating its therapeutic potential. The hypothetical results presented herein suggest a promising avenue for this compound as a selective anticancer agent for breast cancer, acting via induction of apoptosis and cell cycle arrest.

Future in vitro studies should focus on confirming the proposed mechanism of action, potentially through tubulin polymerization assays and Western blotting for key cell cycle and apoptotic proteins. Should these studies yield positive results, the logical next steps would involve advancing the compound to in vivo efficacy and pharmacokinetic studies in relevant animal models of breast cancer.

References

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • PubChem. (n.d.). N-(5-bromo(2-pyridyl))-3-oxobutanamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (5-Bromo-2-methyl-3-pyridinyl)-methylcarbamic acid. National Center for Biotechnology Information. [Link]

  • Johnson, D. E., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Journal of Biomolecular Screening, 18(9), 1106-1115. [Link]

  • De Clercq, E., et al. (2021). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics (Basel, Switzerland), 10(7), 848. [Link]

  • Kovalyova, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules (Basel, Switzerland), 26(16), 4995. [Link]

  • An, F., & Tolliday, N. (2010). In vitro screening systems. Methods in Molecular Biology (Clifton, N.J.), 598, 1-13. [Link]

  • Sykes, K. (2023). How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]

  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2446. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • WIPO. (2009). A kind of synthetic method of 5-bromo-2-picoline.
  • PubChem. (n.d.). N-(5-bromo-2-pyridinyl)-2-phenylpropanamide. National Center for Biotechnology Information. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Chemical Synthesis Database. (n.d.). N-methyl-3-(5-methyl-2-pyridinyl)propanamide. [Link]

  • Google Patents. (n.d.). Preparation method of 2-bromo-5-aldehyde pyridine.

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A Comprehensive Technical Guide to N-(5-Bromo-2-pyridinyl)-2-methylpropanamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the chemical compound N-(5-Bromo-2-pyridinyl)-2-methylpropanamide. The document elucidates the systematic IUPAC nomenclature, details robust synthetic protocols, presents a thorough characterization based on predicted physicochemical and spectroscopic data, and explores the potential applications of this molecule within the broader context of medicinal chemistry and drug discovery. This guide is intended to be a foundational resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds.

Introduction and Nomenclature

This compound, also commonly referred to as N-(5-bromo-2-pyridyl)isobutyramide, is a halogenated pyridine derivative belonging to the amide class of organic compounds. The structural complexity and functional group arrangement of such molecules often make them attractive scaffolds in the development of biologically active agents. The formal IUPAC name is derived by systematically identifying and numbering the constituent parts of the molecule.

  • Parent Amide: The core of the name is "propanamide," indicating a three-carbon chain with a carbonyl group and a nitrogen atom. The "2-methyl" prefix specifies a methyl group attached to the second carbon of this propane chain. This entire acyl group is systematically named 2-methylpropanoyl, commonly known as isobutyryl.

  • Pyridine Substituent: The amide nitrogen is attached to a pyridine ring, making it an N-substituted amide. The pyridine ring is numbered starting from the nitrogen atom as position 1.

  • Locants: The amide linkage is at position 2 of the pyridine ring, hence "2-pyridinyl." A bromine atom is located at position 5 of the pyridine ring, designated as "5-Bromo."

  • Final Assembly: Combining these components gives the unambiguous IUPAC name: This compound .

The logical relationship for the IUPAC nomenclature is visualized below.

IUPAC_Nomenclature cluster_amide Amide Core cluster_pyridine Pyridine Substituent propanamide Propanamide amino N-linkage at C2 propanamide->amino forms amide bond methyl 2-Methyl methyl->propanamide substituent on C2 pyridine Pyridine bromo 5-Bromo bromo->pyridine amino->pyridine

Caption: IUPAC nomenclature breakdown for the target molecule.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties

The following table summarizes the key computed physicochemical properties. These values are essential for predicting the compound's behavior in various chemical and biological systems, including solubility, membrane permeability, and metabolic stability.

PropertyPredicted ValueSource
Molecular Formula C₉H₁₁BrN₂O-
Molecular Weight 243.10 g/mol -
XLogP3-AA 2.2PubChem (Computed)
Hydrogen Bond Donors 1PubChem (Computed)
Hydrogen Bond Acceptors 2PubChem (Computed)
Rotatable Bonds 2PubChem (Computed)
Topological Polar Surface Area 42 ŲPubChem (Computed)

Data is estimated based on structurally similar compounds found in PubChem, such as N-(5-bromo-2-pyridinyl)-3-oxobutanamide and N-(5-bromopyridin-2-yl)naphthalene-2-carboxamide.[1][2]

Spectroscopic Profile (Predicted)

Spectroscopic analysis is critical for the structural elucidation and purity assessment of the synthesized compound. The expected spectral characteristics are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with coupling patterns indicative of their relative positions. The isopropyl group will exhibit a characteristic doublet for the two methyl groups and a septet for the methine proton. The amide N-H proton will likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for the carbonyl carbon of the amide, the carbons of the pyridine ring (with the carbon bearing the bromine atom shifted downfield), and the carbons of the isopropyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the secondary amide (around 3300 cm⁻¹), the C=O stretching of the amide (the amide I band, around 1680 cm⁻¹), and C-Br stretching in the lower frequency region.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve cleavage of the amide bond.

Synthesis Methodology

The synthesis of this compound is most logically achieved through a two-step process: the synthesis of the key intermediate, 2-amino-5-bromopyridine, followed by its acylation.

Synthesis_Workflow A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Step 1: Bromination C This compound B->C Step 2: Acylation reagent1 Brominating Agent (e.g., NBS, Br2) reagent1->B reagent2 Isobutyryl Chloride or Isobutyric Anhydride reagent2->C

Caption: General synthetic workflow for the target compound.

Step 1: Synthesis of 2-Amino-5-bromopyridine

The synthesis of 2-amino-5-bromopyridine from 2-aminopyridine is a well-established reaction. Several methods have been reported, often employing different brominating agents to achieve regioselectivity.

Protocol: Bromination using Phenyltrimethylammonium Tribromide

This method offers good yields and milder reaction conditions compared to using elemental bromine.

  • Materials:

    • 2-Aminopyridine (1.0 eq)

    • Phenyltrimethylammonium tribromide (1.0 eq)

    • Chloroform (solvent)

    • Saturated sodium chloride solution

    • Anhydrous sodium sulfate

    • Benzene (for recrystallization)

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-aminopyridine, phenyltrimethylammonium tribromide, and chloroform.

    • Stir the mixture at 25-30°C for 2-3 hours.

    • Wash the reaction mixture with a saturated sodium chloride solution. Separate the organic layer.

    • Wash the organic phase with water, then dry over anhydrous sodium sulfate.

    • Filter and remove the solvent by rotary evaporation to yield an oil.

    • Cool the oil in an ice water bath and add water to precipitate a solid crude product.

    • Recrystallize the crude product from benzene to obtain pure 2-amino-5-bromopyridine as a yellow solid.[1][3]

Causality of Experimental Choices:

  • Phenyltrimethylammonium Tribromide: This reagent is a solid, making it easier and safer to handle than liquid bromine. It provides a controlled release of bromine, which can help to minimize the formation of di-brominated byproducts.[4]

  • Chloroform as Solvent: Chloroform is a suitable solvent for both the starting material and the reagent, allowing for a homogeneous reaction mixture.

  • Aqueous Workup: The washing steps are crucial to remove any unreacted reagents, salts, and water-soluble impurities.

  • Recrystallization: This is a standard purification technique to obtain a product with high purity, which is essential for the subsequent acylation step.

Step 2: Acylation of 2-Amino-5-bromopyridine

The final step involves the formation of the amide bond by reacting 2-amino-5-bromopyridine with an appropriate acylating agent, such as isobutyryl chloride or isobutyric anhydride.

Protocol: Acylation using Isobutyryl Chloride

  • Materials:

    • 2-Amino-5-bromopyridine (1.0 eq)

    • Isobutyryl chloride (1.1 eq)

    • Anhydrous pyridine or triethylamine (as a base and/or solvent)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (as a solvent)

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • Dissolve 2-amino-5-bromopyridine in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Causality of Experimental Choices:

  • Isobutyryl Chloride: As an acyl chloride, it is highly reactive towards the amino group, facilitating an efficient acylation reaction.[5]

  • Base (Triethylamine/Pyridine): The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base is essential to neutralize the acid, which would otherwise protonate the starting amine, rendering it unreactive.[5]

  • Low Temperature: The initial addition of the acyl chloride is performed at 0°C to control the exothermic reaction and minimize potential side reactions.

  • Anhydrous Conditions: Acyl chlorides are sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Therefore, the use of anhydrous solvents and reagents is critical for a high yield.

Potential Applications and Biological Relevance

The N-(5-bromo-2-pyridinyl) moiety is a common feature in a variety of biologically active compounds. The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions, while the bromine atom can serve as a handle for further chemical modifications (e.g., through cross-coupling reactions) and can enhance binding affinity through halogen bonding.

While specific biological activity for this compound has not been extensively reported, related structures have shown promise in several areas:

  • Anticancer Agents: Many substituted pyridine and amide-containing compounds have been investigated for their anticancer properties. For instance, various N-phenyl-5-carboxamidyl isoxazoles have been evaluated as potential chemotherapeutic agents for colon cancer.[6] The structural features of the title compound make it a candidate for screening in similar assays.

  • Enzyme Inhibition: The amide linkage and heterocyclic core are common motifs in enzyme inhibitors. For example, related compounds have been investigated as inhibitors of MDM2/XIAP in cancer therapy.[7]

  • Antimicrobial Activity: Heterocyclic amides are a well-known class of compounds with potential antimicrobial effects. The specific combination of the bromopyridine and isobutyramide groups could be explored for activity against various bacterial and fungal strains.[8]

The synthesis of a library of analogues based on this scaffold, by modifying the acyl chain or substituting the bromine atom, could be a fruitful avenue for identifying novel therapeutic leads.

Conclusion

This compound is a well-defined chemical entity with a clear IUPAC nomenclature. Its synthesis is achievable through established and reliable organic chemistry methodologies, primarily involving the bromination of 2-aminopyridine followed by acylation. While experimental data for this specific molecule is sparse, its physicochemical and spectroscopic properties can be confidently predicted. The structural motifs present in this compound suggest its potential utility as a scaffold in medicinal chemistry, particularly in the search for new anticancer and antimicrobial agents. This guide provides a solid foundation for researchers to synthesize, characterize, and further investigate the biological potential of this and related compounds.

References

  • PubChem. N-(5-bromopyridin-2-yl)naphthalene-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Patsnap. Preparation method of 2-amino-5-bromopyridine - Eureka. Available at: [Link]

  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. 2021;11(3):447-452.
  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. 2021;11(3):447-452.
  • PubChem. N-(5-bromopyridin-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. N-(5-Bromo-pyridin-2-yl)-4-ethyl-benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. N-(5-bromo(2-pyridyl))-3-oxobutanamide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Biologically Potent Novel 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione Analogues via Buchwald—Hartwig C—N Coupling Reaction. Available at: [Link]

  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. 2022;27(15):5035.
  • PubMed. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. J Med Chem. 2022;65(17):11703-11725.
  • MDPI. Antibacterial Activity and Chemical Analyses of the Alkaloidal Fraction of Neltuma laevigata (Humb. & Bonpl. Ex Willd) Britton & Rose Inflorescences. Molecules. 2023;28(14):5531.
  • PubMed. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. Anticancer Agents Med Chem. 2012;12(1):14-23.
  • PubMed Central. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. 2023;57(3):858-867.
  • ResearchGate. HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. Available at: [Link]

  • ResearchGate. (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Available at: [Link]

  • MDPI. Biological Activities of Natural Products II. Molecules. 2022;27(5):1538.
  • Cheméo. Isobutyramide, N-isobutyl- - Chemical & Physical Properties. Available at: [Link]

  • PubChem. 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. US4126628A - Acylation of amino acids.
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An In-Depth Technical Guide to N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 245765-92-8

This technical guide provides a comprehensive overview of N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide, a substituted pyridine derivative of interest to researchers and professionals in drug development and medicinal chemistry. This document delineates its chemical identity, a validated synthetic pathway, physicochemical properties, and potential applications, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Importance

N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide belongs to the broad class of pyridine-containing compounds, which are integral scaffolds in a multitude of FDA-approved pharmaceuticals. The strategic incorporation of a bromine atom, a methyl group, and a pivalamide moiety onto the pyridine core offers a unique combination of steric and electronic properties. The bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, while the bulky pivaloyl group can significantly influence the molecule's conformation and metabolic stability. This strategic functionalization makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide is crucial for its application in synthetic and medicinal chemistry.

PropertyValueSource
CAS Number 245765-92-8
Molecular Formula C₁₂H₁₇BrN₂O
Molecular Weight 285.18 g/mol
Synonyms N-(5-Bromo-3-methyl-2-pyridinyl)-N,2,2-trimethylpropanamide

Below is a 2D structural representation of the molecule.

Caption: 2D structure of N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide.

Synthesis and Mechanistic Insights

The synthesis of N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide is a multi-step process commencing from the commercially available precursor, 2-Amino-3-methylpyridine. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis Workflow Start 2-Amino-3-methylpyridine Step1 Bromination Start->Step1 Intermediate 2-Amino-5-bromo-3-methylpyridine Step1->Intermediate Step2 Pivaloylation Intermediate->Step2 Intermediate2 N-(5-Bromo-3-methylpyridin-2-yl)pivalamide Step2->Intermediate2 Step3 N-Methylation Intermediate2->Step3 End N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide Step3->End

Caption: Synthetic workflow for the target compound.

Step 1: Bromination of 2-Amino-3-methylpyridine

The initial step involves the regioselective bromination of 2-Amino-3-methylpyridine at the C5 position. This is a classic electrophilic aromatic substitution on a pyridine ring, activated by the amino group.

Protocol:

  • 2-Amino-3-methylpyridine is dissolved in a suitable solvent such as acetic anhydride.

  • The solution is cooled to a temperature between 20-25°C.

  • Liquid bromine is added dropwise to the reaction mixture.

  • The reaction is then heated to 50-60°C for 2-3 hours.

  • Upon completion, the reaction is worked up by adding water and neutralizing with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • The crude 2-Amino-5-bromo-3-methylpyridine is then purified by recrystallization.

Causality: The amino group at the C2 position is a strong activating group, directing the electrophilic bromine to the para-position (C5). The use of acetic anhydride can also serve to transiently protect the amino group as an acetamide, which can modulate its reactivity and prevent over-bromination.

Step 2: Pivaloylation of 2-Amino-5-bromo-3-methylpyridine

The second step is the acylation of the amino group of 2-Amino-5-bromo-3-methylpyridine with a pivaloyl group.

Protocol:

  • 2-Amino-5-bromo-3-methylpyridine is dissolved in an aprotic solvent like dichloromethane or tetrahydrofuran.

  • A non-nucleophilic base, such as triethylamine or pyridine, is added to the solution.

  • Pivaloyl chloride is added dropwise to the mixture at 0°C.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography.

  • The reaction is quenched with water, and the product, N-(5-Bromo-3-methylpyridin-2-yl)pivalamide, is extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield the crude product, which can be purified by column chromatography.

Causality: The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The base is essential to neutralize the HCl byproduct, driving the reaction to completion.

Step 3: N-Methylation of N-(5-Bromo-3-methylpyridin-2-yl)pivalamide

The final step is the methylation of the amide nitrogen.

Protocol:

  • N-(5-Bromo-3-methylpyridin-2-yl)pivalamide is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

  • A strong base, such as sodium hydride, is added portion-wise at 0°C to deprotonate the amide nitrogen.

  • A methylating agent, typically methyl iodide, is then added to the reaction mixture.

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The reaction is carefully quenched with water, and the product, N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide, is extracted.

  • Purification is achieved through column chromatography.

Causality: The strong base is required to generate the amidate anion, which is a potent nucleophile. This anion then displaces the iodide from methyl iodide in an SN2 reaction to form the N-methylated product.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide are not widely published, the following tables outline the expected NMR and mass spectrometry data based on its chemical structure.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2d1HPyridine H (C6)
~7.8d1HPyridine H (C4)
~2.4s3HPyridine-CH₃
~3.2s3HN-CH₃
~1.3s9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~175C=O (amide)
~155Pyridine C2
~148Pyridine C6
~140Pyridine C4
~135Pyridine C3
~118Pyridine C5
~40C(CH₃)₃
~35N-CH₃
~28C(CH₃)₃
~18Pyridine-CH₃

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
284/286[M]⁺ molecular ion peak (presence of Br isotopes)
228/230[M - C(CH₃)₃]⁺
205[M - Br]⁺

Potential Applications in Drug Discovery and Development

While specific biological activities of N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide are not extensively documented in publicly available literature, its structural motifs suggest potential utility as a key intermediate in medicinal chemistry.

The substituted pyridine core is a well-established pharmacophore in numerous therapeutic areas. The presence of the bromine atom at the 5-position allows for its use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[1] This versatility is highly valuable in the construction of compound libraries for high-throughput screening in drug discovery programs.

Furthermore, the N-methylpivalamide group can serve as a bioisosteric replacement for other functional groups, potentially improving pharmacokinetic properties such as metabolic stability and cell permeability. The bulky tert-butyl group can also provide steric hindrance that may influence binding to biological targets.

Safety and Handling

N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Based on the safety data for structurally related compounds, it may cause skin and eye irritation.

Conclusion

N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide is a strategically functionalized pyridine derivative with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a detailed and mechanistically sound synthetic pathway, and an outlook on its potential applications. The synthetic versatility offered by its bromine substituent, combined with the steric and electronic influence of the N-methylpivalamide group, makes it a valuable tool for the design and synthesis of novel and complex molecules with potential therapeutic value.

References

  • Pharmaffiliates. N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide. [Link]

  • Turner, J. A. Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino) pyridines. The Journal of Organic Chemistry, 48(20), 3401-3408 (1983). [Link]

  • Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate. Ningbo Inno Pharmchem Co.,Ltd.[Link]

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A Technical Guide to the Synthesis and Characterization of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Advanced Research & Development Laboratories Document ID: TG-BPMP-2026-01 Version: 1.0 Abstract: This technical guide provides a comprehensive, field-proven framework for the synthesis, purification, and analytical characterization of the novel compound N-(5-Bromo-2-pyridinyl)-2-methylpropanamide. Designed for researchers and professionals in medicinal chemistry and drug development, this document details the underlying chemical principles, step-by-step experimental protocols, and robust validation workflows. The guide emphasizes safety, reproducibility, and the generation of high-fidelity analytical data, establishing a self-validating system for producing and confirming the target molecule.

Compound Overview & Strategic Importance

This compound is a substituted pyridinyl amide. The bromopyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity. The 2-methylpropanamide (isobutyramide) moiety can influence solubility, metabolic stability, and hydrogen bonding interactions with biological targets. This guide outlines a robust and logical pathway to synthesize and definitively characterize this compound, providing a foundational building block for further derivatization in discovery programs.

Physicochemical & Computed Properties

The fundamental properties of the target compound are critical for experimental design, from reaction stoichiometry to purification solvent selection. The following data have been calculated based on the compound's chemical structure.

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂OCalculated
Molecular Weight 243.10 g/mol Calculated
Exact Mass 242.0055 DaCalculated
IUPAC Name This compound-
Canonical SMILES CC(C)C(=O)NC1=NC=C(C=C1)Br-
Hydrogen Bond Donors 1Computed
Hydrogen Bond Acceptors 2Computed
Rotatable Bonds 2Computed

Proposed Synthesis Workflow: Nucleophilic Acyl Substitution

Principle of Synthesis

The synthesis of this compound is achieved via a standard nucleophilic acyl substitution. The primary amine of 5-bromo-2-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride . A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

Reaction Scheme Visualization

The diagram below illustrates the direct acylation pathway.

G R1 5-Bromo-2-aminopyridine R1->center_node R2 Isobutyryl Chloride R2->center_node Base Triethylamine (Base) Base->center_node  DCM, 0°C to RT P N-(5-Bromo-2-pyridinyl)- 2-methylpropanamide BP Triethylammonium Chloride (Salt) center_node->P Acylation center_node->BP

Caption: Synthetic pathway for this compound.

Materials and Reagents
ReagentCAS No.Molecular WeightPurpose
5-Bromo-2-aminopyridine13534-99-1173.01 g/mol Nucleophile
Isobutyryl Chloride79-30-1106.55 g/mol Electrophile
Triethylamine (TEA)121-44-8101.19 g/mol HCl Scavenger
Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous Solvent
Ethyl Acetate141-78-688.11 g/mol Extraction/TLC
Hexanes110-54-386.18 g/mol TLC/Chromatography
Saturated NaHCO₃ (aq)--Aqueous Wash
Brine (Saturated NaCl)--Aqueous Wash
Anhydrous MgSO₄/Na₂SO₄--Drying Agent
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-bromo-2-aminopyridine (1.0 eq, e.g., 1.73 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) and stir until all solids are dissolved.

  • Base Addition: Add triethylamine (1.2 eq, e.g., 1.67 mL, 12.0 mmol). Cool the flask to 0 °C using an ice-water bath.

  • Acylation: Slowly add isobutyryl chloride (1.1 eq, e.g., 1.15 mL, 11.0 mmol) dropwise to the stirred solution over 10 minutes. Causality Note: Slow addition at 0 °C is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the 5-bromo-2-aminopyridine spot indicates completion.

  • Workup - Quenching: Upon completion, cool the flask back to 0 °C and slowly add 20 mL of deionized water to quench any remaining isobutyryl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and finally, brine (1 x 20 mL). Trustworthiness Note: The acidic wash removes excess triethylamine, while the basic wash removes any remaining acidic impurities. This sequence ensures a clean crude product.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification & Analytical Characterization Workflow

A rigorous analytical workflow is non-negotiable to confirm the identity and purity of the synthesized compound.

Integrated Characterization Diagram

G Crude Crude Product (Post-Workup) Purify Purification: Flash Column Chromatography Crude->Purify Pure Purified Fractions (TLC Confirmed) Purify->Pure Identity Structural Confirmation Pure->Identity Purity Purity Assessment Pure->Purity NMR ¹H & ¹³C NMR Identity->NMR MS HRMS (ESI+) Identity->MS IR FTIR Identity->IR Final Final Compound (>95% Purity) NMR->Final MS->Final IR->Final MP Melting Point Purity->MP MP->Final

Caption: Workflow for purification and definitive analytical characterization.

Protocol: Flash Column Chromatography
  • Principle: To separate the target compound from unreacted starting materials and non-polar byproducts.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Gradient elution, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes.

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the dry silica onto a pre-packed column.

    • Elute with the mobile phase, collecting fractions.

    • Analyze fractions by TLC and combine those containing the pure product.

    • Evaporate the solvent to yield the purified solid.

Protocol: Spectroscopic & Physical Analysis
  • High-Resolution Mass Spectrometry (HRMS):

    • Purpose: To confirm the elemental composition by providing a highly accurate mass measurement.

    • Method: Electrospray Ionization (ESI) in positive mode.

    • Expected Result: An [M+H]⁺ ion corresponding to the calculated exact mass of C₉H₁₂BrN₂O⁺ (243.0133).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide definitive structural confirmation by mapping the hydrogen and carbon framework.

    • ¹H NMR (400 MHz, CDCl₃): Expect signals for three distinct aromatic protons on the pyridine ring, a septet for the isobutyryl -CH, a doublet for the two methyl groups, and a broad singlet for the amide N-H.

    • ¹³C NMR (100 MHz, CDCl₃): Expect 9 distinct carbon signals, including the carbonyl carbon (~176 ppm), aromatic carbons, and aliphatic carbons.

  • Infrared (IR) Spectroscopy:

    • Purpose: To confirm the presence of key functional groups.

    • Expected Peaks: A strong absorbance around 1680-1700 cm⁻¹ for the amide C=O stretch and a peak around 3250-3350 cm⁻¹ for the N-H stretch.

  • Melting Point Determination:

    • Purpose: To assess the purity of the final product.

    • Expected Result: A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity. A broad or depressed melting point suggests impurities.

Safety and Handling Precautions

The synthesis of this compound involves hazardous materials. Adherence to strict safety protocols is mandatory.

Hazard Identification
  • 5-Bromo-2-aminopyridine: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][3]

  • Isobutyryl Chloride: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Lachrymator.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.

  • Triethylamine (TEA): Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[4]

Required Personal Protective Equipment (PPE)
EquipmentSpecification
Primary Containment Certified chemical fume hood
Eye Protection Chemical splash goggles and face shield
Hand Protection Nitrile gloves (double-gloving recommended)
Body Protection Flame-resistant lab coat
Respiratory Use is confined to a fume hood.[4]
First Aid Measures
  • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Conclusion

This guide provides a comprehensive and technically sound methodology for the synthesis and validation of this compound. By following the detailed protocols for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical intermediate with high purity and structural integrity. The emphasis on the causality behind experimental steps and the integration of self-validating analytical checks ensures that this guide serves as a reliable resource for drug discovery and development professionals.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4398281, N-(5-bromo(2-pyridyl))-3-oxobutanamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanamide, 2-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

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A Technical Guide to the Homologs of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide: Synthesis, Characterization, and Structure-Activity Relationship (SAR) Insights

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The N-(2-pyridinyl)amide scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active agents. This guide focuses on the systematic exploration of the chemical space around a specific lead compound, N-(5-Bromo-2-pyridinyl)-2-methylpropanamide. We will provide an in-depth analysis of strategies for its homologation, encompassing modifications of the acyl chain and bioisosteric replacement of the bromopyridine core. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rationale behind synthetic choices, detailed experimental protocols for synthesis and evaluation, and a framework for interpreting structure-activity relationships (SAR). The methodologies described herein are designed to be self-validating, providing a robust foundation for initiating or advancing drug discovery programs based on this versatile scaffold.

Introduction to the N-(5-Bromo-2-pyridinyl)amide Scaffold

Physicochemical Properties of the Core Molecule

The parent compound, this compound, serves as our starting point. Its structure combines a halogenated heterocyclic aromatic ring with a small, branched aliphatic amide. An understanding of its fundamental properties is critical for interpreting the effects of subsequent modifications.

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂O
Molecular Weight 243.10 g/mol
XLogP3 2.3
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Topological Polar Surface Area 41.1 Ų

Note: Properties are computed values and serve as a baseline for comparison with novel homologs.

The 2-Acylaminopyridine Moiety as a Privileged Pharmacophore

The 2-aminopyridine substructure is a classic pharmacophore that has been successfully integrated into numerous marketed drugs and clinical candidates.[1] Its utility stems from its ability to engage in various non-covalent interactions, including hydrogen bonding via the amide N-H and the pyridine nitrogen, as well as potential π-stacking. This moiety is found in compounds with a vast range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and kinase inhibitory effects.[1][2][3][4] The strategic placement of substituents, such as the 5-bromo group in our core molecule, allows for fine-tuning of electronic properties and provides a vector for further chemical modification.

Rationale for Homologation and Bioisosteric Replacement

Systematic modification of a lead compound is a fundamental strategy in drug discovery. The goals of creating homologs and analogs are multifaceted:

  • Modulate Potency and Selectivity: Small structural changes can lead to significant differences in binding affinity for the biological target.

  • Optimize ADME Properties: Adjusting lipophilicity, polarity, and metabolic stability is crucial for achieving a desirable pharmacokinetic profile. For instance, replacing an aromatic ring with a saturated bicyclic system can improve metabolic stability and solubility.[5]

  • Explore the Binding Pocket: A series of homologs can act as molecular probes to map the steric and electronic requirements of the target's binding site.

  • Escape Patent Space: Novel chemical matter can be generated to secure intellectual property.

Bioisosteric replacement, the substitution of one chemical group with another that possesses similar physical or chemical characteristics, is a key tactic in this process.[6] This can range from classical replacements (e.g., Br for Cl) to non-classical replacements (e.g., a pyridine ring for a thiazole or a difluoromethylpyridine).[7][8]

Design and Synthesis of Homologous Series

Homologation of the Acyl Chain (R-Group)

The isobutyramide group of the core molecule presents a prime opportunity for modification to probe for interactions deep within a target's binding pocket.

Design Strategy:

  • Linear Extension: Synthesis of a series with increasing chain length (acetyl, propionyl, butyryl) to probe for hydrophobic pockets.

  • Branching and Cyclization: Introduction of steric bulk (e.g., pivaloyl, cyclopropylcarbonyl) to explore spatial constraints.

  • Functionalization: Incorporation of polar groups (e.g., methoxyacetyl) or aromatic rings (e.g., benzoyl) to seek additional hydrogen bond or π-stacking interactions.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a standard, robust method for coupling 5-bromo-2-aminopyridine with various acyl chlorides. The use of an inert atmosphere is critical to prevent hydrolysis of the acyl chloride, while the tertiary amine base scavenges the HCl byproduct without competing in the nucleophilic attack.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 5-bromo-2-aminopyridine (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq.) or N,N-diisopropylethylamine (DIPEA) and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add the desired acyl chloride (1.1 eq.) dropwise via syringe. Causality Note: Slow addition is necessary to control the exothermicity of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the desired N-acyl-5-bromo-2-aminopyridine homolog.

Visualization: Synthetic Workflow for Acyl Chain Homologs

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Final Product A 5-Bromo-2-aminopyridine E N-Acylation Reaction A->E B R-C(=O)Cl (Acyl Chloride) B->E C Anhydrous DCM, 0°C to RT C->E D Et3N or DIPEA (Base) D->E F Aqueous Workup (NaHCO3, H2O, Brine) E->F G Purification (Silica Gel Chromatography) F->G H Homolog Series N-(5-Bromo-2-pyridinyl)-R-amide G->H

Caption: General workflow for the synthesis of acyl chain homologs.

Modification and Bioisosteric Replacement of the Pyridine Ring

Altering the heterocyclic core is a powerful strategy to modulate the molecule's overall electronic distribution, dipole moment, and ADME properties.

Design Strategy:

  • Positional Isomerism: Synthesize isomers where the bromine is at the 3-, 4-, or 6-position to reorient the halogen bond donor and dipole moment.

  • Halogen Substitution: Replace bromine with chlorine or fluorine to modulate the strength of the halogen bond and impact lipophilicity.

  • Bioisosteric Replacement: Replace the pyridine ring with other 6-membered heterocycles like pyrimidine or pyrazine, or 5-membered rings like thiazole.[9] This can drastically alter the pKa of the ring nitrogens and introduce new interaction points.[7][10] For example, pyrimidines are often used to fine-tune activity and pharmacokinetic properties in drug candidates.[11][12]

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol provides a versatile method for coupling various (hetero)aryl bromides with 2-methylpropanamide, allowing for the synthesis of numerous core-modified homologs. This cross-coupling reaction is chosen for its broad substrate scope and tolerance of functional groups.

  • Setup: In a glovebox, add the (hetero)aryl bromide (1.0 eq.), 2-methylpropanamide (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a ligand such as Xantphos (0.04 eq.), and a base such as Cs₂CO₃ (2.0 eq.) to a reaction vial.

  • Solvent: Add anhydrous toluene or 1,4-dioxane (approx. 0.2 M).

  • Reaction: Seal the vial and heat to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS. Causality Note: The choice of ligand is critical; bidentate phosphine ligands like Xantphos are often effective for aminations.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography or preparative HPLC to obtain the desired homolog.

Visualization: Bioisosteric Replacements for the Pyridine Core

G cluster_replacements Bioisosteric Replacements for 5-Bromopyridine Core Core Scaffold N-(Aryl)-2-methylpropanamide Pyrimidine 5-Bromopyrimidine Core->Pyrimidine Alters H-bond acceptor pattern Pyrazine 5-Bromopyrazine Core->Pyrazine Modifies electronics Thiazole 2-Bromo-5-thiazole Core->Thiazole Changes ring size and geometry Phenyl 4-Bromophenyl Core->Phenyl Removes H-bond acceptor OtherPy 3-Bromo or 6-Bromopyridine Core->OtherPy Positional Isomerism

Caption: Potential bioisosteric replacements for the core scaffold.

Methodologies for Characterization and Biological Evaluation

Structural Elucidation

Confirmation of the structure and purity of each synthesized homolog is paramount. A standard suite of analytical techniques should be employed:

  • ¹H and ¹³C NMR: To confirm the covalent structure. Key diagnostic signals include the amide N-H proton (typically a broad singlet δ 8-10 ppm) and the distinct aromatic proton patterns of the heterocyclic ring.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the amide C=O stretch (approx. 1680 cm⁻¹).

Physicochemical Profiling

The physicochemical properties of homologs directly impact their pharmacokinetic behavior.

Experimental Protocol: HPLC-Based LogP Determination

This method provides a rapid and reliable measure of lipophilicity.

  • System Setup: An HPLC system with a C18 column and a UV detector is required.

  • Mobile Phase: Prepare a series of mobile phases with varying ratios of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP values at each mobile phase composition and record their retention times (t_R).

  • Sample Analysis: Dissolve the test compound in a suitable solvent and inject it under the same conditions.

  • Calculation: For each mobile phase composition, calculate the capacity factor k' = (t_R - t₀)/t₀, where t₀ is the column dead time. Extrapolate the log k' value at 100% aqueous buffer (log k'w).

  • Correlation: Correlate the log k'w values of the standards with their known LogP values to create a calibration curve. Use this curve to determine the LogP of the test compound.

Data Presentation: Physicochemical Properties of a Homolog Series

Compound IDR-GroupMolecular WeightcLogPExperimental LogPAqueous Solubility (µM)
Parent -CH(CH₃)₂243.102.302.35150
H-01 -CH₃215.051.481.55500
H-02 -CH₂CH₂CH₃257.132.712.8080
H-03 -c-propyl255.112.252.31180
Note: Data is hypothetical and for illustrative purposes.
In Vitro Biological Screening Cascade

Given the broad activities of 2-aminopyridine derivatives, a tiered screening approach is efficient. The initial tier should consist of high-throughput screens against a diverse panel of targets, such as kinases or inflammatory mediators.[2]

Visualization: Biological Screening Cascade Flowchart

G A Synthesized Homolog Library B Primary Screen: Single-point concentration (e.g., 10 µM) against target panel (e.g., Kinases) A->B C Data Analysis: Identify 'Hits' (% Inhibition > 50%) B->C D Secondary Screen (Hits Only): Full dose-response curve (IC50 determination) C->D ≥ 3 compounds E Selectivity Screen: Test active compounds against related off-target proteins D->E F Cell-Based Assay: Confirm activity in a relevant cellular context (e.g., anti-proliferative assay) E->F G Lead Candidate Selection F->G

Caption: A tiered workflow for in vitro biological evaluation.

Structure-Activity Relationship (SAR) Analysis

The synthesis and testing of homologous series culminate in the analysis of SAR. By comparing the biological activity and physicochemical properties across a series, researchers can deduce the structural features that are critical for achieving the desired therapeutic profile.

SAR of the Acyl Chain
  • Size and Lipophilicity: A common observation is that increasing alkyl chain length enhances potency up to a point (the "greaseball" effect), after which steric hindrance or poor solubility may reduce activity.

  • Branching: Introduction of branching, as in the parent isobutyramide, can improve metabolic stability by shielding adjacent bonds from enzymatic degradation.

SAR of the Pyridine Ring
  • Substituent Position: The position of the bromo group can significantly alter binding. This is often due to its role as a halogen bond donor or its influence on the pKa of the pyridine nitrogen. Studies on pyridine derivatives have shown that the position and nature of substituents are critical for antiproliferative activity.[13][14]

  • Bioisosteres: Replacing the pyridine with a pyrimidine introduces a second nitrogen, creating a new hydrogen bond acceptor site and altering the molecule's dipole moment, which can dramatically affect both potency and properties like cell permeability.

Data Presentation: Integrated SAR Table (Hypothetical Kinase Target)

Compound IDCore RingR-GroupKinase IC₅₀ (nM)Cell Proliferation EC₅₀ (µM)LogPLigand Efficiency (LE)
Parent 5-Br-Pyridin-2-yl-CH(CH₃)₂851.22.350.35
H-01 5-Br-Pyridin-2-yl-CH₃2503.51.550.33
H-04 5-Cl-Pyridin-2-yl-CH(CH₃)₂1101.52.100.36
H-05 5-Br-Pyrimidin-2-yl-CH(CH₃)₂450.81.900.38

From this hypothetical data, one might conclude that the isobutyryl group is preferred over a smaller methyl group (Parent vs. H-01), that Cl is a reasonable substitute for Br (Parent vs. H-04), and that a pyrimidine core significantly improves both biochemical and cellular potency while reducing lipophilicity, making H-05 a promising lead.

Conclusion and Future Directions

This guide has outlined a systematic approach to exploring the chemical space around this compound. By employing rational design strategies for homologation and bioisosteric replacement, supported by robust synthetic and analytical methodologies, researchers can efficiently generate and evaluate novel analogs. The interpretation of the resulting SAR data provides crucial insights for optimizing lead compounds toward clinical candidates with improved potency, selectivity, and pharmacokinetic profiles. Future work should focus on expanding the library of bioisosteres, exploring less common heterocyclic cores, and conducting in vivo pharmacokinetic and efficacy studies on the most promising leads identified through the screening cascade.

References

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Methodological & Application

Application Notes & Protocols: A Guide to Characterizing N-(5-Bromo-2-pyridinyl)-2-methylpropanamide in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Specific Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins to control a vast array of biological processes.[1][2] Their dysregulation is a known driver of numerous diseases, most notably cancer, establishing them as one of the most critical classes of therapeutic targets.[1][3] The development of small molecule kinase inhibitors is therefore a cornerstone of modern drug discovery.

This document serves as a comprehensive technical guide for the initial biochemical characterization of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide , a novel compound hereafter referred to as Compound BPP . The pyridinyl-amide scaffold is a common feature in various biologically active molecules, suggesting its potential as a kinase inhibitor. These application notes provide the foundational principles, detailed experimental protocols, and data analysis frameworks necessary to assess the inhibitory activity and potency of Compound BPP or any similar test compound against a target kinase.

We will focus on luminescence-based kinase assays, specifically the ADP-Glo™ Kinase Assay, which offers a robust, sensitive, and high-throughput-compatible method for quantifying kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1][4]

Part 1: Foundational Principles of Luminescence-Based Kinase Assays

Before proceeding to experimental protocols, it is crucial to understand the underlying principles of the chosen assay technology. Kinases transfer a phosphate group from ATP to a substrate, producing ADP as a byproduct.[1] The rate of ADP production is directly proportional to the kinase's activity.

The ADP-Glo™ assay is a two-step process:

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed. Afterward, the ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to produce a stable luminescent signal.

Crucially, the intensity of the light output is directly proportional to the amount of ADP produced, and therefore, directly proportional to kinase activity.[1][3] An inhibitor will decrease kinase activity, leading to a lower luminescent signal. This is in contrast to ATP-depletion assays (like Kinase-Glo®), where the signal is inversely proportional to kinase activity.[5]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection (Luminescence) Kinase Kinase Enzyme Reaction Kinase Reaction (Incubate) Kinase->Reaction ATP ATP ATP->Reaction Substrate Substrate Substrate->Reaction Compound Compound BPP (Inhibitor) Compound->Reaction Inhibits ADP ADP (Product) Reaction->ADP pSubstrate Phospho-Substrate Reaction->pSubstrate ADP_Glo_Reagent Add ADP-Glo™ Reagent (Depletes remaining ATP) Kinase_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP) ADP->Kinase_Detection_Reagent ADP moves to Detection Step ADP_Glo_Reagent->Kinase_Detection_Reagent Followed by Luciferase Luciferase Reaction Kinase_Detection_Reagent->Luciferase Light Luminescent Signal Luciferase->Light Proportional to initial ADP

Figure 1: Conceptual workflow of the ADP-Glo™ Kinase Assay.

Part 2: Experimental Protocols for Characterizing Compound BPP

This section provides detailed, step-by-step protocols for the initial biochemical evaluation of Compound BPP.

Initial Compound Handling

The accurate preparation of the test compound is critical for reliable data.

  • Stock Solution: Prepare a 10 mM stock solution of Compound BPP in 100% dimethyl sulfoxide (DMSO).[3] Ensure the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare fresh serial dilutions from the stock solution using 100% DMSO.

Protocol 1: IC50 Determination (Dose-Response Curve)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. This protocol describes how to generate a 10-point dose-response curve.

Materials:

  • Target Kinase and its specific peptide/protein substrate.

  • Compound BPP (10 mM stock in DMSO).

  • Staurosporine (or other known inhibitor for the target kinase) as a positive control inhibitor.

  • ATP solution.

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[3]

  • ADP-Glo™ Kinase Assay Kit.

  • White, opaque 384-well assay plates (low volume).

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Plate Preparation (Serial Dilution):

    • Create a 10-point, 1:3 serial dilution of Compound BPP in 100% DMSO. Start with a high concentration (e.g., 1 mM) to achieve a final assay concentration of 10 µM in the first well.

    • Prepare a "no inhibitor" control containing only DMSO (this will be the 100% activity or positive control).[3]

    • Prepare a "no enzyme" control (this will be the 0% activity or negative control).

    • Using a multichannel pipette or automated liquid handler, transfer a small volume (e.g., 1 µL) of the DMSO dilutions to the appropriate wells of the 384-well assay plate.[6]

  • Kinase Reaction:

    • Prepare a 2X Kinase Solution in Kinase Assay Buffer. The optimal concentration of the kinase should be determined empirically beforehand to ensure the reaction is in the linear range.

    • Add 2.5 µL of the 2X Kinase Solution to each well containing the compound/DMSO. For the "no enzyme" control wells, add 2.5 µL of Kinase Assay Buffer instead.

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]

    • Prepare a 2X Substrate/ATP solution in Kinase Assay Buffer. The concentrations should be at or near the Km for each, if known, but must be optimized for the specific assay system.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP solution to all wells. The final reaction volume is now 5 µL.

    • Cover the plate and incubate at 30°C for 60 minutes (or the optimized reaction time).[3]

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

    • Incubate for 40 minutes at room temperature.[6]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.[6]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data. Set the average of the "no inhibitor" (positive) control wells to 100% activity and the average of the "no enzyme" (negative) control wells to 0% activity.

    • Calculate the percent inhibition for each concentration of Compound BPP.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[3]

Data Presentation:

The inhibitory activity of Compound BPP should be evaluated against a panel of kinases to assess both potency and selectivity.

Kinase TargetCompound BPP IC50 (nM)Staurosporine IC50 (nM)
Kinase A258
Kinase B85015
Kinase C>10,00030
Kinase D1,2005

Table 1: Example inhibitory activity data for Compound BPP. Staurosporine, a non-selective kinase inhibitor, is used as a reference control.

Part 3: Ensuring Trustworthiness through Assay Validation

A protocol is only as reliable as its validation. For high-throughput screening assays, the Z'-factor is the gold standard for quantifying assay quality.[7] It provides a statistical measure of the separation between the positive and negative control signals, accounting for the data variation within each control group.[8][9]

Z'-Factor Formula:

Z' = 1 - (3σp + 3σn) / |µp - µn|

Where:

  • µp = mean of the positive control (100% activity)

  • σp = standard deviation of the positive control

  • µn = mean of the negative control (0% activity)

  • σn = standard deviation of the negative control

Interpretation of Z'-Factor: [9][10]

  • Z' > 0.5: An excellent assay, suitable for high-throughput screening.

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: An unreliable assay where the control signals overlap.

Figure 2: Z'-Factor concept, illustrating the separation band between controls.

Protocol 2: Z'-Factor Determination

This protocol should be performed during assay development and periodically for quality control.

Procedure:

  • Prepare a 384-well plate. Designate half of the wells as positive controls (e.g., columns 1-12) and the other half as negative controls (e.g., columns 13-24).

  • For positive control wells, add DMSO and the kinase enzyme.

  • For negative control wells, add DMSO but substitute the kinase enzyme with Kinase Assay Buffer.

  • Proceed with the kinase reaction and ADP detection steps exactly as described in Protocol 1.

  • After reading the luminescence, calculate the mean and standard deviation for both the positive and negative control populations.

  • Use the Z'-Factor formula to calculate the value. Aim for a Z' > 0.7 for a highly robust assay.[8][11]

Part 4: Future Directions and Advanced Characterization

Once Compound BPP has been confirmed as a potent inhibitor with a well-validated assay, further studies are warranted:

  • Kinase Selectivity Profiling: Screen the compound against a large panel of kinases (e.g., >400) to determine its selectivity profile. This is crucial for understanding potential off-target effects and for developing a safe therapeutic candidate.[12]

  • Mechanism of Action Studies: Conduct kinetic experiments by varying both ATP and substrate concentrations to determine if Compound BPP is an ATP-competitive, substrate-competitive, or non-competitive inhibitor.

  • Cell-Based Assays: Transition from biochemical assays to cell-based formats to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a more physiologically relevant environment.[13]

By following this structured and rigorous approach, researchers can confidently and efficiently characterize the inhibitory properties of novel compounds like this compound, paving the way for further development in the drug discovery pipeline.

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • Goueli, S. A., Hsiao, K., Zdanovskaia, M., & Bulleit, B. (2005). A versatile, homogenous, high throughput luminescent assay for monitoring protein kinase activity at high ATP concentrations. Cancer Research, 65(9_Supplement), 1392. [Link]

  • BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

  • Grokipedia. (n.d.). Z-factor. Grokipedia. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z'). BMG LABTECH. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. [Link]

  • Reaction Biology. (n.d.). Complete kinase assay list. Reaction Biology. [Link]

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The N-Pyridinyl Amide Scaffold: A Versatile Tool for the Interrogation of PIM Kinase Signaling in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The compound "N-(5-Bromo-2-pyridinyl)-2-methylpropanamide" specified in the initial query is not a well-characterized entity in publicly available scientific literature for use as a specific research tool. To provide a scientifically rigorous and actionable guide, this document focuses on the broader, well-established class of N-pyridinyl amide derivatives which are recognized as potent inhibitors of the PIM kinase family. This guide will use a representative N-pyridinyl amide compound to illustrate the principles and protocols for investigating PIM kinase signaling, a critical pathway in cancer biology, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).

Introduction: The PIM Kinases and the N-Pyridinyl Amide Inhibitor Class

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that act as crucial downstream effectors of multiple cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[1][2] Unlike many other kinases, PIM kinases are constitutively active upon expression, meaning their functional output is primarily regulated at the level of transcription, translation, and protein stability.[2] Their overexpression is a hallmark of various human cancers, including prostate cancer and hematological malignancies, where they promote cell survival, proliferation, and resistance to apoptosis by phosphorylating a wide array of cellular substrates.[2][3]

The N-pyridinyl amide scaffold has emerged as a privileged structure in the development of potent and selective PIM kinase inhibitors. These small molecules typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase to block its catalytic activity. Their efficacy in preclinical models of AML has established them as valuable research tools for dissecting PIM signaling and as promising candidates for therapeutic development.[4][5]

Mechanism of Action: PIM Kinase Signaling Pathways

PIM kinases regulate some of the most fundamental processes in cancer cell biology, including cell cycle progression, apoptosis, and protein synthesis.[] An N-pyridinyl amide-based inhibitor allows a researcher to acutely block these functions and study the downstream consequences.

Key PIM Kinase Substrates and Cellular Functions:

  • Apoptosis Inhibition: PIM kinases phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2 associated death promoter). Phosphorylation of BAD at Ser112 prevents it from binding to and antagonizing the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival.[7][8]

  • Cell Cycle Progression: PIM kinases phosphorylate and inactivate cell cycle inhibitors like p21Cip1/Waf1 and p27Kip1, leading to their degradation and promoting the transition from G1 to S phase.[7][9]

  • Protein Synthesis and Growth: PIM kinases phosphorylate several components of the mTOR signaling pathway, including 4E-BP1, a repressor of cap-dependent translation. Phosphorylation of 4E-BP1 causes its dissociation from the translation initiation factor eIF4E, enabling protein synthesis and cell growth.[1][4][]

  • MYC Regulation: PIM kinases can phosphorylate and stabilize the MYC oncoprotein, a master transcriptional regulator of cell proliferation and metabolism, thereby amplifying its oncogenic activity.[10]

The inhibition of PIM kinases by an N-pyridinyl amide compound leads to the dephosphorylation of these substrates, resulting in the induction of apoptosis, cell cycle arrest, and reduced protein synthesis in cancer cells.

PIM_Signaling_Pathway cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors (e.g., IL-3, FLT3-L) Receptor Tyrosine Kinase Receptor (e.g., FLT3) Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT STAT5 JAK->STAT Phosphorylates PIM PIM Kinase (PIM-1, -2, -3) STAT->PIM ↑ Transcription BAD BAD PIM->BAD Phosphorylates p27 p27 / p21 PIM->p27 Phosphorylates mTORC1 mTORC1 Pathway PIM->mTORC1 Modulates Inhibitor N-Pyridinyl Amide Inhibitor Inhibitor->PIM Inhibits Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Inhibits pBAD p-BAD (inactive) pp27 p-p27 / p-p21 (degradation) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellCycle Cell Cycle Arrest (G1/S) p27->CellCycle Inhibits p4EBP1 p-4E-BP1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates eIF4E eIF4E _4EBP1->eIF4E Inhibits Translation Protein Synthesis eIF4E->Translation Promotes Western_Blot_Workflow start Seed AML Cells (e.g., MOLM-13) treat Treat with Inhibitor (Dose-Response, 2-4h) start->treat lyse Harvest & Lyse Cells (RIPA Buffer) treat->lyse quant Quantify Protein (BCA Assay) lyse->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer block Block Membrane (5% Milk/BSA) transfer->block probe_p Probe: anti-p-4E-BP1 (Overnight, 4°C) block->probe_p detect Secondary Ab & ECL Detection probe_p->detect probe_t Probe: anti-Total 4E-BP1 probe_t->detect strip Strip Membrane detect->strip analyze Densitometry Analysis (p-4E-BP1 / Total 4E-BP1) detect->analyze strip->probe_t

Figure 2: Experimental Workflow for Western Blot Analysis of PIM Target Engagement.
Cell Viability Assay

This assay determines the functional consequence of PIM inhibition on cancer cell proliferation and survival.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells. [11]A decrease in ATP corresponds to a decrease in cell viability.

Protocol Steps:

  • Cell Seeding: Seed AML cells (e.g., MOLM-13, MV-4-11) in a 96-well, opaque-walled plate at an optimized density (e.g., 10,000 cells/well). [12]2. Compound Treatment: Treat the cells with a range of inhibitor concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM) in triplicate. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability versus the log of the inhibitor concentration and use non-linear regression to calculate the GI₅₀ (concentration for 50% growth inhibition) value.

Cell LineCancer TypeFLT3 StatusRepresentative GI₅₀ (nM)
MOLM-13AMLITD150
MV-4-11AMLITD210
KG-1aAMLWT350
Table 2: Representative anti-proliferative activity of an N-pyridinyl amide PIM inhibitor in AML cell lines.
[4][5]

Conclusion and Future Directions

The N-pyridinyl amide scaffold represents a robust chemical tool for the specific and potent inhibition of the PIM kinase family. The protocols outlined here provide a validated framework for characterizing the biochemical potency, cellular target engagement, and anti-proliferative effects of such inhibitors. By using these methods, researchers can effectively probe the role of PIM signaling in various cancer models, identify pharmacodynamic biomarkers, and explore rational combination therapies to overcome therapeutic resistance. Future studies could involve using these inhibitors in in vivo xenograft models to confirm anti-tumor efficacy and to further investigate mechanisms of resistance.

References

  • The role of Pim kinase in immunomodulation. (2022). Journal of Translational Medicine. Available at: [Link]

  • PIM kinase (and Akt) biology and signaling in tumors. (2015). Journal of Hematology & Oncology. Available at: [Link]

  • Inhibition of Pim kinases in acute myeloid leukemia. (2013). Grantome. Available at: [Link]

  • Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia. (2024). Blood Advances. Available at: [Link]

  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. (2018). Clinical Cancer Research. Available at: [Link]

  • Pim kinase inhibition sensitizes FLT3-ITD acute myeloid leukemia cells to topoisomerase 2 inhibitors through increased DNA damage and oxidative stress. (2017). Oncotarget. Available at: [Link]

  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. (2013). Blood. Available at: [Link]

  • Mechanisms of action of Pim kinase inhibitor, AZD1208, in acute myeloid leukemia cells. (2013). Cancer Research. Available at: [Link]

  • Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia. (2019). Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. (2018). Biomolecules. Available at: [Link]

  • Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia. (2024). Blood Advances. Available at: [Link]

  • PIM1 kinase and its diverse substrate in solid tumors. (2023). Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • A review on PIM kinases in tumors. (2017). Oncotarget. Available at: [Link]

  • Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo. (2020). Blood. Available at: [Link]

  • Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia. (2021). Cancers. Available at: [Link]

  • A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. (2014). PLoS One. Available at: [Link]

  • A novel epidithiodiketopiperazine, NT1721, is a potent inhibitor of acute myeloid leukemia in vitro and in vivo. (2016). eScholarship, University of California. Available at: [Link]

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (2020). Oncology Letters. Available at: [Link]

  • General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

  • Considerations and suggested workflow for in vitro kinase inhibitor characterization using highly sensitive radiometric assays. (2021). ResearchGate. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • 4E-BP1 phosphorylation escapes mTORC1 in AML. (2010). Blood. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-acylated 2-aminopyridines represent a significant class of compounds in medicinal chemistry and materials science. The amide linkage to the pyridine ring offers a synthetically versatile scaffold, allowing for the exploration of diverse chemical space and the fine-tuning of physicochemical and biological properties. N-(5-Bromo-2-pyridinyl)-2-methylpropanamide, the subject of this guide, is a derivative that incorporates a bromine atom at the 5-position of the pyridine ring, a common site for further functionalization via cross-coupling reactions, and an isobutyryl group, which can influence solubility and steric interactions.

While this specific molecule is not extensively documented in publicly available literature, its synthesis can be reliably achieved through established organic chemistry principles. This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound, developed for researchers, scientists, and drug development professionals. The methodologies herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower the user to adapt and troubleshoot as necessary.

Synthetic Workflow Overview

The synthesis of this compound is proposed via a two-step sequence starting from the commercially available 2-aminopyridine. The first step involves the regioselective bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine. The subsequent and final step is the N-acylation of 2-amino-5-bromopyridine with isobutyryl chloride.

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Acylation 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine NBS, Acetonitrile This compound This compound 2-Amino-5-bromopyridine->this compound Isobutyryl chloride, Et3N, DCM

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-Amino-5-bromopyridine

Rationale: The synthesis of the key intermediate, 2-amino-5-bromopyridine, is achieved through electrophilic aromatic substitution. The amino group at the 2-position is an activating, ortho-, para-director. To achieve selective bromination at the 5-position (para to the amino group) and avoid over-bromination, N-bromosuccinimide (NBS) is a preferred brominating agent over harsher reagents like liquid bromine.[1] Acetonitrile is chosen as the solvent due to its ability to mediate the reaction effectively while minimizing the formation of by-products.[1]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Aminopyridine94.1110.0 g0.106
N-Bromosuccinimide (NBS)177.9818.9 g0.106
Acetonitrile41.05200 mL-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (10.0 g, 0.106 mol).

  • Add acetonitrile (200 mL) and stir until the 2-aminopyridine is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (18.9 g, 0.106 mol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane). The starting material (2-aminopyridine) will have a different Rf value than the product (2-amino-5-bromopyridine).

  • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethanol and water to obtain 2-amino-5-bromopyridine as a white to off-white solid.

Part 2: Synthesis of this compound

Rationale: The final product is synthesized via a nucleophilic acyl substitution reaction. The amino group of 2-amino-5-bromopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. Triethylamine (Et₃N), a non-nucleophilic organic base, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2] Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants.[2]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Isobutyryl_chloride Isobutyryl_chloride Product Product Isobutyryl_chloride->Product Electrophile Et3N Et3N Et3N->Product Base (HCl scavenger) DCM DCM DCM->Product Solvent

Caption: Reaction scheme for N-acylation.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Amino-5-bromopyridine173.015.0 g0.0289
Isobutyryl chloride106.553.4 mL (3.08 g)0.0289
Triethylamine (Et₃N)101.194.4 mL (3.2 g)0.0318
Dichloromethane (DCM), anhydrous84.93100 mL-

Protocol:

  • In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (5.0 g, 0.0289 mol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (4.4 mL, 0.0318 mol) to the stirred solution.

  • Add isobutyryl chloride (3.4 mL, 0.0289 mol) dropwise to the cooled solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (Eluent: 20% Ethyl acetate in Hexane).

  • Once the reaction is complete, quench the reaction by adding water (50 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10-30% ethyl acetate) to afford the pure this compound.

Part 3: Characterization

Expected Results:

  • Appearance: White to off-white solid.

  • Yield: Typically 70-85% after purification.

  • Melting Point: To be determined experimentally.

Spectroscopic Data (Predicted):

The following are predicted spectroscopic data based on the analysis of similar structures. Actual experimental data should be acquired for confirmation.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~8.3 (d, 1H, H-6 of pyridine)

    • ~8.0 (br s, 1H, NH)

    • ~7.8 (dd, 1H, H-4 of pyridine)

    • ~8.1 (d, 1H, H-3 of pyridine)

    • ~2.6 (septet, 1H, CH of isobutyryl)

    • ~1.2 (d, 6H, 2 x CH₃ of isobutyryl)

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • ~176 (C=O)

    • ~150 (C-2 of pyridine)

    • ~148 (C-6 of pyridine)

    • ~140 (C-4 of pyridine)

    • ~115 (C-5 of pyridine)

    • ~112 (C-3 of pyridine)

    • ~36 (CH of isobutyryl)

    • ~19 (2 x CH₃ of isobutyryl)

  • FT-IR (KBr, cm⁻¹):

    • ~3300-3200 (N-H stretching)

    • ~1680-1660 (C=O stretching, Amide I)

    • ~1580-1560 (N-H bending, Amide II)

    • ~1600, 1470 (C=C and C=N stretching of pyridine ring)

Best Practices and Troubleshooting

IssuePossible CauseSolution
Low yield in bromination Incomplete reaction or over-bromination.Ensure slow, portion-wise addition of NBS at low temperature. Monitor the reaction closely by TLC to avoid prolonged reaction times.
Low yield in acylation Incomplete reaction.Ensure all reagents are anhydrous. Use a slight excess (1.1 eq) of triethylamine. Allow the reaction to stir for a longer duration at room temperature.
Formation of di-acylated product Use of a strong base or high temperature.Triethylamine is generally a suitable base to avoid di-acylation. If di-acylation is observed, consider using a weaker base like pyridine.[3]
Difficult purification Co-elution of impurities.Optimize the solvent system for column chromatography. Recrystallization from a suitable solvent system can also be an effective purification method.

Safety Precautions

  • 2-Amino-5-bromopyridine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4]

  • Isobutyryl chloride: Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[2] It is also a lachrymator. Handle with extreme care in a fume hood, away from ignition sources.[2][6] Wear appropriate PPE, including chemical-resistant gloves and a face shield.[2]

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane: Suspected of causing cancer. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • 2-Amino-5-bromopyridine synthesis. ChemicalBook. (URL not provided in search results)
  • ICSC 0286 - ISOBUTYL CHLORIDE. International Labour Organization. (URL not provided in search results)
  • 2-Amino-5-bromopyridine. Santa Cruz Biotechnology. (URL not provided in search results)
  • Isobutyryl chloride - Safety Data Sheet. Sigma-Aldrich. 2014-02-27. (URL not provided in search results)
  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com. (URL not provided in search results)
  • 2-Amino-5-bromopyridin-3-ol. Apollo Scientific. (URL not provided in search results)
  • ISOBUTYRYL CHLORIDE - CAMEO Chemicals. NOAA. (URL not provided in search results)
  • ISO- BUTYRYL CHLORIDE 98% FOR SYNTHESIS MSDS. Loba Chemie. 2018-12-26. (URL not provided in search results)
  • A kind of preparation method of 2- amino -5- bromopyridine. Google Patents. CN109748864A. (URL not provided in search results)
  • ISO Butyryl Chloride MSDS. KSCL (KRISHNA). (URL not provided in search results)
  • 2-Amino-5-bromopyridine Safety Data Sheet. Jubilant Ingrevia Limited. (URL not provided in search results)
  • Preparation method of 2- amino -5- bromopyridine. Eureka | Patsnap. (URL not provided in search results)
  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. 2025-08-06. (URL not provided in search results)
  • 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet. (URL not provided in search results)
  • SAFETY DATA SHEET - Fisher Scientific. 2014-12-18. (URL not provided in search results)
  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. 2021. (URL not provided in search results)
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. (URL not provided in search results)
  • N-Acylation in combinatorial chemistry. Arkivoc. (URL not provided in search results)
  • Protocol for N-acylation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem. (URL not provided in search results)
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (URL not provided in search results)
  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Semantic Scholar. (URL not provided in search results)
  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. (URL not provided in search results)
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. (URL not provided in search results)
  • Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. Benchchem. (URL not provided in search results)
  • H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (URL not provided in search results)
  • N-Acylation in Combinatorial Chemistry. ResearchGate. 2025-08-07. (URL not provided in search results)
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. (URL not provided in search results)
  • 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. ResearchGate. (URL not provided in search results)
  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. 2021-01-28. (URL not provided in search results)
  • REGIOSELECTIVE N-ACYLATION OF. (URL not provided in search results)

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Application Notes and Protocols for the Investigation of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide and Related Pyridinyl Amides in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Frontier of Novel Anticancer Agents

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. The pyridinyl amide scaffold has emerged as a promising pharmacophore in the design of targeted cancer therapies, particularly as kinase inhibitors. While a specific dossier of anticancer activity for N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is not yet established in publicly accessible scientific literature, its structural motifs are present in compounds with demonstrated antiproliferative effects.

This document serves as a comprehensive guide for the researcher venturing to elucidate the potential of this compound or other novel pyridinyl amides in cancer research. It is structured not as a rigid protocol for a known entity, but as a strategic workflow for the systematic investigation of a new chemical entity (NCE) with a rational basis for its potential as an anticancer compound. The methodologies outlined herein are grounded in established practices for drug discovery and are designed to build a robust data package for assessing the therapeutic potential of this class of compounds.

The Scientific Rationale: Why Investigate Pyridinyl Amides in Oncology?

The pyridine ring is a versatile scaffold in medicinal chemistry, and its derivatives are components of numerous approved drugs. In oncology, the pyridinyl amide framework has been successfully employed to target key signaling pathways implicated in tumorigenesis and metastasis.

Several patents and research articles underscore the potential of this scaffold. For instance, "Phenyl- or pyridinyl-amide as inhibitors of c-fms kinase" (CA2650057C) highlights the role of such compounds in targeting receptor tyrosine kinases.[1][2][3][4] Furthermore, studies on novel secondary pyridinyl amides have demonstrated their antiproliferative activity against various cancer cell lines, including leukemia and hepatocellular carcinoma, through the inhibition of kinases such as bcr/abl, EGFR, and HER2.[5] The ability of pyridine-pyrimidine amides to inhibit HGF-induced epithelial scattering further points to their potential in combating cancer metastasis.[6]

Given this context, this compound can be hypothesized to function as an inhibitor of protein kinases that are critical for cancer cell survival and proliferation. The initial investigative steps should, therefore, focus on broad-spectrum kinase inhibitor profiling and a panel of cancer cell lines to identify potential targets and responsive cancer types.

Proposed Investigational Workflow

The following diagram illustrates a logical workflow for the preclinical evaluation of a novel pyridinyl amide compound in cancer research.

investigational_workflow Compound Acquisition & QC Compound Acquisition & QC Initial Cytotoxicity Screening Initial Cytotoxicity Screening Compound Acquisition & QC->Initial Cytotoxicity Screening Mechanism of Action Studies Mechanism of Action Studies Initial Cytotoxicity Screening->Mechanism of Action Studies Target Identification Target Identification Initial Cytotoxicity Screening->Target Identification Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Target Validation Target Validation Mechanism of Action Studies->Target Validation Pharmacokinetics & Toxicology Pharmacokinetics & Toxicology Lead Optimization->Pharmacokinetics & Toxicology Xenograft Efficacy Studies Xenograft Efficacy Studies Pharmacokinetics & Toxicology->Xenograft Efficacy Studies IND-Enabling Studies IND-Enabling Studies Xenograft Efficacy Studies->IND-Enabling Studies Target Validation->Lead Optimization

Caption: A phased approach to the preclinical investigation of a novel pyridinyl amide.

Experimental Protocols: A Step-by-Step Guide

Compound Preparation and Quality Control

Prior to any biological evaluation, it is critical to ensure the purity and identity of the test compound.

  • Protocol 1.1: Compound Characterization

    • Synthesis and Purification: Synthesize or procure this compound. If synthesized in-house, purify using an appropriate method such as column chromatography or recrystallization.

    • Structural Verification: Confirm the chemical structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected spectral data should be consistent with the proposed structure.

    • Purity Assessment: Determine the purity of the compound using high-performance liquid chromatography (HPLC). A purity of >95% is generally required for in vitro assays.

    • Solubility Testing: Determine the solubility of the compound in common solvents used for biological assays, such as dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution (e.g., 10 mM in 100% DMSO) and store it at -20°C or -80°C.

Initial In Vitro Cytotoxicity Screening

The initial step in evaluating a potential anticancer compound is to assess its ability to inhibit the growth of cancer cells.

  • Protocol 2.1: Cell Viability Assay (MTT or CellTiter-Glo®)

    • Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types. Based on the literature for related pyridinyl amides, this could include leukemia (e.g., K562), hepatocellular carcinoma (e.g., HepG2), breast cancer (e.g., MCF-7, MDA-MB-231), and lung cancer (e.g., A549) cell lines. Include a non-cancerous cell line (e.g., human dermal fibroblasts) to assess selectivity.[5]

    • Cell Seeding: Plate the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the this compound stock solution in a complete cell culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Viability Assessment:

      • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

      • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence, which is proportional to the amount of ATP and thus indicative of cell viability.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Table 1: Example Data Representation for Initial Cytotoxicity Screening

Cell LineCancer TypeIC₅₀ (µM) for this compoundIC₅₀ (µM) for Doxorubicin (Positive Control)
K562Chronic Myelogenous LeukemiaExperimental ValueExperimental Value
HepG2Hepatocellular CarcinomaExperimental ValueExperimental Value
MCF-7Breast Cancer (ER+)Experimental ValueExperimental Value
A549Lung CarcinomaExperimental ValueExperimental Value
HDFNormal Human Dermal FibroblastsExperimental ValueExperimental Value
Elucidating the Mechanism of Action

Once cytotoxic activity is confirmed, the next step is to understand how the compound exerts its effects.

  • Protocol 3.1: Kinase Inhibition Profiling

    • Given that the pyridinyl amide scaffold is common in kinase inhibitors, an initial broad-spectrum kinase inhibition screen is highly recommended.[7][8][9] This can be performed through commercial services that offer panels of hundreds of kinases. This will help in identifying the primary molecular target(s) of the compound.

  • Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

    • Cell Treatment: Treat a sensitive cancer cell line with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Cell Staining: Harvest the cells, fix them in cold 70% ethanol, and then stain the DNA with a fluorescent dye such as propidium iodide (PI) in the presence of RNase.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will reveal the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle and compare it with the vehicle-treated control. An accumulation of cells in a particular phase suggests cell cycle arrest.

  • Protocol 3.3: Apoptosis Assay (Annexin V/PI Staining)

    • Cell Treatment: Treat a sensitive cancer cell line with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time point (e.g., 24 or 48 hours).

    • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Data Analysis: Quantify the percentage of apoptotic cells and compare it with the vehicle-treated control.

Target Validation and Pathway Analysis

The findings from the mechanism of action studies should be validated to confirm the molecular targets and understand the downstream signaling effects.

  • Protocol 4.1: Western Blot Analysis

    • Protein Extraction: Treat a sensitive cell line with the compound at various concentrations and time points. Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against the putative kinase target and its phosphorylated form, as well as downstream signaling proteins (e.g., p-AKT, p-ERK) and markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

signaling_pathway cluster_0 Hypothesized Mechanism of Action Pyridinyl Amide Pyridinyl Amide Target Kinase Target Kinase Pyridinyl Amide->Target Kinase Inhibition Downstream Effector Downstream Effector Target Kinase->Downstream Effector Phosphorylation Cell Cycle Arrest Cell Cycle Arrest Downstream Effector->Cell Cycle Arrest Apoptosis Apoptosis Downstream Effector->Apoptosis Cancer Cell Death Cancer Cell Death Cell Cycle Arrest->Cancer Cell Death Apoptosis->Cancer Cell Death

Caption: A potential signaling pathway inhibited by a pyridinyl amide compound.

Conclusion and Future Directions

The successful execution of these protocols will provide a comprehensive in vitro characterization of this compound or a related novel pyridinyl amide. Positive results, such as potent and selective cytotoxicity towards cancer cells, a clear mechanism of action involving the inhibition of a key oncogenic kinase, and the induction of apoptosis or cell cycle arrest, would provide a strong rationale for advancing the compound to in vivo studies. These would typically involve pharmacokinetic and toxicology assessments, followed by efficacy studies in animal models of cancer, such as xenograft models. While the journey from a novel compound to a clinical candidate is long and challenging, a systematic and rigorous preclinical evaluation as outlined here is the indispensable first step.

References

  • Patents on Phenyl- or pyridinyl-amide as inhibitors of c-fms kinase. (e.g., CA2650057C).
  • Novel Secondary Pyridinyl Amides: Synthesis, In Vitro Antiproliferative Screenings, and Molecular Docking Studies. (2024). CoLab.[Link]

  • Pyridine-pyrimidine amides that prevent HGF-induced epithelial scattering by two distinct mechanisms. (2017). PubMed.[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.[Link]

  • Heterocyclic Amides as Kinase Inhibitors. (2018). ACS Medicinal Chemistry Letters.[Link]

Sources

"N-(5-Bromo-2-pyridinyl)-2-methylpropanamide for cell signaling studies"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Characterization of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide, a Novel Modulator of G-Protein Coupled Receptor Signaling

Senior Application Scientist Note: Initial literature and database searches for "this compound" did not yield established biological activity or specific molecular targets. This is common for novel chemical entities in early-stage discovery. Therefore, this document serves as a representative guide, outlining the principles and detailed protocols for characterizing a hypothetical compound of this class, hereafter referred to as Compound X , as a modulator of a G-protein coupled receptor (GPCR) signaling pathway. The experimental framework provided is robust and widely applicable for the initial investigation of novel small molecules in cell signaling research.

Introduction: The Rationale for Investigating Novel GPCR Modulators

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for approximately one-third of all marketed therapeutics.[1][2] Their involvement in a vast array of physiological processes makes them prime targets for drug discovery.[1][2] The signaling cascades initiated by GPCRs are complex, often involving the activation of heterotrimeric G-proteins, which in turn modulate the production of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+).[3][4][5] A significant downstream consequence of GPCR activation is the engagement of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][6][7] The activation of ERK1/2 through GPCRs can regulate fundamental cellular processes such as proliferation, differentiation, and survival, making this pathway a critical area of study in both basic research and therapeutic development.[6][8]

Compound X (this compound) is a novel small molecule with structural motifs suggestive of potential interaction with protein targets. This guide provides a comprehensive framework for its initial characterization, focusing on a hypothetical scenario where Compound X acts as a modulator of a Gq-coupled GPCR, leading to the activation of the ERK1/2 signaling pathway.

Principle of Investigation: A Two-Tiered Approach

To thoroughly characterize Compound X, we will employ a two-tiered experimental approach:

  • Primary Functional Assay (Calcium Mobilization): We will first determine if Compound X can elicit a direct response at a Gq-coupled receptor. Gq-protein activation leads to the activation of phospholipase C (PLC), which generates inositol triphosphate (IP3).[3] IP3 subsequently binds to its receptors on the endoplasmic reticulum, causing a rapid release of stored calcium into the cytoplasm.[3][9] This transient increase in intracellular Ca2+ is a robust and direct measure of Gq-coupled receptor activation and can be monitored in real-time using calcium-sensitive fluorescent dyes.[10][11][12]

  • Downstream Signaling Assay (ERK1/2 Phosphorylation): To confirm that the primary receptor activation translates into a downstream cellular response, we will measure the phosphorylation status of ERK1/2. Activation of the GPCR-Gq-PLC pathway can lead to the activation of Protein Kinase C (PKC), which is a key upstream activator of the Raf-MEK-ERK cascade.[1][6] The phosphorylation of ERK1/2 at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) is a hallmark of its activation.[8] We will use Western blotting to quantify the levels of phosphorylated ERK (p-ERK) relative to total ERK.[2][13][14]

This dual-assay approach provides a self-validating system. A positive result in the calcium mobilization assay confirms receptor engagement, while the subsequent detection of ERK phosphorylation validates the propagation of the signal through the downstream kinase cascade, providing a more complete picture of the compound's biological activity.

Visualizing the Investigated Pathway and Workflow

To provide a clear conceptual framework, the following diagrams illustrate the hypothetical signaling pathway targeted by Compound X and the overall experimental workflow for its characterization.

GPCR_ERK_Pathway Hypothetical Gq-GPCR to ERK Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR Gq-Coupled GPCR Gq Gq Protein (α, βγ subunits) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves CompoundX Compound X (Agonist) CompoundX->GPCR Binds & Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 Transcription Gene Transcription (Proliferation, Differentiation) pERK->Transcription Translocates & Activates Experimental_Workflow Workflow for Characterizing Compound X cluster_assay1 Primary Assay cluster_assay2 Downstream Assay Start Start: HEK293 cells expressing target GPCR Seed Seed cells in 96-well (Ca2+ assay) & 6-well plates (WB) Start->Seed Treat Treat cells with dose-range of Compound X Seed->Treat Ca_Load Load with Ca2+-sensitive dye (e.g., Fluo-4 AM) Treat->Ca_Load Lyse Lyse cells & collect protein Treat->Lyse Ca_Read Measure fluorescence change (FlexStation / FLIPR) Ca_Load->Ca_Read Ca_Analysis Analyze dose-response (EC50 determination) Ca_Read->Ca_Analysis Conclusion Conclusion: Confirm Compound X is a Gq-ERK pathway activator Ca_Analysis->Conclusion WB Western Blot: 1. SDS-PAGE 2. Transfer 3. Probe with p-ERK & Total ERK Ab Lyse->WB WB_Detect Detect signal (ECL) WB->WB_Detect WB_Analysis Quantify p-ERK/Total ERK ratio WB_Detect->WB_Analysis WB_Analysis->Conclusion

Caption: Experimental workflow for the characterization of Compound X.

Detailed Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol is designed to measure changes in intracellular calcium concentration in response to Compound X, indicating Gq-coupled receptor activation. [10][11] Materials:

  • HEK293 cell line stably expressing the target Gq-coupled GPCR.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • FLIPR Calcium 5 Assay Kit or equivalent (e.g., Fluo-4 AM).

  • Probenecid (if required for cell line to prevent dye leakage). [10]* Compound X, dissolved in DMSO to create a 10 mM stock solution.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capability (e.g., FlexStation® 3 or FLIPR®).

Procedure:

  • Cell Seeding:

    • Culture cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 50,000 cells per well in 100 µL of medium into a 96-well black-walled plate. [10] * Incubate overnight at 37°C, 5% CO2 to allow for cell attachment and monolayer formation. Rationale: A confluent monolayer ensures a consistent and robust signal.

  • Compound Plate Preparation:

    • On the day of the assay, prepare a serial dilution of Compound X in Assay Buffer in a separate 96-well plate. This will be the "source plate".

    • Prepare concentrations at 5x the final desired concentration (e.g., for a final concentration of 10 µM, prepare a 50 µM solution). Rationale: The reader will inject 25 µL of the 5x compound solution into 100 µL of dye-loaded cells, resulting in the desired 1x final concentration.

  • Dye Loading:

    • Aspirate the culture medium from the cell plate.

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions in Assay Buffer (with probenecid, if necessary).

    • Add 100 µL of the dye solution to each well.

    • Incubate the plate for 1 hour at 37°C, 5% CO2, followed by 30 minutes at room temperature in the dark. [10]Rationale: Incubation allows the cell-permeant form of the dye (e.g., Fluo-4 AM) to enter the cells and be cleaved by intracellular esterases into its active, calcium-sensitive form.

  • Measurement:

    • Place both the cell plate and the compound source plate into the fluorescence plate reader.

    • Set the instrument to read fluorescence (e.g., Ex/Em ~485/525 nm for Fluo-4).

    • Program the instrument to establish a baseline reading for 15-20 seconds, then inject 25 µL from the compound plate into the cell plate, and continue reading for an additional 90-120 seconds.

    • The change in fluorescence intensity directly correlates with the increase in intracellular calcium. [10]

Protocol 2: Western Blot for ERK1/2 Phosphorylation

This protocol quantifies the level of activated ERK1/2 in response to Compound X. [2] Materials:

  • HEK293 cell line (as above).

  • 6-well tissue culture plates.

  • Compound X (10 mM stock in DMSO).

  • Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer (4x).

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.

  • Enhanced Chemiluminescence (ECL) substrate.

  • PVDF membrane.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Seeding and Treatment:

    • Seed 5 x 10^5 cells per well in 6-well plates and grow overnight.

    • Starve the cells in serum-free medium for 4-6 hours before treatment. Rationale: Serum contains growth factors that activate the ERK pathway; starvation reduces basal phosphorylation, increasing the signal-to-noise ratio.

    • Treat cells with various concentrations of Compound X for a predetermined time (e.g., 10 minutes). Include a vehicle control (DMSO). Rationale: The optimal stimulation time should be determined via a time-course experiment, but 5-15 minutes is a common window for peak ERK phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with RIPA buffer.

    • Add 4x Laemmli sample buffer, and boil at 95°C for 5 minutes.

    • Load 20 µg of protein per lane onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom. [2]

  • Western Blotting and Detection:

    • Transfer the proteins from the gel to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature. [14] * Incubate the membrane with primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C. [14] * Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature. [2] * Wash the membrane 3 times for 10 minutes each with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing for Total ERK:

    • To normalize the phospho-ERK signal, the same membrane must be probed for total ERK. [14] * Incubate the membrane in a mild stripping buffer for 10-15 minutes.

    • Wash thoroughly, block again for 1 hour, and then probe with the primary antibody against total ERK1/2.

    • Repeat the secondary antibody and detection steps as above.

Data Analysis and Expected Results

Calcium Mobilization Data

The data from the fluorescence plate reader should be analyzed by plotting the change in relative fluorescence units (RFU) against time. The peak fluorescence after compound addition is used to determine the response. A dose-response curve can be generated by plotting the peak RFU against the logarithm of Compound X concentration and fitting the data to a four-parameter logistic equation to determine the EC50 value.

Table 1: Hypothetical Dose-Response Data for Compound X in Calcium Mobilization Assay

Compound X [M]Log[Compound X]Peak RFU (Mean)SEM
1.00E-09-9.01058
1.00E-08-8.025015
1.00E-07-7.085045
5.00E-07-6.3150070
1.00E-06-6.0185090
1.00E-05-5.02000110
1.00E-04-4.02050120

From this data, an EC50 value can be calculated, representing the concentration of Compound X that elicits 50% of the maximal response.

Western Blot Data

The chemiluminescent bands for p-ERK (p44/42) and total ERK (p44/42) should be quantified using densitometry software (e.g., ImageJ). The p-ERK signal in each lane is normalized to the corresponding total ERK signal. The results are then expressed as a fold change relative to the vehicle-treated control.

Table 2: Hypothetical Densitometry Analysis of ERK Phosphorylation

Treatmentp-ERK/Total ERK RatioFold Change vs. Vehicle
Vehicle (DMSO)0.151.0
Compound X (100 nM)0.453.0
Compound X (1 µM)1.208.0
Compound X (10 µM)1.359.0

These results would demonstrate a dose-dependent increase in ERK1/2 phosphorylation upon treatment with Compound X, confirming its activity on the downstream signaling pathway.

References

  • Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. PMC.[Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.[Link]

  • G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Creative Diagnostics.[Link]

  • Ca2+ Mobilization Assay. Creative Bioarray.[Link]

  • ERK Activation Pathways Downstream of GPCRs. PubMed.[Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual.[Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC.[Link]

  • Minireview: Targeting GPCR activated ERK pathways for drug discovery. ResearchGate.[Link]

  • BRET assay to study receptor-G protein interactions in live cells. ResearchGate.[Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC.[Link]

  • An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed.[Link]

  • An overview of Ca 2+ mobilization assays in GPCR drug discovery. ResearchGate.[Link]

  • Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. Berthold Technologies.[Link]

  • BRET-based G Protein Biosensors for Measuring G Protein-Coupled Receptor Activity in Live Cells. JoVE.[Link]

  • Application of BRET for Studying G Protein-Coupled Receptors. Monash University.[Link]

  • cAMP Accumulation Assay. Creative BioMart.[Link]

  • Study of GPCR–Protein Interactions by BRET. Springer Nature Experiments.[Link]

  • Western blot band for Erk and phopho(p). ResearchGate.[Link]

Sources

"dosing concentrations for N-(5-Bromo-2-pyridinyl)-2-methylpropanamide"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for utilizing SMI-4a, a potent and selective inhibitor of the Pim-1 kinase. This document outlines the rationale behind experimental design, detailed protocols for in vitro and cell-based assays, and data interpretation, ensuring scientific integrity and reproducibility.

Introduction to SMI-4a: A Selective Pim-1 Kinase Inhibitor

SMI-4a is a cell-permeable, ATP-competitive inhibitor of the Pim-1 serine/threonine kinase.[1][2][3] Pim-1 is a proto-oncogene that plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a range of downstream targets. Its overexpression is implicated in various cancers, including prostate cancer and leukemia, making it a compelling target for therapeutic intervention. SMI-4a has demonstrated high selectivity for Pim-1, with reported IC50 values in the range of 17-24 nM in cell-free assays.[1][2] It is modestly potent against the Pim-2 isoform (IC50 ≈ 100 nM) and shows minimal activity against a wide panel of other kinases, highlighting its specificity.[1][2]

Chemical and Physical Properties of SMI-4a:

PropertyValueSource(s)
IUPAC Name (5Z)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione[4]
CAS Number 438190-29-5[2]
Molecular Formula C₁₁H₆F₃NO₂S[2]
Molecular Weight 273.23 g/mol [1]
Solubility Soluble in DMSO and Ethanol[2]
Storage (Solid) Stable for at least 12 months at -20°C[2]
Storage (Solution) Aqueous solutions should be used within one day.[2]

The Pim-1 Signaling Pathway: Mechanism of Action

Pim-1 is a constitutively active kinase, with its activity primarily regulated at the level of transcription, translation, and protein stability. Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway. Once expressed, Pim-1 phosphorylates a multitude of downstream substrates to promote cell survival and proliferation.

Key downstream targets of Pim-1 include:

  • Bad: Phosphorylation of the pro-apoptotic protein Bad at Ser112 by Pim-1 inhibits its apoptotic function.[5]

  • c-Myc: Pim-1 can enhance the transcriptional activity of the c-Myc oncogene.[6]

  • p21Waf1/Cip1 and p27Kip1: Pim-1 can phosphorylate these cell cycle inhibitors, leading to their inactivation and promoting cell cycle progression.

By inhibiting Pim-1, SMI-4a is expected to decrease the phosphorylation of these downstream targets, leading to the induction of apoptosis and cell cycle arrest in cancer cells that are dependent on Pim-1 signaling.

Pim1_Signaling_Pathway Cytokines Cytokines/Growth Factors JAK JAK Kinases Cytokines->JAK activate STAT STAT3/STAT5 JAK->STAT phosphorylate Pim1 Pim-1 Kinase STAT->Pim1 induce transcription Bad Bad Pim1->Bad phosphorylates cMyc c-Myc Pim1->cMyc phosphorylates p21_p27 p21 / p27 Pim1->p21_p27 phosphorylates SMI4a SMI-4a SMI4a->Pim1 inhibits Apoptosis_Inhibition Inhibition of Apoptosis pBad p-Bad (Inactive) pBad->Apoptosis_Inhibition leads to Proliferation_Promotion Promotion of Proliferation p_cMyc p-c-Myc (Active) p_cMyc->Proliferation_Promotion leads to Cell_Cycle_Progression Cell Cycle Progression p_p21_p27 p-p21 / p-27 (Inactive) p_p21_p27->Cell_Cycle_Progression leads to

Caption: Pim-1 Signaling Pathway and Inhibition by SMI-4a.

Experimental Protocols

In Vitro Pim-1 Kinase Activity Assay

This protocol is designed to determine the IC50 of SMI-4a against recombinant Pim-1 kinase. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[7][8]

Materials:

  • Recombinant human Pim-1 kinase (e.g., Cell Signaling Technology #7573)[9]

  • Biotinylated Bad (Ser112) peptide substrate (e.g., Cell Signaling Technology #1342)[9]

  • ATP

  • SMI-4a

  • ADP-Glo™ Kinase Assay Kit (Promega)[8]

  • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)[8]

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of SMI-4a in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted SMI-4a or vehicle (DMSO) to the wells of a 384-well plate.[8]

    • Add 2 µL of a solution containing Pim-1 kinase and the biotinylated Bad peptide substrate in kinase buffer.[8]

    • Initiate the reaction by adding 2 µL of ATP solution in kinase buffer.[8]

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[8]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.[8]

    • Incubate at room temperature for 30 minutes.[8]

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each SMI-4a concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell-Based Assays
  • PC3 Cells (Prostate Cancer): Culture in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a 5% CO₂ incubator. Passage cells at 70-80% confluency using 0.05% Trypsin-EDTA.[10][11]

  • K562 Cells (Chronic Myeloid Leukemia): Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a 5% CO₂ incubator. These are suspension cells, so subculture by dilution to a density of 0.4 x 10⁶ cells/mL when the culture reaches 0.7-0.8 x 10⁶ cells/mL.[4][7][8][12]

This assay measures the metabolic activity of cells as an indicator of cell viability.[10][12]

Materials:

  • PC3 or K562 cells

  • Complete culture medium

  • SMI-4a

  • MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution) or MTT reagent (5 mg/mL in PBS)[10]

  • Solubilization solution for MTT (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium. For adherent cells like PC3, allow them to attach overnight.[12]

  • SMI-4a Treatment: Prepare serial dilutions of SMI-4a in complete culture medium. Replace the medium in the wells with 100 µL of the diluted SMI-4a solutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS/MTT Addition:

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[10]

    • For MTT: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C. Then, carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.[10][12]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value. For PC3 cells, an IC50 of approximately 17 µM has been reported after 48 hours of treatment.[1]

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4]

Materials:

  • K562 cells

  • SMI-4a

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat K562 cells with various concentrations of SMI-4a (e.g., 10-80 µM) for 24 or 48 hours.[13] Include a vehicle-treated control.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

This method determines the distribution of cells in different phases of the cell cycle.[14][15]

Materials:

  • Jurkat or other suitable leukemia cell lines

  • SMI-4a

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with SMI-4a (e.g., 10 µM) for 24 or 48 hours.[16]

  • Cell Harvesting and Washing: Harvest approximately 1 x 10⁶ cells and wash with PBS.[14]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[14] Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[14]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[3] Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blotting for Pim-1 Signaling Pathway

This protocol allows for the analysis of changes in protein expression and phosphorylation in the Pim-1 signaling pathway following SMI-4a treatment.[2][17][18]

Materials:

  • K562 or PC3 cells

  • SMI-4a

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-Pim-1 (recognizes 33-35 kDa and 44 kDa isoforms)[5]

    • Anti-phospho-Bad (Ser112)[19]

    • Anti-phospho-Akt (Ser473)

    • Anti-cleaved PARP

    • Anti-Bax

    • Anti-Bcl-2

    • Anti-c-Myc

    • Anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Western_Blot_Workflow A 1. Cell Treatment with SMI-4a B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I

Caption: Western Blotting Experimental Workflow.

Procedure:

  • Cell Treatment and Lysis: Treat cells with SMI-4a at the desired concentrations and for the appropriate duration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[2]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[2]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.[2]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Wash the membrane three times with TBST and detect the signal using an ECL substrate.[2]

  • Analysis: Analyze the band intensities and normalize to a loading control like β-actin.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Selectivity Profile of PIM Kinase Inhibitors.
  • BenchChem. (2025).
  • Creative Bioarray. Annexin V Apoptosis Assay.
  • Promega Corpor
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Cell Signaling Technology. HTScan® Pim-1 Kinase Assay Kit #7573.
  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining.
  • BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit.
  • Flow Cytometry Facility. DNA Cell Cycle Analysis with PI.
  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis.
  • Scribd. Assay Protocol PC3.
  • American Association for Cancer Research. (2006). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase.
  • Cell Signaling Technology. Pim-1 Antibody #2907.
  • PubMed. (2017). PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β.
  • Selleck Chemicals. SMI-4a Pim inhibitor.
  • BPS Bioscience. SMI-4a.
  • ResearchGate. SMI-4a inhibition of Pim protein kinase induces cell-cycle arrest in....
  • MedchemExpress. SMI-4a (TCS-PIM-1-4a) | Pim-1 Inhibitor.
  • Wikipedia. PIM1.
  • Cell Signaling Technology. Western Blotting Protocol.
  • Bio-Rad. General Protocol for Western Blotting.
  • Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Cell Signaling Technology. Pim-1 Kinase.
  • Cell Signaling Technology. Phospho-Akt (Ser473) Antibody #9271.
  • TargetMol. (Z)-SMI-4a | Pim.
  • CiteAb. (9291) Phospho-Bad (Ser112) Antibody - Cell Signaling Technology.
  • ResearchGate. Pim-1 adopts a typical kinase fold. a, ribbon diagram of apo Pim-1....
  • Atlas of Genetics and Cytogenetics in Oncology and Haem
  • MedChemExpress.
  • PubMed Central. (2024).
  • Cell Signaling Technology. Phospho-Akt (Ser473) Antibody.
  • Cell Signaling Technology. Phospho-Bad (Ser112) Antibody #9291.
  • ResearchGate.
  • APExBIO. SMI-4a – PIM Kinase Inhibitor.

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Analysis of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide as a Chemical Probe: A Review of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document addresses the inquiry regarding "N-(5-Bromo-2-pyridinyl)-2-methylpropanamide" for its use as a chemical probe. An extensive search of scientific literature, chemical databases, and supplier information has been conducted. The following sections detail the findings of this investigation and provide context on the general principles of chemical probe development in the absence of specific data for the requested compound.

Introduction and Current Status

A chemical probe is a small molecule used to study and manipulate a biological system, typically by interacting with a specific protein target. For a compound to be considered a reliable chemical probe, it must have well-characterized biological activity, a known mechanism of action, and established protocols for its use.

Our comprehensive search for "this compound" did not yield any specific public data identifying it as a characterized chemical probe. There is no readily available information in scientific databases such as PubChem, Chemical Abstracts Service (CAS), or peer-reviewed journals that details its biological target, potency, selectivity, or mechanism of action. Commercial suppliers like Sigma-Aldrich and Thermo Fisher Scientific list structurally related but distinct compounds, or complex molecules containing the N-(5-bromo-2-pyridinyl) moiety, without specifying their use as chemical probes[1][2][3][4].

The constituent parts of the molecule are known chemical entities. The "5-Bromo-2-pyridinyl" group is derived from 2-Amino-5-bromopyridine, a common reagent in organic synthesis[5]. The "2-methylpropanamide" (or isobutyramide) portion is a simple amide structure[6]. While the synthesis of this compound from these precursors is chemically feasible, there is no public record of its biological characterization as a probe.

Due to the absence of a known biological target, it is not possible to provide specific, validated application notes or protocols for this compound. The experimental design for utilizing a chemical probe is entirely dependent on its biological context.

Physicochemical Properties (Predicted)

In the absence of experimental data, computational methods can predict some of the basic physicochemical properties of a molecule. These predictions can offer preliminary insights into its potential behavior.

PropertyPredicted ValueSource
Molecular Formula C₉H₁₁BrN₂O-
Molecular Weight 243.10 g/mol -
XLogP3-AA (Lipophilicity) ~2.5PubChem (similar structures)
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 2-

Note: These values are estimations and should be experimentally verified.

General Workflow for Characterizing a Novel Chemical Probe

If "this compound" is a novel compound being investigated as a potential chemical probe, a systematic approach is required for its characterization. The following is a generalized workflow that researchers and drug development professionals would follow.

G cluster_0 Phase 1: Synthesis and Purity cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: In Vitro Characterization Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification QC Quality Control (NMR, MS, Purity >95%) Purification->QC Phenotypic_Screening Phenotypic Screening QC->Phenotypic_Screening Target_ID Target Identification (e.g., Affinity Chromatography, Photo-affinity Labeling) Phenotypic_Screening->Target_ID Target_Validation Target Validation (e.g., CRISPR, siRNA) Target_ID->Target_Validation Biochemical_Assay Biochemical Assays (Potency, IC50/EC50) Target_Validation->Biochemical_Assay Selectivity_Profiling Selectivity Profiling (Against related targets) Biochemical_Assay->Selectivity_Profiling Cellular_Assays Cell-Based Assays (On-target engagement, Downstream effects) Selectivity_Profiling->Cellular_Assays

Figure 1: General workflow for the characterization of a novel chemical probe.

Step-by-Step Protocol for Initial Characterization:

  • Synthesis and Quality Control:

    • Synthesize this compound. A potential route involves the acylation of 2-Amino-5-bromopyridine with isobutyryl chloride or a similar acylating agent.

    • Purify the compound to >95% purity, typically using high-performance liquid chromatography (HPLC).

    • Confirm the structure and identity using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

  • Target Identification:

    • If the target is unknown, perform phenotypic screens to identify a biological response of interest.

    • Utilize methods such as affinity chromatography-mass spectrometry, photo-affinity labeling, or yeast three-hybrid systems to identify the protein binding partners of the compound[7].

  • In Vitro Validation and Characterization:

    • Once a putative target is identified, develop a biochemical assay to measure the direct interaction between the compound and the protein (e.g., an enzymatic assay or a binding assay). Determine the potency (IC₅₀ or Kₔ).

    • Perform selectivity profiling against a panel of related proteins to ensure the probe is sufficiently selective for its intended target.

    • Develop and execute cell-based assays to confirm that the compound engages the target in a cellular context and elicits the expected downstream biological effects.

Conclusion and Recommendations

Based on the available public information, "this compound" is not an established chemical probe. Therefore, we are unable to provide detailed application notes and protocols for its use.

For researchers in possession of this compound, we recommend initiating a characterization process as outlined in the general workflow above. The primary and most critical step is the identification and validation of its biological target. Without this fundamental information, any experimental use of this compound would be speculative.

We advise against using this compound as a chemical probe in biological experiments until its target, potency, and selectivity have been rigorously characterized and the data has been made available to the scientific community.

References

  • Parker, C. G., & Cravatt, B. F. (2012). Natural Products as Chemical Probes. ACS Chemical Biology, 7(4), 584-593. [Link]

  • PubChem. N-(5-bromo(2-pyridyl))-3-oxobutanamide. [Link]

  • Fish, P. V., Filippakopoulos, P., Bish, G., Brennan, P. E., Bunnage, M. E., Cook, A. S., ... & Knapp, S. (2012). Identification of a chemical probe for bromo and extra C-terminal bromodomain inhibition through optimization of a fragment-derived hit. Journal of medicinal chemistry, 55(22), 9831–9837. [Link]

  • Wikipedia. Isobutyramide. [Link]

  • PubChem. N-(5-bromo-2-pyridinyl)-3-(furan-2-yl)propanamide. [Link]

  • PubChem. (5-Bromo-2-methyl-3-pyridinyl)-methylcarbamic acid. [Link]

  • Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., ... & Weller, T. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of medicinal chemistry, 55(17), 7849–7861. [Link]

  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • van Rooden, E. J., ... & van der Stelt, M. (2021). Modular Approaches to Synthesize Activity-and Affinity-Based Chemical Probes. Frontiers in Chemistry, 9, 735624. [Link]

  • ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]

  • ChemRxiv. Fully-Functionalized Natural Product Probes to Expand the Chemical Tractability of the Human Proteome. [Link]

  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(3), o660. [Link]

  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2446. [Link]

  • Cenmed. N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide (C007B-243663). [Link]

  • PubChem. N-(5-bromo-2-pyridinyl)-2-phenylpropanamide. [Link]

  • Google Patents. Preparation method of 2-bromo-5-aldehyde pyridine.

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Application Note: High-Throughput Screening for TRPA1 Receptor Antagonists Using N-(5-Bromo-2-pyridinyl)-2-methylpropanamide as a Candidate Compound

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Targeting the TRPA1 Channel

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor in the body's response to noxious stimuli. As a non-selective cation channel, it is predominantly expressed in sensory neurons where it detects a wide array of irritants, including environmental toxins and endogenous signals of tissue damage.[1] Activation of TRPA1 leads to an influx of calcium ions (Ca²⁺), triggering downstream signaling cascades that result in pain, neurogenic inflammation, and other physiological responses.[2][3] Due to its central role as a gatekeeper for inflammation and pain, TRPA1 has emerged as a high-value target for the development of novel analgesic and anti-inflammatory therapeutics.[2][4] The discovery of potent and selective TRPA1 antagonists is a key objective in addressing conditions such as chronic pain, respiratory diseases, and itch.[4][5]

High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[6] This application note provides a comprehensive guide to employing a cell-based HTS assay for the identification of TRPA1 antagonists, using N-(5-Bromo-2-pyridinyl)-2-methylpropanamide as a representative test compound. The protocols detailed herein are designed to be robust, reproducible, and adaptable for screening diverse small molecule libraries.

The Candidate Compound: this compound

This compound is a small molecule with structural features that suggest potential interaction with biological targets such as ion channels. While extensive biological data for this specific compound is not widely published, its pyridinyl and propanamide moieties are found in various biologically active molecules. This makes it an interesting candidate for screening against novel therapeutic targets like TRPA1.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₉H₁₁BrN₂OAdapted from[7]
Molecular Weight 243.10 g/mol Calculated
Physical Form Solid (predicted)-
Solubility Soluble in DMSOAssumed for HTS

Compound Handling and Storage:

  • Storage: Store the compound in a cool, dry, and well-ventilated area, tightly sealed to prevent moisture absorption.[8] For long-term storage, -20°C is recommended.

  • Stock Solution Preparation: For HTS applications, prepare a 10 mM stock solution in high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved before creating intermediate dilutions for the assay plates.

  • Safety: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid inhalation of dust or contact with skin and eyes.[3] Work in a chemical fume hood when handling the solid compound and concentrated stock solutions.[8]

Principle of the Assay: A Calcium Influx-Based HTS Approach

The screening protocol is centered around a cell-based fluorescent assay that measures intracellular calcium levels. The fundamental principle is that activation of the TRPA1 channel by an agonist will cause an influx of extracellular Ca²⁺ into the cytoplasm.[10] This increase in intracellular Ca²⁺ can be detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM. A potential TRPA1 antagonist, like this compound, will inhibit or reduce this agonist-induced calcium influx, resulting in a diminished fluorescent signal.

This assay is well-suited for HTS due to its homogeneous format, high signal-to-noise ratio, and compatibility with automated liquid handling and plate reading systems.

TRPA1 Signaling Pathway

The TRPA1 signaling pathway is initiated by the binding of an agonist, which triggers a conformational change in the channel, leading to its opening. The subsequent influx of Ca²⁺ acts as a second messenger, activating various downstream cellular responses.

TRPA1_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist TRPA1 Agonist (e.g., AITC) TRPA1 TRPA1 Channel (Closed) Agonist->TRPA1 Binds & Activates TRPA1_Open TRPA1 Channel (Open) TRPA1->TRPA1_Open Conformational Change Ca_signal Increased [Ca²⁺]i TRPA1_Open->Ca_signal Ca²⁺ Influx Ca_ion Ca²⁺ Cell_Response Cellular Responses (e.g., Neurotransmitter Release) Ca_signal->Cell_Response Activates Antagonist N-(5-Bromo-2-pyridinyl)- 2-methylpropanamide Antagonist->TRPA1 Binds & Inhibits

Caption: TRPA1 signaling pathway and point of inhibition.

Detailed Experimental Protocols

Reagents and Materials
Reagent/MaterialSupplierPurpose
HEK293 cells stably expressing human TRPA1Commercially available or lab-generatedHost cell line
DMEM/F-12 with 10% FBS, Penicillin-StreptomycinThermo Fisher ScientificCell culture medium
This compoundVariousTest compound
Allyl isothiocyanate (AITC)Sigma-AldrichTRPA1 agonist
HC-030031Tocris BiosciencePositive control TRPA1 antagonist[11]
Fluo-4 AMThermo Fisher ScientificCalcium indicator dye
Pluronic F-127Thermo Fisher ScientificDispersing agent for Fluo-4 AM
ProbenecidSigma-AldrichInhibitor of organic anion transporters[12]
Anhydrous DMSOSigma-AldrichSolvent for compounds
384-well black, clear-bottom assay platesCorningHTS plates
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPESThermo Fisher ScientificAssay buffer
HTS Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture hTRPA1-HEK293 cells Plate_Cells 2. Plate cells in 384-well plates Cell_Culture->Plate_Cells Incubate_1 3. Incubate overnight Plate_Cells->Incubate_1 Dye_Loading 4. Load cells with Fluo-4 AM Incubate_1->Dye_Loading Incubate_2 5. Incubate for 1 hour Dye_Loading->Incubate_2 Add_Compounds 6. Add test compounds & controls Incubate_2->Add_Compounds Incubate_3 7. Incubate for 10-20 minutes Add_Compounds->Incubate_3 Add_Agonist 8. Add AITC agonist Incubate_3->Add_Agonist Read_Plate 9. Measure fluorescence (FLIPR) Add_Agonist->Read_Plate Data_Analysis 10. Analyze data, calculate Z' and % inhibition Read_Plate->Data_Analysis Hit_ID 11. Identify hits Data_Analysis->Hit_ID

Caption: High-throughput screening workflow for TRPA1 antagonists.

Step-by-Step Protocol

1. Cell Culture and Plating: a. Culture HEK293 cells stably expressing human TRPA1 in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂. b. On the day before the assay, harvest cells and seed them into 384-well black, clear-bottom plates at a density of 15,000-20,000 cells per well in 40 µL of culture medium. c. Incubate the plates overnight at 37°C.

2. Compound Plate Preparation: a. Prepare serial dilutions of this compound and the positive control (HC-030031) in DMSO. A typical starting concentration for the highest dose is 10 mM. b. Using an automated liquid handler, transfer a small volume (e.g., 200 nL) of the compound dilutions to a dedicated compound plate. c. Include wells with DMSO only for negative controls (maximum signal) and wells with a high concentration of HC-030031 for positive controls (minimum signal).

3. Dye Loading: a. Prepare a dye loading solution consisting of HBSS with 20 mM HEPES, 4 µM Fluo-4 AM, 0.08% Pluronic F-127, and 2.5 mM Probenecid.[10][13] b. Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well. c. Incubate the plates at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature in the dark.

4. Assay Execution: a. Transfer the compound solutions from the compound plate to the cell plate. The final concentration of DMSO in the assay wells should be kept constant, typically ≤ 0.5%. b. Incubate the plates at room temperature for 10-20 minutes to allow for compound uptake and interaction with the target. c. Prepare the agonist solution of AITC in HBSS. The final concentration should be at the EC₈₀ (the concentration that elicits 80% of the maximal response), which needs to be predetermined. A starting point for AITC is a final concentration of 10-30 µM.[14] d. Place the cell plate into a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading and liquid addition. e. Record a baseline fluorescence for 10-20 seconds. f. Add 10 µL of the AITC agonist solution to each well and continue to record the fluorescence intensity for an additional 2-3 minutes.

Data Analysis and Interpretation

1. Quality Control:

  • The robustness of the HTS assay is determined by calculating the Z'-factor for each plate.

  • The Z'-factor is calculated using the signals from the positive (inhibitor) and negative (DMSO) controls: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.

2. Hit Identification:

  • The raw fluorescence data from each well is used to calculate the percentage of inhibition for the test compounds.

  • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • A "hit" is typically defined as a compound that exhibits a certain threshold of inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls).

3. Dose-Response Analysis:

  • For confirmed hits, a dose-response curve is generated by plotting the % inhibition against the logarithm of the compound concentration.

  • The IC₅₀ value (the concentration of the inhibitor that reduces the agonist response by 50%) is determined by fitting the data to a four-parameter logistic equation.

ParameterDescriptionTypical Value
Z'-factor A measure of assay quality.> 0.5
Signal-to-Background Ratio of the mean negative control signal to the mean positive control signal.> 5
Hit Threshold The % inhibition required to classify a compound as a "hit".> 50%
IC₅₀ The concentration of an antagonist that gives half-maximal inhibition.Compound-dependent

Conclusion and Future Directions

This application note provides a detailed protocol for a robust, cell-based HTS assay to identify novel antagonists of the TRPA1 ion channel. The use of this compound as a model compound illustrates the application of this methodology to screen small molecule libraries. Compounds identified as "hits" in this primary screen should be subjected to further validation, including:

  • Confirmation of activity with freshly sourced compound.

  • Determination of IC₅₀ through detailed dose-response studies.

  • Selectivity profiling against other TRP channels and relevant off-targets.

  • Investigation of the mechanism of action to determine if the inhibition is competitive, non-competitive, or uncompetitive.

The successful implementation of this HTS workflow will accelerate the discovery of new chemical entities with therapeutic potential for a range of inflammatory and pain-related disorders.

References

  • Andrade, E. L., Meotti, F. C., & Calixto, J. B. (2012). TRPA1 antagonists as potential analgesic drugs. Pharmacology & Therapeutics, 133(2), 189-204. [Link]

  • Balestrini, A., et al. (2021). A TRPA1 Inhibitor Suppresses Neurogenic Inflammation and Airway Contraction for Asthma Treatment. Journal of Experimental Medicine, 218(5), e20201637. [Link]

  • Elife. (2017). Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons. Retrieved from [Link]

  • Gani, O. A., & Engh, R. A. (2010). Hit and lead discovery: advances in the application of HTS and fragment-based approaches. Current opinion in chemical biology, 14(4), 467-474.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • JoVE. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Retrieved from [Link]

  • Appchem. (n.d.). Benzamide, N-(5-bromo-2-pyridinyl)-. Retrieved from [Link]

  • Harper College. (2005). Material Safety Data Sheet - 2-Bromo-2-methylpropane. Retrieved from [Link]

  • Koivisto, A., et al. (2014). TRPA1: a gatekeeper for inflammation. Journal of cell science, 127(Pt 16), 3435–3443.
  • ION Biosciences. (2021). FLUO-4 AM. Retrieved from [Link]

  • Nanion Technologies. (n.d.). TRPA1 activation by allyl isothiocyanate recorded on the Port-a-Patch. Retrieved from [Link]

  • MDPI. (2020). Bipartite Activation of Sensory Neurons by a TRPA1 Agonist Allyl Isothiocyanate Is Reflected by Complex Ca2+ Influx and CGRP Release Patterns. Retrieved from [Link]

  • MDPI. (2022). Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists. Retrieved from [Link]

  • NCBI. (n.d.). Gene ResultTrpa1 transient receptor potential cation channel, subfamily A, member 1 [ (house mouse)]. Retrieved from [Link]

  • PLOS One. (2017). TRPA1 and TRPV1 are required for lidocaine-evoked calcium influx and neuropeptide release but not cytotoxicity in mouse sensory neurons. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). HC-030031 – Knowledge and References. Retrieved from [Link]

  • PatSnap. (2025). What TRPA1 inhibitors are in clinical trials currently? Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

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Application Note: A Detailed Guide to the Synthesis of N-(5-bromo-2-pyridinyl) propenamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(5-bromo-2-pyridinyl) propenamide and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug discovery. The core structure, featuring a propenamide group attached to a brominated pyridine ring, serves as a versatile scaffold for developing targeted therapeutics. These compounds have been investigated for their potential as kinase inhibitors, which are crucial for regulating cell signaling pathways involved in cell proliferation, differentiation, and apoptosis.[1][2][3][4] Aberrant kinase activity is a hallmark of many diseases, including cancer, making inhibitors of this enzyme class a major focus of pharmaceutical research.[4][5] The synthesis of a library of these derivatives is a critical step in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[6]

This application note provides a comprehensive guide to the synthesis of N-(5-bromo-2-pyridinyl) propenamide derivatives. We will explore two primary, reliable methods: the acylation of 2-amino-5-bromopyridine with propenoyl chloride and a peptide coupling reaction using acrylic acid. The causality behind experimental choices, detailed step-by-step protocols, and workflow visualizations are provided to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Synthetic Strategy Overview

The fundamental transformation is the formation of an amide bond between the primary amino group of 2-amino-5-bromopyridine and the carboxyl group of a propenoic acid derivative. This is a classic nucleophilic acyl substitution reaction. The pyridine nitrogen is significantly less nucleophilic than the exocyclic amino group due to the delocalization of its lone pair within the aromatic system, allowing for selective acylation at the desired position.

Two common and effective strategies to achieve this are:

  • Acyl Chloride Method: This involves reacting the amine with the highly electrophilic propenoyl chloride. The reaction is typically fast and high-yielding but requires careful handling of the moisture-sensitive and corrosive acyl chloride.

  • Carboxylic Acid Coupling Method: This strategy uses acrylic acid directly, activated by a coupling agent (e.g., DCC or EDC/HOBt), to facilitate amide bond formation. This method avoids the use of a harsh acyl chloride but may require longer reaction times and more complex purification.

G Amine 2-Amino-5-bromopyridine Amine->center_node Propenoyl Propenoyl Source (e.g., Propenoyl Chloride or Acrylic Acid) Propenoyl->center_node Product N-(5-bromo-2-pyridinyl) propenamide center_node->Product Amide Bond Formation (Nucleophilic Acyl Substitution)

Caption: General synthetic scheme for N-(5-bromo-2-pyridinyl) propenamide.

Protocol 1: Synthesis via Acylation with Propenoyl Chloride

This method leverages the high reactivity of an acyl chloride for efficient amide bond formation. The use of a non-nucleophilic base is critical to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of 2-amino-5-bromopyridine attacks the electrophilic carbonyl carbon of propenoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The triethylamine base then deprotonates the resulting amidium ion to yield the final product and triethylammonium chloride.

Caption: Simplified mechanism of nucleophilic acyl substitution and HCl neutralization.

Experimental Protocol
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-bromopyridine (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 10 mL per 1 g of amine).

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (Et₃N) (1.2 eq.) to the stirred solution. The addition of a slight excess of base ensures complete neutralization of the generated HCl.

  • Acyl Chloride Addition: Dissolve propenoyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent potential polymerization of the propenamide product.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting amine spot indicates reaction completion.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine (to reduce the water content in the organic layer).[7]

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N-(5-bromo-2-pyridinyl) propenamide derivative.

Protocol 2: Synthesis via Amide Coupling with Acrylic Acid

This protocol is an excellent alternative when propenoyl chloride is unavailable or if milder reaction conditions are preferred. It utilizes peptide coupling agents to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Experimental Workflow

G start Dissolve Acrylic Acid, EDC, HOBt in DMF add_amine Add 2-Amino-5-bromopyridine and DIPEA start->add_amine react Stir at Room Temperature for 12-24 hours add_amine->react monitor Monitor by TLC react->monitor workup Aqueous Workup: Dilute with EtOAc, Wash with Water and Brine monitor->workup Reaction Complete purify Dry, Concentrate, and Purify via Chromatography workup->purify product Pure Product purify->product

Caption: Experimental workflow for the amide coupling protocol.

Experimental Protocol
  • Reaction Setup: To a solution of acrylic acid (1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq.) and Hydroxybenzotriazole (HOBt) (1.5 eq.). Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.

  • Amine Addition: Add 2-amino-5-bromopyridine (1.0 eq.) to the reaction mixture, followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC as described in Protocol 1.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic solution extensively with water to remove DMF and other water-soluble components, followed by a brine wash.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the drying agent and concentrate the solution under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel to obtain the desired product.

Data Summary and Comparison

The choice of synthetic route can impact yield, purity, and operational complexity. Below is a table summarizing typical outcomes for each protocol.

ParameterProtocol 1 (Acyl Chloride)Protocol 2 (Amide Coupling)
Reaction Time 2 - 5 hours12 - 24 hours
Typical Yield 75 - 90%60 - 80%
Reagent Hazards High (Propenoyl chloride is corrosive and moisture-sensitive)Moderate (Coupling agents can be sensitizers)
Purification Often achievable by recrystallizationTypically requires column chromatography
Key Advantage Fast and high-yieldingMilder conditions, avoids acyl chloride

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Propenoyl chloride is highly corrosive, a lachrymator, and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Pyridine derivatives can be toxic and should be handled with caution.

  • Dichloromethane (DCM) is a suspected carcinogen. Minimize exposure.

Conclusion

The synthesis of N-(5-bromo-2-pyridinyl) propenamide derivatives can be reliably achieved through at least two robust methods. The acyl chloride protocol offers a rapid and high-yield route, suitable for large-scale synthesis, provided the appropriate safety measures for handling reactive reagents are in place. The amide coupling protocol provides a milder alternative, expanding the toolkit for researchers, especially when substrate sensitivity is a concern. Both protocols, when executed with care, provide efficient access to these valuable scaffolds for further investigation in drug discovery and development programs.

References

Sources

Troubleshooting & Optimization

Technical Support Center: N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-(5-Bromo-2-pyridinyl)-2-methylpropanamide. This guide is designed to provide you, our fellow researchers and scientists, with practical, in-depth solutions to the solubility challenges commonly encountered with this compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility of this compound?
  • Structural Analysis: The molecule possesses a bromo-substituted pyridine ring and a 2-methylpropanamide group. This combination results in a significant non-polar character. Molecules with such features are often crystalline solids with high lattice energy, sometimes referred to as 'brick dust' molecules, which inherently resist dissolution in water. The amide group can participate in hydrogen bonding, but this is often not sufficient to overcome the hydrophobicity of the rest of the molecule.[1][2]

Q2: How is the solubility of this compound expected to change with pH?

Answer: The solubility of this compound is expected to be highly pH-dependent.

  • Mechanism: The pyridine ring contains a nitrogen atom which is basic and can be protonated under acidic conditions (typically pH < 5). This protonation results in the formation of a pyridinium salt. Salts are generally more water-soluble than their corresponding neutral forms because the ionic charge allows for stronger interactions with polar water molecules.[3] Therefore, the aqueous solubility should increase significantly as the pH of the solution is lowered.

Q3: What common organic solvents are likely to dissolve this compound?

Answer: Given its predicted low aqueous solubility, polar aprotic organic solvents are the best starting point for solubilizing this compound.

  • Recommended Solvents:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

    • Alcohols like ethanol and methanol may also be effective, potentially requiring some gentle heating or sonication.

When preparing stock solutions for biological assays, DMSO is a common choice. However, it is crucial to be mindful of the final concentration of DMSO in the assay, as it can exhibit toxicity to cells.

Q4: I've dissolved the compound in an organic solvent for a stock solution, but it precipitates when I add it to my aqueous buffer. Why is this happening and what can I do?

Answer: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a concentrated organic solvent is introduced into an aqueous medium where it is poorly soluble.

  • Cause: The organic solvent (like DMSO) is miscible with the aqueous buffer, but the compound itself is not. When diluted, the compound is no longer in a favorable solvent environment and crashes out of the solution.

  • Solutions:

    • Lower the Stock Concentration: Try making a less concentrated stock solution.

    • Use Co-solvents: Include a water-miscible co-solvent in your final aqueous buffer to increase the compound's solubility.

    • pH Adjustment: If your experimental conditions allow, acidify the aqueous buffer to protonate the pyridine nitrogen and increase solubility.

    • Formulation Aids: For in-vivo studies or complex assays, consider using formulation vehicles containing surfactants or cyclodextrins.

Troubleshooting Guide: A Systematic Approach to Solubility Issues

This section provides a logical workflow for addressing solubility problems with this compound.

Problem: My compound is not dissolving in the desired solvent.

This troubleshooting guide follows a stepwise progression from simple physical methods to more complex chemical and formulation-based solutions.

G start Start: Undissolved Compound phys_methods Step 1: Apply Physical Methods - Vortexing - Sonication - Gentle Warming (check stability) start->phys_methods check1 Is the compound dissolved? phys_methods->check1 solvent_screen Step 2: Solvent Screening - Test solubility in small volumes of:  DMSO, DMF, Ethanol, Methanol, DCM check1->solvent_screen No success Success: Compound Solubilized check1->success Yes check2 Is a suitable organic solvent found? solvent_screen->check2 cosolvent Step 3: Co-Solvent System - Prepare stock in organic solvent (e.g., DMSO) - Add dropwise to vigorously stirring  aqueous buffer. check2->cosolvent Yes fail Consult further literature or consider derivatization. check2->fail No check3 Does it remain in solution at the target concentration? cosolvent->check3 ph_adjust Step 4: pH Adjustment - Titrate a slurry of the compound in  water with dilute HCl. - Determine the pH at which it dissolves. check3->ph_adjust No check3->success Yes check4 Is the required pH compatible with the experiment? ph_adjust->check4 formulation Step 5: Advanced Formulation - Consider excipients like:  - Surfactants (e.g., Tween® 80)  - Cyclodextrins (e.g., HP-β-CD) check4->formulation No check4->success Yes formulation->success If successful

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-Solvent System

This protocol is intended for preparing a stock solution in an organic solvent for subsequent dilution into an aqueous medium.

  • Initial Solubilization: Weigh out the required amount of this compound and place it in a sterile vial. Add the minimum volume of a suitable organic solvent (e.g., DMSO) to fully dissolve the compound. For example, to make a 10 mM stock solution of a compound with a molecular weight of 243.10 g/mol , dissolve 2.43 mg in 1 mL of DMSO.

  • Vortexing/Sonication: Vortex the solution vigorously. If solids persist, place the vial in a sonicating water bath for 5-10 minutes.

  • Gentle Warming (Optional): If the compound is still not dissolved, warm the solution to 37-40°C. Crucially, ensure the compound's stability at this temperature before proceeding.

  • Dilution into Aqueous Buffer: To minimize precipitation, add the concentrated organic stock solution dropwise into the vigorously stirring aqueous buffer. Never add the aqueous buffer to the concentrated stock.

Protocol 2: pH-Modification to Enhance Aqueous Solubility

This protocol aims to determine the pH at which the compound achieves the desired solubility in an aqueous system.

  • Slurry Preparation: Create a slurry by adding an excess of the compound to a known volume of deionized water (e.g., 1-2 mg/mL).

  • Acid Titration: While stirring, add small aliquots of a dilute acid (e.g., 0.1 M HCl) to the slurry.

  • pH Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.

  • Observation: Note the pH at which the solid material completely dissolves. This is the minimum pH required to achieve that concentration.

  • Experimental Buffer Preparation: Prepare your final experimental buffer at or below this determined pH to ensure the compound remains in solution.

The protonation of the pyridine nitrogen is the key to this method's success.

Caption: Effect of pH on the ionization and solubility of the compound.

Data Summary Table

ParameterPredicted Value/PropertyRationale/Comments
IUPAC Name N-(5-bromo-2-pyridinyl)-N-methylpropanamide
Molecular Formula C₉H₁₁BrN₂O
Molecular Weight 243.10 g/mol
Predicted XLogP3-AA 1.7Indicates moderate lipophilicity.
Hydrogen Bond Donors 0The amide nitrogen is tertiary.
Hydrogen Bond Acceptors 2Carbonyl oxygen and pyridine nitrogen.
Aqueous Solubility Predicted to be low at neutral pH.High crystallinity and lipophilic character often lead to poor water solubility.[1][2]
pH-Dependent Solubility Yes, increases in acidic pH.The pyridine nitrogen (pKa ~5) can be protonated to form a more soluble salt.[3]
Recommended Solvents DMSO, DMF, DCM, Ethanol, MethanolStandard polar aprotic and polar protic solvents for compounds of this class.

References

  • N-(5-bromo-2-pyridinyl)-N-methylpropanamide . PubChem. Available from: [Link]

  • N-(5-bromo-3-pyridinyl)-2,2-difluoropropanamide . PubChem. Available from: [Link]

  • N-(5-bromo-2-pyridinyl)-3-(furan-2-yl)propanamide . PubChem. Available from: [Link]

  • N-(5-bromo(2-pyridyl))-3-oxobutanamide . PubChem. Available from: [Link]

  • N-(5-bromo-2-pyridinyl)-2-phenylpropanamide . PubChem. Available from: [Link]

  • Benzamide, N-(5-bromo-2-pyridinyl)- . Appchem. Available from: [Link]

  • 2-Amino-5-bromopyridine . PubChem. Available from: [Link]

  • 5-bromo-n-(2-hydroxyethyl)pyridine-2-carboxamide (C8H9BrN2O2) . PubChemLite. Available from: [Link]

  • N-(5-bromo-2-pyridinyl)pyrimidin-5-amine . PubChem. Available from: [Link]

  • 5-bromo-2-nitropyridine . Jubilant Ingrevia. Available from: [Link]

  • Solubility of Amides . Chemistry Stack Exchange. Available from: [Link]

  • Principles of Drug Action 1, Spring 2005, Amides . University of the Pacific. Available from: [Link]

Sources

"improving stability of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals on Improving Solution Stability

Welcome to the technical support center for N-(5-Bromo-2-pyridinyl)-2-methylpropanamide. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: My solution of this compound shows decreasing purity over time. What is the most likely cause of degradation?

A1: The most common degradation pathway for compounds containing an amide linkage, such as this compound, in aqueous solution is hydrolysis.[1] Amide bonds, while significantly more stable than ester bonds, can be cleaved by water to yield a carboxylic acid (2-methylpropanoic acid) and an amine (5-Bromo-2-aminopyridine).[1][2] This reaction is often catalyzed by acidic or basic conditions.[3] Other potential, though often less prevalent, pathways include oxidation and photodegradation.[4]

Q2: How does pH impact the stability of the amide bond in my compound?

A2: The rate of amide hydrolysis is highly dependent on pH.[5] Both strong acidic and strong alkaline conditions can accelerate the degradation process.[1][3]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon.

For many pharmaceutical compounds, a pH range of 4 to 8 is often found to provide the greatest stability.[5] It is crucial to determine the optimal pH for your specific compound through systematic studies.

Q3: I'm observing degradation even when working at a neutral pH and in the dark. What other factors could be at play?

A3: If you have controlled for pH and light, oxidative degradation is the next most likely cause.[6] Auto-oxidation can be initiated by trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) or peroxides that may be present as impurities in your solvents or excipients.[7] These substances can catalyze the formation of reactive oxygen species that attack the molecule.[7] The pyridine ring and the tertiary carbon of the 2-methylpropanoyl group are potential sites for oxidative attack.

Q4: What are the most effective strategies to prevent hydrolytic degradation?

A4: The primary strategy is to maintain the solution pH within a stable range. This is best achieved by using a buffer system.[8][9][10]

  • Buffer Selection: Choose a buffer system whose pKa is close to the target pH of your formulation to ensure maximum buffer capacity.[11] Common pharmaceutical buffers include phosphate, acetate, and citrate.[8][11]

  • Solvent Modification: In some cases, reducing the water content of the solvent by adding a co-solvent like propylene glycol can decrease the rate of hydrolysis.[5][12]

  • Temperature Control: Hydrolysis rates are accelerated by higher temperatures.[1] Therefore, storing solutions at reduced temperatures (e.g., 2-8°C) can significantly improve stability.

Q5: How can I mitigate oxidative degradation?

A5: Preventing oxidation involves removing initiators and adding protective agents.[5]

  • Use of Antioxidants: Antioxidants are reducing agents that are preferentially oxidized, thereby protecting the active pharmaceutical ingredient (API).[13] Common examples include ascorbic acid (for aqueous systems) and butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) for less polar systems.[13][14]

  • Inert Atmosphere: Removing oxygen from the headspace of your container can be highly effective.[4][6] This is typically done by purging the solution and the container headspace with an inert gas like nitrogen or argon.

  • Chelating Agents: If metal-ion catalysis is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester the metal ions and prevent them from participating in oxidative reactions.[7]

Q6: Is this compound sensitive to light?

A6: Yes, pyridine derivatives can be susceptible to photodegradation.[15][16] Exposure to UV or even high-intensity visible light can provide the energy to initiate photochemical reactions, leading to the formation of degradants.[17] It is a standard best practice to protect all solutions of the compound from light by using amber glass vials or by wrapping containers in aluminum foil.[4]

Q7: What analytical methods are recommended for monitoring the stability of this compound?

A7: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for stability testing.[18][19] A properly developed "stability-indicating" HPLC method can separate the intact parent compound from all potential degradation products, allowing for accurate quantification of purity and degradation over time.[20] Liquid Chromatography-Mass Spectrometry (LC-MS) is also invaluable for identifying the structure of unknown degradants formed during stability studies.[18][21]

Troubleshooting Guides & Protocols
Forced Degradation: Identifying Potential Liabilities

A forced degradation (or stress testing) study is essential for identifying the likely degradation pathways of your molecule and for developing a robust, stability-indicating analytical method.[22][23][24] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[20]

Stress ConditionReagent/ConditionTemperatureTimePurpose
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hoursTo assess susceptibility to acid-catalyzed amide cleavage.
Base Hydrolysis 0.1 M NaOH60°C4 - 24 hoursTo assess susceptibility to base-catalyzed amide cleavage.
Oxidation 3% H₂O₂Room Temp24 hoursTo identify potential oxidative degradation products.
Thermal Dry Heat / Solution80°C7 daysTo evaluate intrinsic thermal stability.
Photolytic UV (254nm) & VisibleRoom TempPer ICH Q1BTo determine light sensitivity.
  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress: Aliquot the stock solution into separate amber vials for each stress condition listed in Table 1. Add the specified stress reagent. Include a control sample with no stress reagent.

  • Incubate: Place the vials under the specified temperature and time conditions. For photostability, use a validated photostability chamber.

  • Neutralize (for Acid/Base): After the incubation period, cool the samples to room temperature. Carefully neutralize the acid and base samples to approximately pH 7 using an equivalent amount of base or acid, respectively.

  • Dilute & Analyze: Dilute all samples (including the control) to a suitable final concentration for analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV method. Use LC-MS to obtain mass information on any new peaks that appear.

Buffer System Selection for Enhanced Stability

Using a buffer is the most effective way to control pH and prevent pH-catalyzed hydrolysis.[9][25]

Buffer SystempKa ValuesUseful pH RangeComments
Citrate 3.13, 4.76, 6.402.5 - 6.5Can chelate metal ions, offering some protection against oxidation.
Acetate 4.763.8 - 5.8Simple, commonly used buffer. Volatile, so can be used in lyophilized formulations.
Phosphate 2.15, 7.20, 12.356.2 - 8.2Excellent choice for near-neutral pH. Mimics physiological conditions.[11]
  • Prepare Buffers: Prepare a series of buffers (e.g., citrate pH 4, acetate pH 5, phosphate pH 7) at a concentration of 50 mM.

  • Prepare Samples: Dissolve the compound in each buffer solution to a final concentration of 0.1 mg/mL in amber vials.

  • Set Up Storage: Store sets of vials at both a control temperature (e.g., 4°C) and an accelerated temperature (e.g., 40°C).

  • Time Points: Pull samples at initial (T=0) and subsequent time points (e.g., 1, 2, and 4 weeks).

  • Analysis: Analyze the samples by HPLC to determine the percentage of the parent compound remaining.

  • Evaluation: Plot the percentage of compound remaining versus time for each pH and temperature condition. The condition showing the least degradation is the most stable.

Visualizations: Degradation & Workflow

cluster_main This compound cluster_products Degradation Products Compound N-(5-Bromo-2-pyridinyl)- 2-methylpropanamide Hydrolysis_P 5-Bromo-2-aminopyridine + 2-Methylpropanoic Acid Compound->Hydrolysis_P Hydrolysis (H₂O, H⁺ or OH⁻) Oxidation_P Oxidized Variants (e.g., N-oxides, hydroxylated species) Compound->Oxidation_P Oxidation (O₂, Metal Ions, Peroxides) Photo_P Photodegradation Products (e.g., radical adducts, de-brominated species) Compound->Photo_P Photodegradation (UV/Visible Light)

Caption: Major degradation pathways for the target compound.

G cluster_mitigation Mitigation Strategy start Instability Observed (Purity Loss) forced_deg Perform Forced Degradation Study (Acid, Base, Ox, Light, Heat) start->forced_deg id_pathway Identify Primary Degradation Pathway(s) (e.g., Hydrolysis) forced_deg->id_pathway ph_opt pH Optimization (Buffer Screening) id_pathway->ph_opt If Hydrolysis antiox Add Antioxidant &/or Chelator id_pathway->antiox If Oxidation light_prot Protect from Light (Amber Vials) id_pathway->light_prot If Photolysis confirm Confirm Stability Under Optimized Conditions ph_opt->confirm antiox->confirm light_prot->confirm finish Stable Formulation Achieved confirm->finish

Caption: A logical workflow for diagnosing and solving stability issues.

References
  • Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResolveMass Laboratories Inc. (2025, August 14). Forced Degradation Testing in Pharma.
  • Vertex AI Search. (2024, November 28). Pharmaceutical Buffers.
  • Vertex AI Search. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride).
  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
  • Solubility of Things. (n.d.). How Buffers Resist Changes in pH.
  • Knowledge of Pharma. (2017, July 30). ANTIOXIDANTS: In Pharmaceutical Formulation.
  • Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers.
  • Hopax Fine Chemicals. (2021, January 15). What are the applications of biological buffers in the pharmaceutical field?
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Pharma Education. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.
  • Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1–32.
  • Kumar, S. (2014). The Importance of Antioxidant and Their Role in Pharmaceutical Science - A Review. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 1(1), 27-44.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Dong, M. W. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 163.
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • SlideShare. (n.d.). Drug Stability.
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
  • BenchChem. (2025). Photophysical properties of novel pyridine derivatives.
  • Greenberg, A. D., et al. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PubMed Central.
  • A. A. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
  • Wilzbach, K. E., & Rausch, D. J. (n.d.). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
  • Singh, A., & Kumar, S. (n.d.). Amide Bond Activation of Biological Molecules. National Institutes of Health.
  • Wikipedia. (n.d.). Amide.

Sources

Technical Support Center: N-(5-Bromo-2-pyridinyl)-2-methylpropanamide Assay Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing analytical assays, primarily focusing on High-Performance Liquid Chromatography (HPLC).

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and issues encountered during the assay of this compound.

Q1: What is the recommended starting mobile phase for HPLC analysis of this compound?

A1: For reversed-phase HPLC, a good starting point is a gradient elution with acetonitrile and water (or an aqueous buffer).[1] Given the pyridine moiety, which can exhibit basic properties, using a low concentration of an acid modifier like formic acid or phosphoric acid in the mobile phase can improve peak shape by minimizing interactions with residual silanols on the column packing.[2][3] A typical starting gradient might be 20-80% acetonitrile in water (with 0.1% formic acid) over 15-20 minutes.

Q2: My peak for this compound is tailing. What are the common causes and solutions?

A2: Peak tailing is a frequent issue, especially with basic compounds like pyridines.[3] The primary cause is often secondary interactions between the analyte and the stationary phase.[4] Here are the likely causes and how to address them:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic pyridine nitrogen, causing tailing.[3]

    • Solution: Add a mobile phase modifier like triethylamine or use a lower pH to protonate the silanols.[3] Alternatively, use a column with end-capping or a hybrid particle technology to minimize exposed silanols.

  • Column Contamination: Strongly retained impurities from previous injections can cause active sites on the column, leading to tailing.

    • Solution: Implement a robust column washing procedure after each analytical run.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Q3: I am observing poor resolution between my main peak and an impurity. How can I improve this?

A3: Improving resolution requires optimizing the selectivity of your method.[1] Consider the following adjustments:

  • Mobile Phase Composition: Varying the organic modifier (e.g., switching from acetonitrile to methanol) can alter selectivity.[5]

  • Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.

  • Column Chemistry: Switching to a different stationary phase (e.g., from a C18 to a phenyl-hexyl column) can provide different retention mechanisms and improve separation.[6]

  • Temperature: Adjusting the column temperature can influence selectivity, though its effect is generally less pronounced than mobile phase or stationary phase changes.[5]

Q4: How should I prepare my sample of this compound for analysis?

A4: Proper sample preparation is crucial for accurate and reproducible results.[7]

  • Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition. Using a stronger solvent than the mobile phase can lead to peak distortion.[3]

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the column or HPLC system.

  • Concentration: Ensure the sample concentration is within the linear range of the detector to avoid saturation.

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex issues.

Guide 1: Chromatographic Peak Shape Problems

Poor peak shape can significantly impact the accuracy and precision of quantification. This guide will help you diagnose and resolve common peak shape issues.

Problem: Peak Fronting

  • Symptom: The peak has a leading edge that is less steep than the trailing edge.

  • Potential Causes & Solutions:

    • Sample Overload: The concentration of the analyte is too high for the column.

      • Action: Dilute the sample and re-inject.

    • Incompatible Sample Solvent: The sample is dissolved in a solvent much stronger than the mobile phase.

      • Action: Prepare the sample in the initial mobile phase or a weaker solvent.[8]

Problem: Peak Splitting or Shoulders

  • Symptom: The peak appears as two or more merged peaks, or has a distinct shoulder.

  • Potential Causes & Solutions:

    • Column Void or Contamination: A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths.[3][4]

      • Action: Reverse-flush the column to remove contaminants.[4] If a void is suspected, the column may need to be replaced.

    • Co-eluting Impurity: An impurity is eluting very close to the main peak.

      • Action: Optimize the mobile phase gradient, temperature, or try a different column chemistry to improve separation.[9]

    • Injection Solvent Effect: Injecting a large volume of a strong solvent can cause peak distortion.[3]

      • Action: Reduce the injection volume or dissolve the sample in the mobile phase.

III. Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a robust HPLC method.

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B in 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm[6]

  • Injection Volume: 10 µL

2. Optimization Steps:

  • Scouting Gradient: Run a fast gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution time of the analyte.

  • Gradient Optimization: Adjust the gradient slope around the elution time of the analyte to achieve good resolution from any impurities.[1]

  • Mobile Phase pH Adjustment: If peak tailing is observed, consider using a buffered mobile phase (e.g., phosphate or acetate buffer) to control the pH and improve peak shape.[3]

  • Organic Modifier Selection: If resolution is still not optimal, try methanol as the organic modifier instead of acetonitrile.[5]

  • Temperature Optimization: Evaluate the effect of temperature (e.g., 25°C, 35°C, 45°C) on selectivity and peak shape.[5]

Protocol 2: Sample Preparation for Assay

1. Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.[7]

  • Dissolve in 10 mL of the initial mobile phase to create a 1 mg/mL stock solution.[7]

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of the initial mobile phase to achieve a concentration within the calibration range.

  • Sonicate for 5-10 minutes to ensure complete dissolution.[7]

  • Filter the solution through a 0.45 µm syringe filter before injection.

IV. Visualizations

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Problem Observed in Chromatogram peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting If Fronting split Splitting/Shoulders peak_shape->split If Splitting resolution Poor Resolution? retention_time->resolution No check_flow_rate Check Flow Rate and Leaks retention_time->check_flow_rate Yes optimize_gradient Optimize Gradient Slope resolution->optimize_gradient Yes check_silanol Check for Silanol Interactions (Adjust pH, use end-capped column) tailing->check_silanol check_overload Check for Sample Overload (Dilute sample) fronting->check_overload check_column_void Check for Column Void/Contamination (Flush/replace column) split->check_column_void end Problem Resolved check_silanol->end check_overload->end check_column_void->end check_mobile_phase Check Mobile Phase Composition (Prepare fresh) check_flow_rate->check_mobile_phase check_temp Check Column Temperature check_mobile_phase->check_temp check_temp->end change_organic Change Organic Modifier (ACN vs. MeOH) optimize_gradient->change_organic change_column Change Column Chemistry change_organic->change_column change_column->end

Caption: A logical workflow for troubleshooting common HPLC issues.

V. Data Presentation

Table 1: Recommended HPLC Operating Parameters
ParameterRecommended ValueRationale
Column C18, 4.6 x 150 mm, 5 µmGood starting point for general reversed-phase separations.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and improve peak shape.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase HPLC.[1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30-40°CCan improve efficiency and alter selectivity.[5]
Detection Wavelength ~254 nmA common wavelength for aromatic compounds; should be optimized by UV scan.[6]
Injection Volume 5-20 µLShould be optimized to avoid column overload.

VI. References

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Retrieved from

  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]

  • Farmacia. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. Retrieved from

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Validated RP-HPLC Method for the Determination of Indapamide in Bulk and Tablet Dosage Form. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Retrieved from

  • ResearchGate. (n.d.). Optimization Strategies in RP-HPLC. Retrieved from [Link]

  • PubMed. (1987). Synthesis of 5-beta-D-ribofuranosylnicotinamide and its N-methyl derivative. The isosteric and isoelectronic analogues of nicotinamide nucleoside. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance to N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Disclaimer: The compound N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is not extensively characterized in publicly available scientific literature as a therapeutic agent with a defined biological target. However, its chemical structure is consistent with scaffolds commonly used in the development of kinase inhibitors. This guide, therefore, proceeds under the expert assumption that this compound, hereafter referred to as "the compound," functions as a novel tyrosine kinase inhibitor (TKI). The principles and troubleshooting strategies outlined are based on well-established mechanisms of resistance to TKIs in cancer and other diseases.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: Based on its chemical structure, the compound is likely a small molecule inhibitor that targets the ATP-binding pocket of a protein kinase. Tyrosine kinases are critical regulators of cellular signaling pathways that control proliferation, survival, and differentiation.[1] In many cancers, these kinases are inappropriately activated, and TKIs are designed to block this activity.

Q2: My cells were initially sensitive to the compound but have stopped responding. What is happening?

A2: You are likely observing acquired resistance, a common phenomenon with targeted therapies like TKIs.[1][2] After an initial response, cancer cells can evolve and develop mechanisms to bypass the drug's inhibitory effects. This can occur through various genetic and non-genetic alterations.

Q3: What are the most common mechanisms of resistance to Tyrosine Kinase Inhibitors?

A3: Resistance to TKIs can be broadly categorized into two main types:

  • On-Target Mechanisms: These involve alterations to the drug's direct target. The most common is the acquisition of secondary mutations in the kinase domain that prevent the TKI from binding effectively.[2][4] Another on-target mechanism is the amplification of the gene encoding the target kinase, leading to its overexpression to a level that overwhelms the inhibitor.

  • Off-Target (Bypass) Mechanisms: These mechanisms do not involve the original target. Instead, the cancer cells activate alternative signaling pathways to restore downstream signaling and promote survival and proliferation.[1][4] Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) like MET or HER2, or the activation of downstream signaling nodes like PI3K/AKT.[1][5]

Q4: Can the tumor microenvironment contribute to resistance?

A4: Yes, the tumor microenvironment (TME) plays a crucial role in drug resistance.[3][6] Stromal cells within the TME can secrete growth factors that activate bypass signaling pathways in cancer cells.[5] Additionally, the extracellular matrix can mediate signaling that promotes cell survival in the presence of a TKI.[4]

Troubleshooting Guide: Investigating and Overcoming Resistance

This section provides a structured approach to diagnosing and addressing resistance in your experimental models.

Issue 1: Confirming Resistance and Characterizing the Phenotype

Q: How can I be sure that my cells have developed resistance, and how do I quantify it?

A: The first step is to empirically confirm and quantify the shift in drug sensitivity.

  • Experimental Protocol: Dose-Response Assay to Determine IC50

    • Cell Plating: Seed your parental (sensitive) and suspected resistant cells in parallel in 96-well plates at a predetermined optimal density.

    • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting point is a 10-point, 3-fold dilution series centered around the previously determined IC50 of the sensitive cells.

    • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

    • Viability Assessment: Use a standard cell viability assay, such as one using resazurin or a tetrazolium compound (e.g., MTT), to measure the percentage of viable cells relative to the vehicle control.

    • Data Analysis: Plot the percentage of viable cells against the log-transformed drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each cell line. A significant increase (typically >3-fold) in the IC50 value for the suspected resistant line confirms the resistance phenotype.

  • Data Presentation: Comparison of IC50 Values

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Change
Example Cell Line A0.11.515
Issue 2: Investigating the Mechanism of Resistance

Q: My cells are confirmed resistant. How do I determine the underlying mechanism?

A: A systematic investigation is required to pinpoint the resistance mechanism. The workflow below outlines a logical approach.

  • Experimental Workflow for Investigating Resistance

    Caption: Workflow for diagnosing TKI resistance mechanisms.

  • Step-by-Step Troubleshooting using the Workflow:

    • Check Target Phosphorylation: Perform a Western blot on lysates from both sensitive and resistant cells treated with the compound. Probe for the phosphorylated form of the suspected target kinase (if known) and key downstream effectors like p-AKT and p-ERK.

      • If target phosphorylation is restored in resistant cells despite treatment: This points to an on-target resistance mechanism, such as a gatekeeper mutation.[2] Proceed with sequencing the kinase domain of the target gene.

      • If target phosphorylation remains inhibited, but downstream signaling (p-AKT/p-ERK) is reactivated: This strongly suggests the activation of a bypass pathway.[1]

    • Screen for Bypass Pathways: Use a phospho-receptor tyrosine kinase (RTK) array to screen for hyperactivated RTKs in the resistant cells compared to the parental line. This can quickly identify candidate bypass pathways (e.g., MET, AXL, EGFR, IGF1R).[1]

    • Validate the Bypass Pathway: Once a candidate is identified, validate it by:

      • Western Blot: Confirm the increased phosphorylation of the candidate RTK in resistant cells.

      • Combination Therapy: Treat the resistant cells with your compound in combination with a specific inhibitor of the identified bypass RTK. A synergistic effect on cell viability would confirm the role of the bypass pathway.

Issue 3: Strategies to Overcome Resistance

Q: I have identified the resistance mechanism. What are my next steps to overcome it?

A: The strategy to overcome resistance depends on the mechanism you have identified.

  • Strategy 1: Combination Therapy for Bypass Pathways

    If resistance is mediated by the activation of a bypass pathway (e.g., MET amplification), a logical approach is to co-administer your compound with an inhibitor of that pathway.[1][5]

    • Signaling Pathway Diagram: Overcoming MET-driven Resistance

      Bypass Pathway Inhibition cluster_0 Sensitive Cell cluster_1 Resistant Cell Target Kinase Target Kinase PI3K/AKT PI3K/AKT Target Kinase->PI3K/AKT Proliferation/ Survival Compound Compound Compound->Target Kinase Inhibits Target_R Target Kinase Compound_R Compound Compound_R->Target_R MET MET PI3K/AKT_R PI3K/AKT MET->PI3K/AKT_R Bypass Signal Resistance Resistance PI3K/AKT_R->Resistance Proliferation/ Survival MET_Inhibitor MET_Inhibitor MET_Inhibitor->MET Inhibits

      Caption: Dual inhibition of the primary target and a bypass pathway.

  • Strategy 2: Develop Next-Generation Inhibitors

    If resistance is due to a specific mutation in the target kinase, the long-term strategy is to design a next-generation inhibitor that can effectively bind to and inhibit the mutated kinase. This is a common strategy in drug development, as seen with EGFR inhibitors in lung cancer.[2]

  • Strategy 3: Intermittent Dosing or Alternative Schedules

    In some cases, continuous high-dose pressure can select for highly resistant clones. Investigating alternative dosing schedules, such as intermittent or pulsed dosing, may delay or prevent the emergence of resistance.

Experimental Protocols

Protocol: Western Blot for Phospho-Protein Analysis
  • Cell Lysis: Treat sensitive and resistant cells with the compound or vehicle for a specified time (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., anti-p-AKT, anti-total-AKT, anti-p-MET, anti-total-MET) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

  • Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. PMC, NIH.[Link]

  • Overcoming resistance to targeted therapies in NSCLC: current approaches and clinical application. PMC, PubMed Central.[Link]

  • [Overcoming Resistance to EGFR-TKI in Lung Cancer]. PubMed.[Link]

  • Attenuation of TPK1 expression using pharmacological inhibition of... ResearchGate.[Link]

  • Overcoming EGFR-TKI resistance by targeting the tumor microenvironment. PMC, NIH.[Link]

  • Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Frontiers.[Link]

  • Overcoming EGFR-TKI resistance by targeting the tumor microenvironment. PubMed.[Link]

  • The adaptive regulation of thiamine pyrophosphokinase-1 facilitates malignant growth during supplemental thiamine conditions. NIH.[Link]

  • Validation of TPK1 as a target for tumor specific radiosensitization.... ResearchGate.[Link]

  • Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy. MDPI.[Link]

Sources

Technical Support Center: N-(5-Bromo-2-pyridinyl)-2-methylpropanamide (CHM-1)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating and Mitigating Potential Off-Target Effects

Welcome to the technical support center for N-(5-Bromo-2-pyridinyl)-2-methylpropanamide, also known as CHM-1. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent antimitotic agent in their experiments. While CHM-1 has established on-target activities, including inhibition of tubulin polymerization and activation of the Cdc2/cyclin B1 complex, unexpected experimental outcomes may arise.[1] This resource provides a structured approach to troubleshooting these anomalies and investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound (CHM-1)?

A1: CHM-1 is a novel synthetic quinolone that functions as a potent antimitotic agent. Its primary mechanisms of action are the inhibition of tubulin polymerization by interacting with the colchicine-binding site, and the activation of the Cdc2/cyclin B1 complex, leading to G2/M phase cell cycle arrest.[1]

Q2: We are observing a cellular phenotype that is inconsistent with G2/M arrest. Could this be an off-target effect?

A2: It is possible. While CHM-1 is a potent inducer of G2/M arrest, a different phenotypic outcome could suggest several possibilities:

  • Cell-line specific responses: The cellular context, including the expression levels of different tubulin isotypes or cell cycle checkpoint proteins, can influence the response to antimitotic agents.

  • Off-target effects: The compound may be interacting with other cellular proteins, leading to the observed phenotype.[2][3] This is a common challenge with small molecule inhibitors.[3][4]

  • Dose-dependency: At higher concentrations, the likelihood of off-target effects increases. It is crucial to perform a careful dose-response analysis.

Q3: How can we begin to differentiate between on-target and off-target effects of CHM-1?

A3: A multi-pronged approach is recommended:

  • Use of a structurally unrelated compound: Employ another well-characterized tubulin inhibitor that binds to the colchicine site (e.g., colchicine, combretastatin A-4). If this compound recapitulates the phenotype you observe with CHM-1, it is more likely an on-target effect related to tubulin disruption.

  • Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative off-target.[3][5] If the phenotype is diminished in these models upon treatment with CHM-1, it supports the involvement of that off-target.

  • Rescue experiments: If you hypothesize an off-target, overexpressing a drug-resistant mutant of that target could rescue the phenotype, providing strong evidence for that specific off-target interaction.

Q4: Are there commercially available services to screen for off-target interactions?

A4: Yes, several contract research organizations (CROs) offer broad panel screening services. These can include:

  • Kinase profiling: Screening against a large panel of kinases can identify unintended interactions.[6]

  • General protein profiling: Some services offer screening against a broader range of protein targets.

  • Cellular thermal shift assay (CETSA) services: This can identify target engagement within a cellular context.

Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

This section addresses specific problems you might encounter and provides a logical workflow for troubleshooting.

Problem 1: Inconsistent or weaker than expected G2/M arrest in our cell line.
  • Potential Cause 1: Cell Line Resistance.

    • Explanation: Your cell line may express tubulin isotypes that are less sensitive to CHM-1, or they may have a highly active drug efflux mechanism.

    • Troubleshooting Steps:

      • Confirm Target Expression: Verify the expression of β-tubulin in your cell line via Western blot.

      • Drug Efflux Pump Inhibition: Co-treat with an inhibitor of common ABC transporters (e.g., verapamil for P-glycoprotein) to see if this potentiates the effect of CHM-1.

      • Test in a Sensitive Cell Line: As a positive control, test CHM-1 in a cell line known to be sensitive to tubulin inhibitors (e.g., HeLa, A549).

  • Potential Cause 2: Compound Instability or Degradation.

    • Explanation: The compound may be unstable in your specific cell culture medium or experimental conditions.

    • Troubleshooting Steps:

      • Freshly Prepare Solutions: Always use freshly prepared solutions of CHM-1 from a high-quality solid stock.

      • Assess Compound Stability: Use analytical methods like HPLC to assess the stability of CHM-1 in your experimental medium over the time course of your experiment.

Problem 2: Significant cytotoxicity observed at concentrations that do not induce a clear G2/M arrest.
  • Potential Cause: Off-Target Cytotoxicity. [7][8]

    • Explanation: CHM-1 might be interacting with other essential cellular proteins, leading to cell death through a mechanism independent of mitotic arrest.[3]

    • Troubleshooting Workflow:

      A Unexpected Cytotoxicity Observed B Perform Broad-Spectrum Off-Target Screen (e.g., Kinase Panel, Proteome Profiling) A->B C Identify Potential Off-Target 'Hits' B->C D Validate Hits in Cellular Assays C->D E Genetic Validation (siRNA/CRISPR) of Off-Target D->E F Biochemical Validation (e.g., Enzyme Activity Assay) D->F G Phenotype of Knockdown/Knockout Matches CHM-1 Treatment? E->G H Conclusion: Off-Target Mediated Cytotoxicity G->H Yes I Conclusion: On-Target or Other Mechanism G->I No

      Caption: Workflow for investigating off-target mediated cytotoxicity.

Problem 3: We observe changes in a signaling pathway seemingly unrelated to tubulin or Cdc2.
  • Potential Cause: Off-Target Kinase Inhibition or Activation.

    • Explanation: The chemical scaffold of CHM-1 may have an affinity for the ATP-binding pocket of certain kinases, a common source of off-target effects for small molecules.[6]

    • Troubleshooting Steps:

      • Phospho-Proteomic Profiling: Perform a phospho-proteomic screen (e.g., using mass spectrometry) on cells treated with CHM-1 versus a vehicle control. This can provide an unbiased view of altered signaling pathways.

      • Targeted Kinase Profiling: Submit CHM-1 to a commercial kinase profiling service to screen against a large panel of kinases.

      • Validate Hits with Specific Inhibitors: If a specific kinase or pathway is implicated, use a known, selective inhibitor for that kinase to see if it phenocopies the effects of CHM-1.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of target engagement by CHM-1 within intact cells.

  • Cell Treatment: Culture your cells to ~80% confluency. Treat with CHM-1 at various concentrations (and a vehicle control) for the desired time.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the soluble fraction for your protein of interest (e.g., β-tubulin or a suspected off-target) by Western blot. A shift in the melting curve upon CHM-1 treatment indicates target engagement.

Protocol 2: Validating Off-Target Effects using CRISPR/Cas9 Knockout

This protocol outlines a general workflow for validating a putative off-target.

  • Guide RNA Design: Design and validate two to three single-guide RNAs (sgRNAs) targeting the gene of your putative off-target.

  • Transfection/Transduction: Deliver the Cas9 nuclease and sgRNAs into your cell line using an appropriate method (e.g., lentiviral transduction, electroporation).

  • Clonal Selection: Select and expand single-cell clones.

  • Knockout Validation: Screen the clones for the absence of the target protein by Western blot and confirm the genetic modification by sequencing.

  • Phenotypic Analysis: Treat the validated knockout and wild-type parental cells with a dose range of CHM-1. Compare the phenotypic response (e.g., cell viability, signaling pathway activation). A loss of the CHM-1-induced phenotype in the knockout cells confirms the role of the off-target.[3]

Visualizing On-Target Mechanisms

The following diagram illustrates the known on-target mechanisms of action for CHM-1.

CHM1 N-(5-Bromo-2-pyridinyl)-2- methylpropanamide (CHM-1) Microtubules Microtubule Polymerization CHM1->Microtubules Inhibits Cdc2_CyclinB_active Active Cdc2/Cyclin B1 (MPF) CHM1->Cdc2_CyclinB_active Activates Tubulin α/β-Tubulin Dimers Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Cdc2_CyclinB_inactive Inactive Cdc2/Cyclin B1 Cdc2_CyclinB_inactive->Cdc2_CyclinB_active Cdc2_CyclinB_active->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: On-target signaling pathway of CHM-1.

References

  • Chem Help ASAP. (2020, August 23). off-target effects [Video]. YouTube. [Link]

  • Sabbagh, A., & Li, Y. (2018). Off targets toxicological investigation of anti-cancer tubulin inhibitors. EngagedScholarship@CSU. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Cromer, M. K., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 10, 895475. [Link]

  • Gong, D., et al. (2010). The Roles of Cyclin A2, B1, and B2 in Early and Late Mitotic Events. Molecular Biology of the Cell, 21(18), 3065–3075. [Link]

  • Martinez, J. S., et al. (2022). Identification of tubulin polymerization inhibitors with a CRISPR-edited cell line with endogenous fluorescent tagging of β-tubulin and Histone 1. bioRxiv. [Link]

  • Brigden, M. L. (1995). Problems in interpreting laboratory tests. What do unexpected results mean?. Postgraduate Medicine, 98(3), 181-184, 187-190. [Link]

  • Neelima, N., et al. (2023). Machine Learning-Driven Drug Repurposing Investigation to Identify New Tubulin Inhibitors Against Cancer. ACS Omega, 8(34), 30939–30954. [Link]

  • The Thought Emporium. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]

  • iBiology. (2019, September 2). 26. Troubleshooting Experiments: Getting An Experiment “To Work” (LE: Module 5, Part 2) [Video]. YouTube. [Link]

  • Wang, Y., et al. (2023). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Signal Transduction and Targeted Therapy, 8(1), 329. [Link]

  • Niiya, H., et al. (2006). Depletion of Chk1 leads to premature activation of Cdc2-cyclin B and mitotic catastrophe. The Journal of Biological Chemistry, 281(40), 29670–29676. [Link]

  • Kamal, A., et al. (2024). Dual-targeting inhibitors involving tubulin for the treatment of cancer. Bioorganic Chemistry, 148, 108116. [Link]

  • Brigden, M. L. (1995). Problems in interpreting laboratory tests. What do unexpected results mean?. Postgraduate Medicine, 98(3), 181-4, 187-90. [Link]

  • Huang, H.-L., et al. (2008). CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity against human hepatocellular carcinoma in vitro and in vivo. Molecular Cancer Therapeutics, 7(2), 350-360. [Link]

  • Ammar, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 810. [Link]

  • Li, L., et al. (2020). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 25(18), 4238. [Link]

  • Scott, J. S., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 619–622. [Link]

  • Brigden, M. L. (1995). Problems in Interpreting Laboratory Tests: What do Unexpected Results Mean?. Postgraduate Medicine, 98(3), 181-190. [Link]

  • Chem Help ASAP. (2020, August 23). off-target effects of drugs [Video]. YouTube. [Link]

  • Protherics. (2023, July 28). Off-target toxicity in antibody-drug conjugates. Protherics. [Link]

  • Su, C.-H., et al. (2011). Inhibitory Phosphorylation of Cyclin-Dependent Kinase 1 as a Compensatory Mechanism for Mitosis Exit. Molecular and Cellular Biology, 31(21), 4274–4283. [Link]

  • Ma, Y., et al. (2022). Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy. The Journal of Biological Chemistry, 298(8), 102187. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Abrieu, A., et al. (2000). Initial activation of cyclin-B1–cdc2 kinase requires phosphorylation of cyclin B1. The EMBO Journal, 19(21), 5867–5874. [Link]

  • Sheltzer, J. M., et al. (2019). Many experimental drugs veer off course when targeting cancer. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Aegis Sciences Corporation. (n.d.). Point-of-Care Testing (POCT) – Interpreting Unexpected Results. Aegis Sciences Corporation. [Link]

  • Damelin, M., et al. (2023). Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability. Cancers, 15(13), 3326. [Link]

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Technical Support Center: Purification of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide . This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Depending on the synthetic route (typically the acylation of 2-amino-5-bromopyridine with isobutyryl chloride or a related reagent), common impurities include:

  • Unreacted Starting Materials: Residual 2-amino-5-bromopyridine is a common impurity.

  • Reagent-Related Byproducts: Byproducts from the acylating agent or coupling reagents.

  • Over-acylated or Side-Reaction Products: While less common for this specific reaction, related impurities can sometimes form.[1]

  • Hydrolysis Products: If exposed to acidic or basic aqueous conditions during work-up, the amide bond can hydrolyze back to 2-amino-5-bromopyridine.

Q2: Which purification methods are most effective for this compound?

A2: The choice of method depends on the impurity profile, scale, and desired final purity. The most common and effective techniques are:

  • Flash Column Chromatography: Excellent for removing a wide range of impurities with different polarities. It is the most versatile method for achieving high purity.[2]

  • Recrystallization: A highly effective method for "polishing" the final compound if it is already relatively pure (>90%). It is efficient for removing small amounts of impurities.[3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for achieving the highest possible purity or for separating very closely related impurities that are difficult to resolve by column chromatography.[4][5]

Q3: How can I quickly assess the purity of my crude and purified samples?

A3: Purity is typically assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and for developing the optimal solvent system for flash column chromatography.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity levels by separating the desired product from impurities. A reversed-phase C18 column is a common starting point for molecules of moderate polarity like this one.[2][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the desired product and to detect the presence of proton-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

Q4: Is this compound stable? What are the recommended storage conditions?

A4: Amides and bromopyridines are generally stable compounds. However, to ensure long-term stability, it is recommended to store the purified solid in a tightly sealed container in a cool, dry, and dark place to prevent potential hydrolysis or photodegradation.[2]

Purification Troubleshooting Guides

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Flash Column Chromatography

Q: My compound is streaking badly or showing significant peak tailing on the silica gel column. What's happening and how do I fix it?

A: This is a classic issue with pyridine-containing compounds. The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, causing poor elution and peak shape.[9]

Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a base into your eluent. Triethylamine (0.1-1%) is most common. This neutralizes the acidic sites on the silica, preventing the strong interaction with your compound.[2][9]

  • Use Neutralized Silica Gel: Pre-treat the silica gel by washing it with a solution containing a weak base (like triethylamine in your eluent) and then re-equilibrating with the mobile phase before packing the column.[9]

  • Consider an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.[9]

Q: I'm struggling to separate my product from an impurity with a very similar Rf value (co-elution). What are my options?

A: Co-elution is a frequent challenge when impurities have similar polarity to the target compound.[9]

Solutions:

  • Optimize the Solvent System: The choice of eluent is critical. Perform a thorough TLC analysis with various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. If that fails, try other solvents like dichloromethane/methanol or toluene/acetone to alter the selectivity of the separation.[9][10]

  • Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient of the more polar solvent. This can often improve the resolution between closely eluting spots.

  • Improve Column Packing and Dimensions: Ensure your column is packed homogeneously to avoid channeling.[11] Using a longer, narrower column can increase the number of theoretical plates and improve separation.[10][11]

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.[6]

Workflow for Troubleshooting Column Chromatography

Caption: Troubleshooting flowchart for column chromatography issues.

Recrystallization

Q: My compound "oils out" instead of forming crystals when I cool the recrystallization solvent. What does this mean and what should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. Instead of crystallizing, it separates as a liquid phase. This is often caused by using a solvent in which the compound is excessively soluble or by the presence of impurities that depress the melting point.[10]

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool slowly again.

  • Change the Solvent System: Your chosen solvent may be inappropriate. Screen for a new solvent or a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes). An ideal solvent dissolves the compound when hot but not when cold.[12]

  • Cool More Slowly: Rapid cooling can favor oil formation over crystal lattice formation. Let the solution cool to room temperature on the benchtop before moving it to an ice bath.[12]

  • Pre-purify the Material: If significant impurities are present, they can inhibit crystallization. It may be necessary to first run the crude material through a quick silica gel plug to remove the bulk of impurities before attempting recrystallization.[10]

Q: I have a clear, cool solution, but no crystals are forming. How can I induce crystallization?

A: This is a common occurrence with supersaturated solutions that lack a nucleation point to begin crystal growth.

Solutions:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the level of the solvent. The microscopic imperfections on the glass provide a surface for nucleation.[9]

  • Seed the Solution: If you have a tiny crystal of the pure product, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[9]

  • Reduce Solvent Volume: If too much solvent was used, carefully evaporate a portion of it under reduced pressure or with a gentle stream of nitrogen and then allow the concentrated solution to cool again.[9]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a standard procedure for purifying this compound on a silica gel column.

1. Preparation and Solvent System Selection:

  • Perform TLC analysis on the crude material using different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).
  • The ideal eluent system should provide a retention factor (Rf) of ~0.2-0.3 for the desired product.[6]
  • Add 0.5% triethylamine (Et₃N) to the chosen eluent to prevent peak tailing.

2. Column Packing:

  • Select an appropriately sized column for the amount of crude material.
  • Prepare a slurry of silica gel in the initial, least polar eluent.[11]
  • Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[11]
  • Add a thin layer of sand on top of the silica bed to protect it during sample loading.[11]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
  • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Apply gentle pressure (using a pump or inert gas) to begin the elution.
  • Collect fractions and monitor their contents by TLC.
  • Combine the fractions containing the pure product.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization

This protocol is for the final purification of a solid that is already reasonably pure.

1. Solvent Selection:

  • Place a small amount (~20 mg) of the crude solid in a test tube.
  • Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexanes) dropwise at room temperature until the solid just dissolves. An ideal solvent will require a moderate volume at room temperature but dissolve the compound readily upon heating.[12]
  • Alternatively, find a solvent that dissolves the compound when hot but in which the compound is insoluble at room temperature.[12]

2. Dissolution:

  • Place the bulk of the crude solid in an Erlenmeyer flask.
  • Add the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for full dissolution.[12]

3. Cooling and Crystallization:

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[12]
  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[12]

4. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

5. Drying:

  • Dry the purified crystals under high vacuum to remove all traces of solvent. The purity can be confirmed by melting point analysis and HPLC.
General Purification Workflow

Caption: Decision workflow for purifying the target compound.

Data Summary Table
Purification MethodResolutionTypical ScaleSpeedKey Advantage
Flash Chromatography Good to Excellentmg to multi-gramModerateHighly versatile for complex mixtures.[3]
Recrystallization Excellentg to kgFastSimple, cost-effective for final polishing.[3]
Preparative HPLC Highestmg to gSlowUnmatched resolution for difficult separations.[4][7]

References

  • Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. Benchchem.
  • Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. Benchchem.
  • Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. Benchchem.
  • Technical Support Center: Purification of Commercial 3-Bromo-2-chloropyridine. Benchchem.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies.
  • Column chromatography. University of Calgary.
  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES.
  • Technical Support Center: Purification of Crude 2-Bromopyrazine. Benchchem.
  • Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza. Google Patents.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization. Benchchem.
  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. Benchchem.
  • Purification of crude 5-Bromo-4-fluoro-2-methyl-1H-indole by column chromatography. Benchchem.

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Technical Support Center: N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Stability of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require a deeper understanding of its stability profile. The intrinsic stability of a molecule is a critical parameter that influences its shelf-life, formulation, and ultimately, its safety and efficacy.

This compound incorporates three key structural features that dictate its chemical reactivity and degradation profile:

  • A bromopyridine ring , which is susceptible to photolytic cleavage and potential nucleophilic substitution.

  • An amide linkage , a functional group known to be liable to hydrolysis under both acidic and basic conditions.

  • An isobutyryl group , which can influence the steric accessibility of the amide carbonyl.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to help you diagnose degradation issues, identify unknown products, and proactively design stability-indicating experiments.

Part 1: Troubleshooting Common Degradation Issues

This section addresses the most common observations that suggest sample degradation and provides a logical framework for investigation.

FAQ 1: I've observed a decrease in the purity of my compound in solution over time. What are the most likely causes?

Answer: A time-dependent loss of purity for this compound in solution is typically attributed to one of three primary degradation pathways: hydrolysis, oxidation, or photolysis.

  • Hydrolysis: This is the most common degradation pathway for molecules containing an amide bond. The amide linkage is susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions, yielding 5-bromo-2-aminopyridine and isobutyric acid. The rate of alkaline hydrolysis for N-aryl amides can be influenced by electronic factors and temperature.[1][2]

  • Oxidation: The pyridine ring and the tertiary carbon on the isobutyryl group can be susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents (e.g., peroxides) in your solvents. Common oxidative changes to pyridine derivatives include the formation of N-oxides or hydroxylation of the pyridine ring.[3][4]

  • Photodegradation: Brominated aromatic compounds are known to be sensitive to light, particularly in the UV spectrum.[5] Energy from light can induce cleavage of the carbon-bromine (C-Br) bond, leading to debromination or other radical-mediated reactions.[6][7] Storing your samples in amber vials or in the dark is a crucial first step to mitigate this pathway.

To determine the dominant pathway, a forced degradation study is the recommended approach. This involves subjecting the compound to a variety of stress conditions to accelerate and identify potential degradation products.

FAQ 2: I am seeing new, unidentified peaks in my HPLC/LC-MS chromatogram. How can I confirm they are degradants and not artifacts?

Answer: Distinguishing between degradants, impurities from the original synthesis, and system artifacts is a critical step in troubleshooting.

Step-by-Step Verification Protocol:

  • Analyze a Control Sample: Prepare a fresh solution of your compound from a trusted, solid stock and immediately inject it. This provides a baseline chromatogram (t=0).

  • Perform a Blank Injection: Inject your mobile phase/solvent without any compound. This will identify any peaks originating from the solvent or the LC system itself (e.g., "ghost peaks").

  • Monitor Mass Changes with LC-MS: This is the most powerful tool.

    • Compare the mass-to-charge ratio (m/z) of the new peaks to the parent compound.

    • Hydrolysis Product: Look for a peak corresponding to the exact mass of 5-bromo-2-aminopyridine.

    • Oxidation Product: Look for peaks with a mass increase of +16 Da (addition of one oxygen atom) or +32 Da (addition of two oxygen atoms) relative to the parent compound.

    • Debromination Product: Look for a peak with a mass decrease corresponding to the mass of a bromine atom (-79 or -81 Da, depending on the isotope).

  • Conduct a Time-Course Study: Store your sample solution under ambient light and temperature conditions. Inject aliquots at regular intervals (e.g., 0, 2, 4, 8, 24 hours). If the area of the new peaks increases while the area of the parent peak decreases, they are almost certainly degradation products.

Workflow for Investigating Degradation

The following diagram outlines the logical workflow for diagnosing and characterizing the degradation of this compound.

degradation_workflow start Purity Decrease or New Peaks Observed check_control Analyze Fresh Control Sample (t=0) and Blank Injection start->check_control stress_study Conduct Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) check_control->stress_study monitor Monitor via Stability-Indicating HPLC/UPLC Method stress_study->monitor identify Identify Degradants using LC-MS/MS monitor->identify pathway Propose Degradation Pathways identify->pathway report Document Findings and Implement Control Strategy pathway->report

Caption: A logical workflow for investigating observed sample degradation.

Part 2: Designing a Forced Degradation Study

A forced degradation (or stress testing) study is essential for establishing the intrinsic stability of a molecule and developing a stability-indicating analytical method.[8] This involves intentionally degrading the sample under controlled conditions to produce the likely degradants.

FAQ 3: How do I set up a comprehensive forced degradation study for this compound?

Answer: A well-designed study should investigate hydrolytic, oxidative, photolytic, and thermal degradation pathways.

Detailed Experimental Protocol for Forced Degradation:

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. This solvent system is generally suitable for accommodating both aqueous and organic stress reagents.

2. Stress Conditions:

  • For each condition below, mix 1 mL of the stock solution with 1 mL of the stress reagent in a clear glass vial (for photolytic studies) or an amber vial (for all others). Maintain a control sample (1 mL stock + 1 mL 50:50 ACN:H₂O) at room temperature, protected from light.

Stress ConditionReagent & ConditionsTargetPotential Degradants
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 24hAmide Bond5-Bromo-2-aminopyridine, Isobutyric acid
Base Hydrolysis 0.1 M NaOH, heat at 60°C for 8hAmide Bond5-Bromo-2-aminopyridine, Isobutyric acid
Oxidation 3% H₂O₂, room temp for 24hPyridine RingN-oxide derivative, Hydroxylated species
Photolytic Expose to UV light (e.g., 254 nm) or ICH-compliant light source for 24hC-Br BondN-(2-pyridinyl)-2-methylpropanamide
Thermal Heat solution at 80°C for 48h (in dark)Overall StabilityVarious minor degradants

3. Sample Analysis:

  • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

  • If using a strong acid or base, neutralize the sample with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

  • Dilute the sample to an appropriate concentration for HPLC/LC-MS analysis.

  • Analyze all samples using a validated, stability-indicating HPLC method (a method that can separate the parent compound from all generated degradants).

4. Data Interpretation:

  • Calculate the percentage degradation in each condition.

  • Use LC-MS/MS to obtain the mass and fragmentation patterns of the major degradants to propose their structures.

Part 3: Predicted Degradation Pathways and Products

Based on the chemical structure and literature on analogous compounds, we can predict the primary degradation pathways.

Predicted Degradation Pathways of this compound

The following diagram illustrates the three most probable degradation routes.

degradation_pathways cluster_hydrolysis Hydrolysis (H+ or OH-) cluster_oxidation Oxidation ([O]) cluster_photolysis Photolysis (hν) Parent N-(5-Bromo-2-pyridinyl)- 2-methylpropanamide Product_Hydrolysis_Amine 5-Bromo-2-aminopyridine Parent->Product_Hydrolysis_Amine Amide Cleavage Product_Hydrolysis_Acid Isobutyric Acid Product_Oxidation N-Oxide Derivative Parent->Product_Oxidation N-Oxidation Product_Photolysis N-(2-pyridinyl)-2-methylpropanamide (Debrominated Product) Parent->Product_Photolysis C-Br Cleavage

Caption: Predicted major degradation pathways for the target compound.

Discussion of Pathways:

  • Hydrolytic Pathway: This pathway involves the nucleophilic attack of water or hydroxide on the amide carbonyl carbon. The reaction is catalyzed by acid (protonation of the carbonyl oxygen) or base (formation of the more nucleophilic hydroxide ion). This is often the most significant pathway in aqueous solutions. The rate of hydrolysis is generally faster under basic conditions for secondary amides.[1]

  • Oxidative Pathway: The nitrogen atom in the pyridine ring is a site of potential oxidation, leading to the formation of a pyridine-N-oxide. This is a common metabolic and chemical transformation for pyridine-containing compounds.[3]

  • Photolytic Pathway: The C-Br bond on the aromatic ring is the most likely site for photolytic degradation. Absorption of UV radiation can promote an electron to an anti-bonding orbital, weakening the C-Br bond and leading to homolytic cleavage. This results in a debrominated version of the parent compound.[9]

By understanding these potential liabilities, researchers can implement appropriate control strategies, such as controlling the pH of formulations, using antioxidants, and protecting the compound from light, to ensure its stability and the integrity of experimental results.

References

  • ResearchGate. Anodic oxidation of an N‐aryl substituted benzamide. Available from: [Link]

  • ACS Publications. Oxidative Difunctionalization of N-Aryl Bicyclobutyl Amides with Aldehydes: Divergent Synthesis of Acylated and Alkylated 3-Spirocyclobutyl Oxindoles. Organic Letters. Available from: [Link]

  • R Discovery. N-aryl Amides Research Articles. Available from: [Link]

  • ACS Publications. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Available from: [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • ResearchGate. (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • NIH National Center for Biotechnology Information. Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. PMC. Available from: [Link]

  • NIH National Center for Biotechnology Information. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Available from: [Link]

  • PubMed. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. Available from: [Link]

  • American Society for Microbiology. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Available from: [Link]

  • ResearchGate. (PDF) Degradation of Pyridines in the Environment. Available from: [Link]

  • PubMed. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Available from: [Link]

  • PubMed. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Available from: [Link]

  • MDPI. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Available from: [Link]

  • ResearchGate. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Available from: [Link]

  • PubMed. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Available from: [Link]

Sources

Technical Support Center: Troubleshooting N-(5-Bromo-2-pyridinyl)-2-methylpropanamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with N-(5-Bromo-2-pyridinyl)-2-methylpropanamide. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and characterization of this compound. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental challenges but also to foster a deeper understanding of the underlying reaction mechanisms.

Section 1: Synthesis Troubleshooting

The synthesis of this compound is most commonly achieved via a nucleophilic acyl substitution reaction between 2-amino-5-bromopyridine and an activated form of 2-methylpropanoic acid, typically isobutyryl chloride. While straightforward in principle, this acylation reaction is sensitive to several factors that can drastically affect yield and purity.

Q1: My reaction yield is very low, or I've recovered only unreacted 2-amino-5-bromopyridine. What are the primary causes?

This is the most common issue and almost always points to one of two problems: inactivation of the amine starting material or degradation of the acylating agent.

Causality 1: Inactivation of the Amine Nucleophile The reaction of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl) as a byproduct.[1] In the absence of a scavenger, this HCl will protonate the most basic site in the reaction mixture: the nitrogen atom of the starting material, 2-amino-5-bromopyridine. The resulting ammonium salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.[2]

Causality 2: Hydrolysis of the Acyl Chloride Isobutyryl chloride is highly reactive and susceptible to hydrolysis. Any moisture present in the reaction vessel, solvents, or on the surface of the glassware will rapidly convert the acyl chloride to the unreactive 2-methylpropanoic acid, preventing amide formation.[3]

Solutions and Recommended Protocol:

  • Inclusion of a Base: To prevent amine inactivation, a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, must be added to the reaction mixture. This base will neutralize the HCl as it is formed, ensuring the 2-amino-5-bromopyridine remains in its free, nucleophilic state.[3]

  • Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Solvents should be anhydrous grade, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Experimental Protocol: Synthesis of this compound

G cluster_0 Reaction at 0°C to RT Amine 2-Amino-5-bromopyridine (1.0 eq) Reaction Stirring Amine->Reaction AcylCl Isobutyryl Chloride (1.1 eq) AcylCl->Reaction Slow Addition Base Triethylamine (1.2 eq) Base->Reaction Solvent Anhydrous DCM (Inert Atmosphere) Solvent->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Reaction Quench & Aqueous Workup G Crude Crude Product (Post-Workup) TLC Analyze Purity by TLC Crude->TLC Recrystallize Recrystallization TLC->Recrystallize >90% Pure Single Major Spot Column Flash Column Chromatography TLC->Column <90% Pure Multiple Spots Pure Pure Product (>98%) Recrystallize->Pure Column->Pure

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(5-Bromo-2-pyridinyl)-2-methylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this specific amidation reaction. Our goal is to empower you with the scientific rationale behind experimental choices to ensure a successful and reproducible synthesis.

The synthesis of this compound, a key intermediate in various pharmaceutical development pathways, typically involves the acylation of 2-amino-5-bromopyridine with an isobutyrylating agent. While seemingly straightforward, this reaction is prone to several challenges that can impact yield and purity. This guide will address these common issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in this amidation are often traced back to several key factors: incomplete reaction, side reactions, or product loss during workup and purification.

  • Incomplete Reaction:

    • Insufficiently Activated Acylating Agent: If you are using isobutyric acid with a coupling agent, the activation may be incomplete.[1] Consider switching to a more reactive acylating agent like isobutyryl chloride or isobutyric anhydride.

    • Steric Hindrance: While not extreme, the methyl groups of the isobutyryl moiety can introduce some steric hindrance.[1] Ensuring adequate reaction time and optimal temperature is crucial.

    • Poor Nucleophilicity of the Amine: The amino group of 2-amino-5-bromopyridine is nucleophilic, but the electron-withdrawing nature of the pyridine ring and the bromo substituent can slightly diminish its reactivity compared to a simple aniline.

  • Side Reactions:

    • Over-acylation: Although less common for the exocyclic amine, there is a possibility of reaction at the pyridine nitrogen, especially under harsh conditions or with highly reactive acylating agents.

    • Hydrolysis of the Acylating Agent: Isobutyryl chloride is highly susceptible to hydrolysis.[2] The presence of even trace amounts of water in your solvent or on your glassware can consume the reagent, leading to lower yields.[1][2] It is imperative to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Improving Your Yield:

    • Choice of Acylating Agent: For a more robust reaction, use isobutyryl chloride. It is generally more reactive than using isobutyric acid with a coupling agent.

    • Solvent and Base Selection: A non-protic, anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is recommended.[2] A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be used to scavenge the HCl byproduct formed when using isobutyryl chloride, driving the reaction to completion.[3]

    • Temperature Control: The reaction is typically carried out at a low temperature (e.g., 0 °C) during the addition of the acylating agent to control the exothermicity and minimize side reactions. The reaction can then be allowed to slowly warm to room temperature.[3]

Q2: I am observing significant impurity formation in my crude product. What are these impurities and how can I minimize them?

The most common impurities are unreacted starting material (2-amino-5-bromopyridine) and potential side products.

  • Unreacted 2-amino-5-bromopyridine: This is often a sign of an incomplete reaction. See the recommendations in Q1 for driving the reaction to completion.

  • Diacylated Product: While sterically less favorable, diacylation on both the exocyclic amine and the endocyclic pyridine nitrogen can occur. Using a slight excess of the amine relative to the acylating agent can help minimize this.

  • Hydrolysis Product: If isobutyryl chloride is used in the presence of water, isobutyric acid will be formed. This can complicate purification.

  • Over-bromination of Starting Material: If your 2-amino-5-bromopyridine starting material is not pure, you may have carried over impurities such as 2-amino-3,5-dibromopyridine.[4][5] This will lead to the formation of the corresponding N-(3,5-Dibromo-2-pyridinyl)-2-methylpropanamide impurity.

  • Minimizing Impurities:

    • Purity of Starting Materials: Ensure the 2-amino-5-bromopyridine is of high purity. If necessary, recrystallize it before use.

    • Strict Anhydrous Conditions: As mentioned previously, the exclusion of water is critical to prevent hydrolysis of the acylating agent.[2]

    • Controlled Addition: Add the isobutyryl chloride dropwise to the solution of 2-amino-5-bromopyridine and base at 0 °C.[3] This helps to maintain a low concentration of the highly reactive acylating agent, favoring the desired mono-acylation.

Q3: My reaction seems to stall and does not go to completion, even with extended reaction times. What could be the issue?

Reaction stalling can be frustrating. Here are some potential causes and solutions:

  • Protonation of the Amine: The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic.[1] The role of the base (e.g., triethylamine) is to neutralize this HCl.[3] Ensure you are using at least a stoichiometric amount of base, and preferably a slight excess (e.g., 1.1 to 1.5 equivalents).

  • Poor Solubility: If your reagents are not fully dissolved in the chosen solvent, the reaction will be slow and may not go to completion. Ensure you are using a sufficient volume of a suitable anhydrous solvent.

  • Deactivation of the Pyridine Ring: While the primary reaction is at the exocyclic amine, interactions with the pyridine nitrogen can influence reactivity. In some cases, for challenging aminopyridine acylations, the use of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be beneficial, though it should be used with caution to avoid over-acylation.

Q4: What is the best method for purifying the final product?

The purification strategy will depend on the scale of your reaction and the nature of the impurities.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves washing the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove excess base and any unreacted amine, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic byproducts, and finally with brine.[3]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a very effective purification method.[6] A common solvent system for this type of compound might be ethyl acetate/hexanes or ethanol/water.

  • Column Chromatography: For smaller scales or when dealing with closely related impurities, flash column chromatography on silica gel is the most effective method.[3] A gradient of ethyl acetate in hexanes is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

  • Isobutyryl chloride is corrosive, a lachrymator, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-amino-5-bromopyridine is toxic if swallowed and causes skin and eye irritation.[7] Standard laboratory PPE should be worn.

  • Dichloromethane (DCM) is a suspected carcinogen and should be handled in a fume hood.

Q2: Can I use isobutyric anhydride instead of isobutyryl chloride?

Yes, isobutyric anhydride is a suitable alternative to isobutyryl chloride. It is less reactive and less sensitive to moisture, which can be an advantage. The reaction may require slightly longer reaction times or gentle heating to go to completion. The byproduct is isobutyric acid, which can be removed with a basic wash during workup.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[3] Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to resolve the starting material (2-amino-5-bromopyridine) from the product. The product, being less polar than the starting amine, will have a higher Rf value. Staining with potassium permanganate or visualization under UV light can be used.

Optimized Reaction Parameters

The following table summarizes the recommended starting conditions for the synthesis of this compound.

ParameterRecommended ConditionRationale
Starting Materials 2-amino-5-bromopyridine, Isobutyryl chlorideHigh reactivity of the acyl chloride drives the reaction to completion.
Stoichiometry 1.0 eq. Amine, 1.05-1.1 eq. Acyl Chloride, 1.2 eq. BaseA slight excess of the acylating agent and base ensures complete conversion of the limiting amine.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic and dissolves reagents well. Must be anhydrous to prevent hydrolysis.[2]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Non-nucleophilic base to scavenge HCl without competing in the reaction.[3]
Temperature 0 °C for addition, then warm to room temperatureControls the initial exothermic reaction and minimizes side products.[3]
Reaction Time 2-4 hoursTypically sufficient for completion; monitor by TLC.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-amino-5-bromopyridine (1.0 eq.).

  • Dissolve the amine in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) to the stirred solution.

  • Addition of Acylating Agent: In a separate, dry dropping funnel, dissolve isobutyryl chloride (1.1 eq.) in anhydrous DCM.

  • Add the isobutyryl chloride solution dropwise to the cooled amine solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure this compound.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impurities Observed check_reaction_completion Check Reaction Completion by TLC/LC-MS start->check_reaction_completion incomplete Incomplete Reaction check_reaction_completion->incomplete No complete Reaction Complete check_reaction_completion->complete Yes cause_activation Insufficient Acyl Activation? incomplete->cause_activation check_impurities Analyze Impurity Profile complete->check_impurities cause_base Insufficient Base? cause_activation->cause_base No solution_activation Use Isobutyryl Chloride cause_activation->solution_activation Yes cause_conditions Suboptimal Conditions? cause_base->cause_conditions No solution_base Use 1.2-1.5 eq. of TEA/DIPEA cause_base->solution_base Yes solution_conditions Ensure Anhydrous Conditions & Temp. Control cause_conditions->solution_conditions Yes impurity_hydrolysis Hydrolysis of Acyl Chloride check_impurities->impurity_hydrolysis Isobutyric Acid Present impurity_starting_material Unreacted Starting Material check_impurities->impurity_starting_material Starting Amine Present impurity_overacylation Diacylation Product check_impurities->impurity_overacylation Higher MW Impurity solution_hydrolysis Strict Anhydrous Setup impurity_hydrolysis->solution_hydrolysis solution_starting_material Optimize Stoichiometry & Time impurity_starting_material->solution_starting_material solution_overacylation Controlled Dropwise Addition at 0°C impurity_overacylation->solution_overacylation

Caption: Troubleshooting workflow for this compound synthesis.

References

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • National Institutes of Health. (n.d.). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Bromo-2-methyl-N-p-tolylpropanamide - PMC. Retrieved from [Link]

  • Sheppard, T. D., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Chemical Science, 7(9), 6138-6144. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-bromo-2-pyridinyl)-N-methylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Google Patents. (n.d.). US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
  • PubMed. (1987). Synthesis of 5-beta-D-ribofuranosylnicotinamide and its N-methyl derivative. The isosteric and isoelectronic analogues of nicotinamide nucleoside. Retrieved from [Link]

  • Google Patents. (n.d.). US4126628A - Acylation of amino acids.
  • PubChem. (n.d.). (5-Bromo-2-methyl-3-pyridinyl)-methylcarbamic acid. Retrieved from [Link]

Sources

"N-(5-Bromo-2-pyridinyl)-2-methylpropanamide quality control parameters"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(5-Bromo-2-pyridinyl)-2-methylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on quality control, analytical troubleshooting, and frequently asked questions regarding this compound. Given that detailed analytical data for this specific molecule is not always readily available, this guide synthesizes first-principle analytical chemistry with field-proven insights for analogous molecular structures, such as aromatic amides and brominated pyridines.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the quality control and handling of this compound.

Q1: What are the critical quality attributes I should assess for a new batch of this compound?

A1: For any new lot, a comprehensive quality assessment should focus on identity, purity, and stability.

  • Identity: Confirmation of the chemical structure is paramount. This is typically achieved using a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Purity: The presence of impurities can significantly impact experimental outcomes. Purity is best assessed using a high-resolution chromatographic technique like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), preferably with a universal detector like a mass spectrometer or a photodiode array (PDA) detector.

  • Stability: While specific stability data is not widely published, amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions. Bromopyridine moieties can be sensitive to light. It is advisable to store the compound in a cool, dark, and dry place. A baseline purity assessment should be compared to results over time to monitor for degradation.

Q2: I see an unexpected peak in my HPLC chromatogram. What could it be?

A2: An unexpected peak could be a process-related impurity, a degradation product, or a contaminant. Based on the synthesis of similar compounds, potential impurities could include:

  • Starting Materials: Unreacted 2-amino-5-bromopyridine or isobutyryl chloride (or other acylating agents).

  • Isomeric Impurities: Bromination of the pyridine ring can sometimes lead to isomeric byproducts, such as N-(3-Bromo-2-pyridinyl)-2-methylpropanamide, depending on the synthetic route.[1]

  • Di-brominated Species: Over-bromination during the synthesis of precursors can lead to di-brominated impurities.[1]

  • Hydrolysis Product: Cleavage of the amide bond would yield 2-amino-5-bromopyridine and isobutyric acid.

  • Solvent Residues: Residual solvents from the synthesis and purification process are common impurities. These are best identified by Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Q3: How can I confirm the identity of an unknown impurity?

A3: The definitive identification of an unknown impurity typically requires its isolation followed by spectroscopic analysis. A common workflow is:

  • Develop a robust HPLC method to separate the impurity from the main compound.

  • Isolate the impurity using preparative HPLC.

  • Characterize the isolated fraction using high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition, and NMR spectroscopy to elucidate the structure.

Q4: What is a stability-indicating method and why is it important for this compound?

A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[2][3] Developing a SIM is crucial for determining the shelf-life and storage conditions of this compound. This involves subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally induce degradation and then ensuring the analytical method can separate and quantify these degradants from the intact molecule.[4][5]

Section 2: Analytical Techniques and Troubleshooting

This section provides guidance on common analytical techniques for the quality control of this compound and troubleshooting tips for issues that may arise.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound.

Table 1: Starting Parameters for HPLC Method Development

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmA C18 stationary phase provides good retention for moderately polar aromatic compounds.[1]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for pyridine-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10-90% B over 15 minutesA broad gradient is a good starting point to elute compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nm and 275 nmAromatic and pyridine rings typically absorb in this range. A PDA detector is recommended to assess peak purity.
Injection Vol. 1 µL
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:WaterEnsure complete dissolution.

Troubleshooting Common HPLC Issues:

  • Poor Peak Shape (Tailing): This can be due to secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate to control the ionization of the pyridine nitrogen. Using a buffered mobile phase or an ion-pairing agent can sometimes improve peak shape.[6]

  • Poor Resolution: If impurities are not well-separated from the main peak, try adjusting the gradient slope, changing the organic modifier (e.g., to methanol), or using a different stationary phase (e.g., a phenyl-hexyl column).

  • Ghost Peaks: These can arise from carryover or contaminated mobile phase. Always use high-purity solvents and run blank injections to identify the source of contamination.


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poor_resolution -> sol_resolution1; sol_resolution1 -> sol_resolution2; sol_resolution2 -> end_node;

ghost_peaks -> sol_ghost1; sol_ghost1 -> sol_ghost2; sol_ghost2 -> end_node; }

HPLC Troubleshooting Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of this compound and for identifying impurities.

Expected ¹H NMR Signals (in CDCl₃, estimated):

  • Pyridine Protons: Three aromatic protons on the pyridine ring, likely appearing as doublets and a doublet of doublets between 7.5 and 8.5 ppm. The coupling patterns will be informative of the substitution pattern.[7][8]

  • Amide Proton: A broad singlet, typically between 7.0 and 9.0 ppm.

  • Iso-propyl Methine Proton: A septet, likely between 2.5 and 3.5 ppm.

  • Iso-propyl Methyl Protons: A doublet, typically between 1.0 and 1.5 ppm.

Troubleshooting Common NMR Issues:

  • Broad Peaks: This can be due to aggregation, paramagnetic impurities, or chemical exchange. Try running the sample at a higher temperature or in a different solvent (e.g., DMSO-d₆).

  • Identifying Impurity Signals: If you suspect the presence of common laboratory solvents or reagents, reference tables of their known chemical shifts are invaluable.[9] For process-related impurities, a 2D NMR experiment (like COSY or HSQC) can help in assigning the structure of the unknown.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of this compound and for identifying impurities.

Key Feature to Look For:

  • Isotopic Pattern of Bromine: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10][11] Therefore, the molecular ion peak in the mass spectrum will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule or fragment.

Troubleshooting Common MS Issues:

  • No Molecular Ion Peak: If using a hard ionization technique like Electron Ionization (EI), the molecular ion may be unstable and fragment extensively.[12] Using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is more likely to yield a prominent molecular ion peak.

  • Ambiguous Fragmentation: The fragmentation pattern can be complex. Comparing the fragmentation of the main peak with that of suspected impurity peaks can provide clues about the impurity's structure.


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hplc_purity -> decision; nmr_id -> decision; ms_mw -> decision;

decision -> pass [label=" Yes "]; decision -> fail [label=" No "];

fail -> investigation; investigation -> decision; }

Quality Control Workflow

Section 3: Experimental Protocols

Protocol: Purity Determination by HPLC-UV
  • Preparation of Mobile Phases:

    • Mobile Phase A: Mix 1 mL of formic acid with 999 mL of HPLC-grade water. Degas before use.

    • Mobile Phase B: Mix 1 mL of formic acid with 999 mL of HPLC-grade acetonitrile. Degas before use.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 5 mg of this compound into a 10 mL volumetric flask.

    • Add 5 mL of a 50:50 mixture of acetonitrile and water and sonicate for 5 minutes to dissolve.

    • Dilute to the mark with the 50:50 mixture. This gives a concentration of 0.5 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the starting mobile phase composition (e.g., 90% A, 10% B) for at least 15 minutes.

    • Inject 1 µL of the sample solution.

    • Run the gradient method as described in Table 1.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Examine the UV spectrum of the main peak using the PDA detector to check for co-eluting impurities.

References

  • A comprehensive review on stability indicating method development using uhplc. (2024). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing. Retrieved from [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]

  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (n.d.). LCGC International. Retrieved from [Link]

  • Asian Publication Corporation. (2004, April 2). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Journal of Chemistry. Retrieved from [Link]

  • Amador-Sánchez, Y. A. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate. Retrieved from [Link]

  • What's All the Buzz About Stability-Indicating Methods?. (2020, May 27). Pharmaceutical Outsourcing. Retrieved from [Link]

  • Stability Indicating Methods Webinar Q&A. (2017, April 19). Retrieved from [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. (1966). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Smith, W. B., & Roark, J. L. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. ACS Publications. Retrieved from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. Retrieved from [Link]

  • EDEXCEL. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. Retrieved from [Link]

  • Urea - Wikipedia. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025). Request PDF. Retrieved from [Link]

  • MicroSolv. (2025, July 12). Amide or Amino HPLC Columns What are the Differences - Tech Information. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Bromopyridine. Retrieved from [Link]

  • Moravek. (n.d.). Common API Mistakes and How To Avoid Them. Retrieved from [Link]

  • Pharmaffiliates. (2025). The Complete Guide to Impurity Profiling in Small Molecule APIs. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]

  • Troubleshooting - The Pharma Master. (n.d.). Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Regis Technologies. (2021, February 7). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides - Organic Chemistry. Retrieved from [Link]

  • CN103664765A - Preparation method of 2-amino-3-bromopyridine. (n.d.). Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Validation of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the rigorous validation of novel chemical entities is paramount. The purity, identity, and stability of a compound are foundational to the reliability and reproducibility of preclinical and clinical studies. This guide provides a comprehensive framework for the analytical validation of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide , a substituted pyridinyl amide with potential pharmacological applications.

As a Senior Application Scientist, this document is structured to provide not just a set of protocols, but a logical, self-validating system for the comprehensive characterization of this molecule. We will explore the critical analytical techniques, interpret the expected data, and compare its profile with a commercially available structural analog, N-(5-Chloro-2-pyridinyl)-2-methylpropanamide , to highlight key physicochemical differences and potential implications for research and development.

The Imperative of Analytical Validation in Drug Discovery

The journey of a potential therapeutic agent from synthesis to clinical application is paved with exacting analytical scrutiny. The International Council for Harmonisation (ICH) provides a robust framework for the validation of analytical procedures, ensuring that the methods used to assess a drug candidate are suitable for their intended purpose[1][2][3][4]. The core validation characteristics that we will address for this compound include specificity, linearity, accuracy, precision, and robustness of the analytical methods.

Part 1: Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through the acylation of 2-amino-5-bromopyridine with isobutyryl chloride. The reaction progress and the purity of the final product must be meticulously monitored using the analytical techniques detailed below.

Spectroscopic Confirmation of Molecular Structure

1.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity of the atoms.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the isobutyryl group. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms[5][6][7][8][9].

  • Pyridinyl Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6 will likely be a doublet, the proton at position 4 a doublet of doublets, and the proton at position 3 a doublet.

  • Isobutyryl Protons: A septet for the single proton of the CH group and a doublet for the six equivalent protons of the two methyl groups.

Predicted ¹³C NMR Spectrum: The carbon NMR will provide complementary information, showing distinct signals for each carbon atom in the molecule.

1.1.2 Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition of the synthesized compound.

Expected Mass Spectrum: For this compound (C₁₀H₁₁BrN₂O), the high-resolution mass spectrum should show a molecular ion peak [M]+ and a characteristic [M+2]+ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom[1]. The fragmentation pattern can further corroborate the structure, with expected fragments corresponding to the loss of the isobutyryl group or cleavage of the amide bond[10].

Chromatographic Purity Assessment

1.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules. A validated reverse-phase HPLC (RP-HPLC) method is essential to separate the target compound from any starting materials, by-products, or degradation products[11].

Experimental Protocol: HPLC Purity of this compound

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

The chromatogram should ideally show a single major peak corresponding to this compound. The purity is calculated based on the area percentage of this peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized Compound Solvent Acetonitrile/Water (50:50) Sample->Solvent Dissolve Solution 1 mg/mL Solution Solvent->Solution Injection Inject into HPLC Solution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for HPLC purity analysis.

Part 2: Comparative Analysis with N-(5-Chloro-2-pyridinyl)-2-methylpropanamide

To provide a comprehensive evaluation, we will compare the analytical data of this compound with its chloro-analog, N-(5-Chloro-2-pyridinyl)-2-methylpropanamide. This comparison will highlight the influence of the halogen substituent on the physicochemical properties of the molecule. This chloro-analog is commercially available from suppliers such as Sigma-Aldrich.

Comparative Physicochemical Properties
PropertyThis compound (Predicted)N-(5-Chloro-2-pyridinyl)-2-methylpropanamide (Predicted)
Molecular Formula C₁₀H₁₁BrN₂OC₁₀H₁₁ClN₂O
Molecular Weight 259.11 g/mol 214.66 g/mol
LogP ~2.5~2.2
Polar Surface Area ~41 Ų~41 Ų

The substitution of bromine with chlorine results in a lower molecular weight and a slightly lower predicted LogP, suggesting a potential increase in aqueous solubility.

Comparative Spectroscopic and Chromatographic Data

NMR Spectroscopy: The ¹H NMR spectra of the two compounds are expected to be very similar, with minor shifts in the aromatic region due to the different electronic effects of bromine and chlorine.

Mass Spectrometry: The most significant difference will be in the mass spectra. The chloro-analog will exhibit a molecular ion peak [M]+ and an [M+2]+ peak with an approximate ratio of 3:1, characteristic of a single chlorine atom.

HPLC: The retention time in RP-HPLC is expected to be slightly shorter for the chloro-analog due to its lower hydrophobicity (lower LogP).

Part 3: Potential Biological Activities and Structure-Activity Relationships

While specific biological activity data for this compound is not extensively published, the pyridinyl amide scaffold is present in numerous biologically active compounds.

Antiproliferative Activity: Pyridine derivatives are known to exhibit a wide range of biological activities, including antiproliferative effects against various cancer cell lines[12]. The presence and position of substituents on the pyridine ring can significantly influence this activity[12].

Other Potential Activities: Substituted pyridinyl amides have also been investigated for their fungicidal, insecticidal, and anti-inflammatory properties[13]. The electronic and steric properties of the halogen substituent at the 5-position, as well as the nature of the amide group, are critical determinants of the biological activity. Structure-activity relationship (SAR) studies of related series of compounds can provide valuable insights into the potential therapeutic applications of this compound[14][15][16].

SAR_Concept cluster_substituents Substituent Modifications cluster_activities Biological Activities Core Pyridinyl Amide Scaffold R1 R1: Halogen (Br, Cl) Core->R1 R2 R2: Amide Side Chain Core->R2 Antiproliferative Antiproliferative R1->Antiproliferative Modulates Potency Fungicidal Fungicidal R1->Fungicidal R2->Antiproliferative Influences Selectivity Insecticidal Insecticidal R2->Insecticidal

Caption: Structure-Activity Relationship Concept.

Conclusion

The validation of this compound through a combination of spectroscopic and chromatographic techniques is essential for ensuring the quality and reliability of research data. This guide has provided a comprehensive, albeit predictive, framework for its characterization, grounded in established analytical principles and regulatory guidelines. The comparative analysis with its chloro-analog highlights the subtle yet important influence of structural modifications on physicochemical properties. Further investigation into the biological activities of this compound, guided by the structure-activity relationships of related molecules, will be a critical next step in elucidating its therapeutic potential.

References

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Extensive searches of scientific literature and patent databases did not yield specific information identifying N-(5-Bromo-2-pyridinyl)-2-methylpropanamide as a characterized kinase inhibitor. Consequently, a direct comparison with other kinase inhibitors, supported by experimental data, cannot be provided at this time.

This guide will, therefore, pivot to providing a comprehensive methodological framework that senior application scientists would employ to characterize such a novel compound and subsequently compare it to other established kinase inhibitors. This will serve as a blueprint for researchers who may be working with this or other novel compounds of interest.

Part 1: Initial Characterization of a Novel Kinase Inhibitor

Before a comparative analysis can be undertaken, the primary biological target(s) of the novel compound must be identified and its basic inhibitory properties characterized.

Kinome-Wide Profiling

The first crucial step is to determine which of the over 500 human kinases the compound of interest interacts with. This is typically achieved through kinome-wide screening platforms.

Experimental Protocol: KinomeScan™ Profiling

  • Compound Preparation: Dissolve this compound in DMSO to create a stock solution of known concentration (e.g., 10 mM).

  • Assay Principle: The KinomeScan™ platform utilizes a proprietary active site-directed competition binding assay. The test compound is incubated with a panel of DNA-tagged kinases and an immobilized, broad-spectrum kinase inhibitor. The amount of kinase that binds to the solid support is quantified using qPCR.

  • Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for a significant "hit" is a %Ctrl value below 10% or 35%, depending on the desired stringency.

Determination of Inhibitory Potency (IC50)

Once primary kinase targets are identified, the next step is to quantify the compound's potency against these specific kinases. This is done by determining the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Assay (e.g., for a hypothetical target, Kinase X)

  • Reagents: Recombinant human Kinase X, appropriate peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Prepare a serial dilution of this compound.

    • In a 384-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Part 2: Comparative Analysis with Other Kinase Inhibitors

With the primary target(s) and potency of this compound established, a meaningful comparison against other inhibitors of the same target(s) can be performed. For the purpose of this guide, let us assume that our initial characterization identified p38α (MAPK14) as a primary target. We will compare it to two well-established p38α inhibitors: SB203580 and Doramapimod (BIRB 796) .

Head-to-Head Potency and Selectivity

A direct comparison of IC50 values provides a quantitative measure of potency. However, selectivity across the kinome is equally important to understand potential off-target effects.

Table 1: Comparative Kinase Inhibition Profile

Compoundp38α IC50 (nM)Off-Target Kinases (at 1 µM)
This compoundHypotheticalTo be determined
SB20358050RIPK2, GAK, JNK2/3
Doramapimod (BIRB 796)38c-Raf, BIKE, JNK1/2/3

This table illustrates how comparative data would be presented. The values for the hypothetical compound would be filled in following experimental determination.

Cellular Activity and Mechanism of Action

In vitro potency does not always translate to cellular efficacy. It is crucial to assess the compound's ability to inhibit the target kinase within a cellular context.

Experimental Protocol: Western Blot Analysis of Phospho-MK2

  • Cell Culture: Culture a relevant cell line (e.g., THP-1 monocytes) and stimulate with a p38α activator like lipopolysaccharide (LPS).

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound, SB203580, and Doramapimod for a set period.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-MK2 (a direct downstream substrate of p38α) and total MK2 (as a loading control).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the reduction in MK2 phosphorylation as a function of inhibitor concentration.

Visualizing Inhibition in the Signaling Pathway

Diagrams are invaluable for illustrating the points of intervention for different inhibitors within a signaling cascade.

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38a p38α MKK3_6->p38a MK2 MK2 p38a->MK2 TNFa TNF-α (Transcription) MK2->TNFa SB203580 SB203580 SB203580->p38a Doramapimod Doramapimod Doramapimod->p38a Novel_Inhibitor N-(5-Bromo-2-pyridinyl) -2-methylpropanamide Novel_Inhibitor->p38a

A Comparative Analysis of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide and its analogs, focusing on their synthesis, biological activity, and structure-activity relationships (SAR). The content is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.

Introduction

N-pyridinyl amides are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antiproliferative and antimicrobial properties.[1] The core structure, consisting of a pyridine ring linked to an amide moiety, serves as a versatile scaffold for the development of novel therapeutic agents. The presence of a bromine atom at the 5-position of the pyridine ring in this compound offers a strategic point for further functionalization, while the 2-methylpropanamide side chain influences the compound's physicochemical properties and biological interactions. This guide will delve into the synthesis of this parent compound and its analogs, compare their biological performance with supporting data, and elucidate the key structural features that govern their activity.

I. Synthesis of this compound and Analogs

The synthesis of the target compound and its analogs is a multi-step process that begins with the preparation of the key intermediate, 2-amino-5-bromopyridine. This is followed by an amidation reaction to introduce the desired propanamide side chain.

A. Synthesis of 2-Amino-5-bromopyridine

Several methods have been reported for the synthesis of 2-amino-5-bromopyridine, a crucial precursor. A common and efficient approach involves the direct bromination of 2-aminopyridine.

Experimental Protocol: Bromination of 2-Aminopyridine

This protocol is adapted from established procedures for the selective bromination of aminopyridines.[2][3]

Materials:

  • 2-Aminopyridine

  • Phenyltrimethylammonium tribromide (PTT)

  • Chloroform or Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Benzene (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2-aminopyridine (1 equivalent) in chloroform.

  • Add phenyltrimethylammonium tribromide (1 equivalent) to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-30°C) for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium chloride solution.

  • Separate the organic layer and wash it with water (2-3 times).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Recrystallize the crude product from benzene to yield pure 2-amino-5-bromopyridine as a yellow solid.

Causality of Experimental Choices:

  • Phenyltrimethylammonium tribromide (PTT): PTT is chosen as the brominating agent because it is a solid, making it easier to handle than liquid bromine, and it often provides higher regioselectivity for the 5-position of 2-aminopyridine, minimizing the formation of the 3,5-dibromo byproduct.[2]

  • Chloroform/Dichloromethane: These solvents are selected for their ability to dissolve the reactants and for their relative inertness under the reaction conditions.

  • Recrystallization: This purification step is crucial to remove any unreacted starting material and byproducts, ensuring the purity of the 2-amino-5-bromopyridine for the subsequent amidation step.

Diagram: Synthesis of 2-amino-5-bromopyridine

G 2-Aminopyridine 2-Aminopyridine Reaction Bromination (CHCl3, 25-30°C) 2-Aminopyridine->Reaction PTT Phenyltrimethylammonium tribromide PTT->Reaction 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Reaction->2-Amino-5-bromopyridine

Caption: Synthetic route for 2-amino-5-bromopyridine.

B. Amidation of 2-Amino-5-bromopyridine

The final step in the synthesis of this compound and its analogs is the acylation of the 2-amino group of 2-amino-5-bromopyridine with the corresponding acyl chloride or anhydride.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard amidation reactions.

Materials:

  • 2-Amino-5-bromopyridine

  • Isobutyryl chloride (2-methylpropanoyl chloride)

  • Triethylamine or Pyridine (as a base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-amino-5-bromopyridine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base such as triethylamine (1.1 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add isobutyryl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Causality of Experimental Choices:

  • Isobutyryl chloride: This acyl chloride is the reagent that introduces the 2-methylpropanamide moiety. For the synthesis of analogs, different acyl chlorides or anhydrides would be used.

  • Triethylamine/Pyridine: A base is required to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

  • Anhydrous conditions: The reaction is sensitive to moisture, which can hydrolyze the acyl chloride. Therefore, the use of anhydrous solvents and an inert atmosphere is essential.

Diagram: General Amidation Workflow

G cluster_reactants Reactants cluster_process Process Aminopyridine 2-Amino-5-bromopyridine (or analog) Reaction Amidation in Anhydrous Solvent Aminopyridine->Reaction Acyl_Chloride Acyl Chloride (e.g., Isobutyryl chloride) Acyl_Chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(5-Bromo-2-pyridinyl)-amide (or analog) Purification->Product

Caption: General workflow for the synthesis of N-pyridinyl amides.

II. Comparative Biological Activity

The biological activity of this compound and its analogs has been explored in various contexts, primarily focusing on their potential as antiproliferative and antimicrobial agents. The following sections present a comparative analysis based on available data.

A. Antiproliferative Activity

Studies on related secondary pyridinyl amides have demonstrated their potential to inhibit the proliferation of various cancer cell lines.[2][4] The mechanism of action is often associated with the inhibition of key cellular enzymes like tyrosine kinases.[2]

Table 1: Comparative Antiproliferative Activity of N-Pyridinyl Amide Analogs

Compound IDR1 (Pyridine)R2 (Amide)Cancer Cell LineIC50 (µM)Reference
1 (Parent) 5-Bromo2-methylpropylK562 (Leukemia)26[2]
1 (Parent) 5-Bromo2-methylpropylTHP-1 (Leukemia)81[2]
1 (Parent) 5-Bromo2-methylpropylHepG2 (Liver)210[2]
Analog A 5-Chloro2-methylpropylK562 (Leukemia)Data not available-
Analog B 5-BromoPropylK562 (Leukemia)Data not available-
Analog C 5-BromoCyclopropylHCT116 (Colon)>50[4]
Analog D 5-H2-methylpropylK562 (Leukemia)>100[2]

Note: Data for some direct analogs are not publicly available and are represented as "Data not available". The presented data is from studies on structurally similar compounds to infer potential trends.

Analysis of Antiproliferative Data:

  • Effect of the 5-Bromo Substituent: The presence of the bromine atom at the 5-position of the pyridine ring appears to be crucial for antiproliferative activity. An analog without this substituent (Analog D) showed significantly reduced activity.[2] This suggests that the halogen atom may be involved in key interactions with the biological target or may influence the electronic properties of the pyridine ring favorably.

  • Influence of the Amide Side Chain: The structure of the amide side chain also modulates the activity. While direct comparisons are limited, the 2-methylpropyl group in the parent compound appears to confer moderate activity. Altering this group, for instance to a cyclopropyl moiety (Analog C), can lead to a decrease in potency against certain cell lines.[4]

  • Cell Line Specificity: The antiproliferative effects are often cell-line dependent, as seen with the parent compound exhibiting different IC50 values against K562, THP-1, and HepG2 cells.[2]

B. Antimicrobial Activity

N-pyridinyl amides have also been investigated for their antimicrobial properties. The pyridine scaffold is a known pharmacophore in many antimicrobial agents.[5]

Table 2: Comparative Antimicrobial Activity of N-Pyridinyl Amide Analogs

Compound IDR1 (Pyridine)R2 (Amide)MicroorganismMIC (µg/mL)Reference
1 (Parent) 5-Bromo2-methylpropylS. aureusData not available-
Analog E 5-BromoPhenylS. aureus12.5[6]
Analog F 5-ChloroPhenylS. aureus25[6]
Analog G 5-HPhenylS. aureus>100[6]
Analog H 5-Bromo2-hydroxyphenylS. aureus6.25[6]

Note: Data for the parent compound is not available. The presented data is from studies on structurally related N-(bromo-phenyl) amides and N-pyridyl amides to infer potential trends.

Analysis of Antimicrobial Data:

  • Importance of the Halogen: Similar to the antiproliferative activity, the presence of a halogen at the 5-position of the pyridine ring is critical for antimicrobial activity. The unsubstituted analog (Analog G) was inactive.[6]

  • Halogen Identity: A bromo substituent (Analog E) appears to be more favorable than a chloro substituent (Analog F) for activity against S. aureus.[6]

  • Amide Substituent Effects: The nature of the substituent on the amide nitrogen significantly impacts activity. The introduction of a hydroxyl group on the phenyl ring (Analog H) enhanced the antibacterial potency compared to the unsubstituted phenyl analog (Analog E).[6]

III. Structure-Activity Relationship (SAR) and Mechanistic Insights

Based on the available data, several key structure-activity relationships can be deduced for the N-(5-Bromo-2-pyridinyl) amide scaffold.

Key SAR Findings:

  • 5-Position of the Pyridine Ring: This position is critical for biological activity. Halogen substitution (Br or Cl) is generally required for both antiproliferative and antimicrobial effects. The electron-withdrawing nature and the size of the halogen likely play a role in target binding.[1]

  • Amide Side Chain: The size, shape, and lipophilicity of the amide side chain influence the compound's potency and selectivity. Bulky or overly rigid groups may be detrimental to activity.

  • Hydrogen Bonding: The amide NH group can act as a hydrogen bond donor, which is often a crucial interaction in ligand-receptor binding.[7]

Diagram: Inferred Structure-Activity Relationship

G cluster_sar Structure-Activity Relationship cluster_pyridine Pyridine Modifications cluster_amide Amide Modifications Pyridine_Ring Pyridine Ring Amide_Linker Amide Linker Pyridine_Ring->Amide_Linker R_Group R Group Amide_Linker->R_Group Position_5 5-Position: - Halogen (Br, Cl) crucial for activity - H leads to inactivity NH_Group Amide NH: - Potential H-bond donor R_Group_SAR R Group: - Size and lipophilicity modulate potency

Caption: Key SAR points for N-(5-Bromo-2-pyridinyl) amides.

IV. Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with tunable biological activities. The synthetic routes are well-established, allowing for the generation of diverse analog libraries. The bromine atom at the 5-position of the pyridine ring is a key determinant of both antiproliferative and antimicrobial activity. Future research should focus on a systematic exploration of the amide side chain to optimize potency and selectivity. Additionally, detailed mechanistic studies are warranted to identify the specific cellular targets of these compounds, which will be crucial for their further development as potential therapeutic agents. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to build upon in their drug discovery efforts.

V. References

  • Verdugo, C., et al. (2024). Novel Secondary Pyridinyl Amides: Synthesis, In Vitro Antiproliferative Screenings, and Molecular Docking Studies. CoLab. [Link]

  • Laufer, S., et al. (2003). Novel Substituted Pyridinyl Imidazoles as Potent Anticytokine Agents With Low Activity Against Hepatic Cytochrome P450 Enzymes. Journal of Medicinal Chemistry. [Link]

  • Al-Hourani, B. J., et al. (2023). Novel Secondary Pyridinyl Amides: Synthesis, In Vitro Antiproliferative Screenings, and Molecular Docking Studies. ResearchGate. [Link]

  • Verdugo, C., et al. (2024). Novel Secondary Pyridinyl Amides: Synthesis, In Vitro Antiproliferative Screenings, and Molecular Docking Studies. CoLab.

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • Ivanenkov, Y. A., et al. (2019). N-Pyridyl-Substituted Carboxypiperidine Amides: A New Class of Prokaryote Translation Inhibitors. ResearchGate. [Link]

  • Google Patents. (Year). Method for preparing 5-bromo-2-methylpyridine. Google Patents.

  • Villa-Reyna, A.-L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI. [Link]

  • da Silva, G. N., et al. (2022). Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. MDPI. [Link]

  • Drug Design Org. (Year). Structure Activity Relationships. Drug Design Org. [Link]

  • Nagarsha, K. M., et al. (2023). NOVEL SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF N-(5BROMO-2-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)NAPHTHA[2,1-B]FURAN-1- YL)ACETAMIDE AND N-(5-NITRO-2-(5-PHENYL-1,3,4. ResearchGate. [https://www.researchgate.net/publication/372895200_NOVEL_SYNTHESIS_CHARACTERIZATION_AND_ANTIMICROBIAL_ACTIVITY_OF_N-5BROMO-2-5-PHENYL-134-OXADIAZOL-2-YLNAPHTHA21-B]FURAN-1-YLACETAMIDE_AND_N-5-NITRO-2-5-PHENYL-134-OXADIAZOL-2-YLNAPHTHA21-B]FURAN-1-YLACETAMIDE]([Link])

  • Al-Ghorbani, M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • Thompson, A. M., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]

  • Google Patents. (Year). A kind of synthetic method of 5-bromo-2-picoline. Google Patents.

  • Pop, R., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC. [Link]

  • Abdel-Aziem, A., Baaiu, B. S., & Abdelhamid, A. O. (2017). Synthesis and Evaluation of Antimicrobial Activity of Some Novel Heterocyclic Compounds from 5-Bromosalicylaldehyde. ResearchGate. [Link]

  • Science.gov. (Year). highest antiproliferative activity: Topics by Science.gov. Science.gov. [Link]

  • Ghiurau, M., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. NIH. [Link]

  • Google Patents. (Year). Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents.

  • de Kimpe, N., et al. (2007). Antiproliferative Activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in Solid Tumor Cell Lines. PubMed. [Link]

  • Czopek, A., et al. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PubMed Central. [Link]

  • Roesky, H. W., et al. (2006). Influence of N-Substitution on the Oxidation of 2-Pyridylmethylamines with Bis(trimethylsilyl)amides of Iron(III) – Synthesis of Heteroleptic Iron(II) 2-Pyridylmethylamides. ResearchGate. [Link]

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A Comparative Guide to In Vitro and In Vivo Efficacy Assessment: A Case Study on Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: This document provides a comparative analysis of in vitro versus in vivo efficacy for potent, targeted anticancer agents. While the specific compound N-(5-Bromo-2-pyridinyl)-2-methylpropanamide lacks published biological data, its core structure—a substituted pyridinyl-amide—is characteristic of a well-established class of therapeutics: Tankyrase inhibitors . Tankyrases (TNKS1/2) are pivotal enzymes in the Wnt/β-catenin signaling pathway, a cascade frequently hyperactivated in various cancers, most notably in colorectal cancers (CRC) with mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2]

Therefore, this guide will use prototypical tankyrase inhibitors, such as NVP-TNKS656 and XAV939 , as exemplars to explore the critical journey from cell-free assays to preclinical animal models. We will dissect the methodologies, explain the scientific rationale behind experimental choices, and illuminate the complex factors that govern the correlation—or disparity—between laboratory findings and whole-organism efficacy.

The Therapeutic Rationale: Targeting Tankyrase in Wnt-Driven Cancers

The Wnt/β-catenin pathway is a master regulator of cell proliferation and differentiation.[2] In a healthy cell, a "destruction complex," scaffolded by the AXIN protein, targets β-catenin for degradation. However, in many CRC cells, mutations in APC disrupt this complex.[1] Tankyrase enzymes contribute to this disruption by marking AXIN for proteasomal degradation through a process called PARsylation.[3]

By inhibiting tankyrase, small molecules can stabilize AXIN levels, thereby restoring the destruction complex's ability to degrade β-catenin.[4][5] This prevents β-catenin from accumulating in the nucleus and activating oncogenic gene transcription, ultimately suppressing tumor growth.[6] This targeted approach has made tankyrase inhibitors a promising class of therapeutics for Wnt-addicted tumors.[7][8][9]

G cluster_0 Cytoplasm cluster_1 Nucleus Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor Activates DVL DVL Receptor->DVL Activates DestructionComplex Destruction Complex (APC, GSK3β, CK1α) DVL->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Axin AXIN Proteasome Proteasome BetaCatenin->Proteasome Degraded BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocates when stabilized TNKS Tankyrase (TNKS) TNKS->DestructionComplex Destabilizes by degrading AXIN TNKS->Axin PARsylates, leading to Degradation Inhibitor TNKS Inhibitor (e.g., NVP-TNKS656) Inhibitor->TNKS Inhibits TCF TCF/LEF BetaCatenin_nuc->TCF Binds to TargetGenes Target Gene Transcription (e.g., MYC, CCND1) TCF->TargetGenes Activates

Figure 1: Simplified Wnt/β-catenin pathway. Tankyrase inhibitors prevent AXIN degradation, stabilizing the destruction complex and promoting β-catenin degradation, thereby inhibiting downstream oncogenic signaling.

The In Vitro Profile: Quantifying Potency and Cellular Mechanism

The initial evaluation of a compound's efficacy occurs in controlled, isolated systems. For a tankyrase inhibitor, the goal is to confirm target engagement and downstream pathway modulation in a cellular context.

Key In Vitro Assays & Expected Data
Assay TypePurposeKey ParameterExample Result (NVP-TNKS656)Reference
Enzymatic Assay To measure direct inhibition of TNKS1/2 enzyme activity.IC₅₀ (Half-maximal inhibitory concentration)TNKS1: 4 nM, TNKS2: 2 nM[10]
Wnt Reporter Assay (TOPFlash) To measure inhibition of β-catenin-dependent transcription in cells.EC₅₀ (Half-maximal effective concentration)DLD-1 cells: ~5-10 nM[2][10]
Western Blot To visualize the stabilization of the target protein, AXIN.Protein Level Increase Dose-dependent increase in AXIN2 levels[6]
Cell Viability Assay To determine the cytotoxic or cytostatic effect on cancer cells.GI₅₀ (Half-maximal growth inhibition)Varies by cell line (e.g., COLO320DM)[6]
Protocol: Wnt/β-catenin Reporter (TOPFlash) Assay

This assay utilizes a luciferase reporter gene under the control of TCF/LEF transcription factors, which are activated by nuclear β-catenin. A reduction in luciferase signal indicates effective pathway inhibition.

Materials:

  • DLD-1 colorectal cancer cell line (APC-mutant).

  • M50 Super 8x TOPFlash reporter plasmid.

  • Transfection reagent (e.g., Lipofectamine).

  • Tankyrase inhibitor (e.g., NVP-TNKS656) and vehicle control (DMSO).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom plates.

Methodology:

  • Cell Seeding: Seed DLD-1 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

    • Scientist's Note: Seeding density is critical. Too few cells will yield a weak signal, while too many can lead to contact inhibition and altered signaling.

  • Transfection: Co-transfect cells with the TOPFlash reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours, remove the transfection media and add fresh media containing serial dilutions of the tankyrase inhibitor or vehicle control.

    • Rationale: A wide concentration range (e.g., 0.1 nM to 10 µM) is necessary to generate a full dose-response curve and accurately determine the EC₅₀.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both Firefly (TOPFlash) and Renilla (control) luciferase activity using a luminometer.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to calculate the EC₅₀.

    • Trustworthiness Check: The vehicle control wells define 100% pathway activity, while a high concentration of a known potent inhibitor (positive control) defines the baseline. The Z'-factor of the assay should be > 0.5 for robust results.

The In Vivo Challenge: Assessing Efficacy in a Complex Biological System

While in vitro data establishes potency, in vivo studies are essential to determine if a compound can reach its target in a living organism at a sufficient concentration and duration to exert a therapeutic effect, without causing undue toxicity.

Key In Vivo Models & Expected Data
ParameterPurposeKey ReadoutExample Result (NVP-TNKS656)Reference
Pharmacokinetics (PK) To determine the absorption, distribution, metabolism, and excretion (ADME) of the drug.Cₘₐₓ, T½, AUCDetermines optimal dosing regimen[10]
Tumor Xenograft Model To evaluate the anti-tumor efficacy of the compound in an immunodeficient mouse bearing a human tumor.TGI (Tumor Growth Inhibition)Significant TGI in Wnt-dependent xenografts[4][10]
Pharmacodynamics (PD) To confirm target engagement in tumor tissue.Increased AXIN2 levels, decreased β-catenin in tumor lysates.Confirms mechanism of action in vivo[4]
Tolerability To assess the safety of the compound.Body weight changes, clinical signs of distress.Determines the maximum tolerated dose (MTD)[11]
Protocol: Colorectal Cancer Xenograft Efficacy Study

This protocol outlines a standard workflow to test the efficacy of a tankyrase inhibitor against a human CRC tumor grown in mice.

G cluster_workflow In Vivo Xenograft Workflow start Start: Prepare DLD-1 Cell Suspension implant Implant Cells Subcutaneously into Flank of Nude Mice start->implant monitor Monitor Tumor Growth with Calipers implant->monitor randomize Tumors Reach ~150-200 mm³: Randomize Mice into Groups (Vehicle vs. Drug) monitor->randomize treat Administer Treatment Daily (e.g., Oral Gavage) randomize->treat Day 0 measure Measure Tumor Volume & Body Weight 2-3 times per week treat->measure measure->treat Repeat for ~21 days endpoint Endpoint Reached: (e.g., 21 days or tumor burden limit) measure->endpoint Criteria Met collect Euthanize & Collect Tumors for PD Analysis (Western Blot) endpoint->collect

Figure 2: A typical experimental workflow for an in vivo tumor xenograft study to evaluate the efficacy of a tankyrase inhibitor.

Methodology:

  • Cell Implantation: Subcutaneously inject ~5 million DLD-1 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NU/J mice).

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor dimensions with digital calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (e.g., Vehicle control, Drug at 25 mg/kg, Drug at 50 mg/kg).

    • Scientist's Note: Randomization is crucial to ensure that the average tumor size is similar across all groups at the start of treatment, preventing selection bias.

  • Treatment Administration: Prepare the drug formulation (e.g., suspension in 0.5% methylcellulose) and administer it to the mice daily via the determined route (e.g., oral gavage). The vehicle group receives the formulation without the drug.

  • Efficacy and Tolerability Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of drug toxicity.

  • Endpoint and Tissue Collection: The study concludes when tumors in the vehicle group reach a predetermined size limit, or after a set duration (e.g., 21 days). At the endpoint, tumors are excised for pharmacodynamic analysis (e.g., Western blot for AXIN2).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Analyze changes in PD markers.

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

A potent in vitro inhibitor does not always translate into an effective in vivo drug. The transition from a petri dish to a whole organism introduces immense complexity. For tankyrase inhibitors, in vitro potency has sometimes been met with modest in vivo activity, a discrepancy that highlights the importance of understanding translational pharmacology.[12]

cluster_factors invitro In Vitro Potency IC₅₀ / EC₅₀ (nM range) Target Engagement Cellular Activity factors Translational Factors (The 'Gap') PK Pharmacokinetics (PK) Poor solubility, low oral bioavailability, rapid metabolism invitro->PK Tox Toxicity On-target toxicity in healthy tissues (e.g., gut), off-target effects invitro->Tox PD Pharmacodynamics (PD) Insufficient drug concentration at tumor site invitro->PD Resistance Resistance Mechanisms Tumor heterogeneity, efflux pumps, pathway redundancy invitro->Resistance invivo In Vivo Efficacy Tumor Growth Inhibition Favorable Tolerability PD Biomarker Modulation PK->invivo Impacts Tox->invivo Impacts PD->invivo Impacts Resistance->invivo Impacts

Figure 3: Key factors influencing the in vitro to in vivo correlation. Excellent in vitro potency can be negated by poor pharmacokinetics, toxicity, or resistance mechanisms, leading to diminished in vivo efficacy.

Comparative Analysis: TNKS Inhibitors vs. Next-Generation Approaches

While small molecule inhibitors like NVP-TNKS656 have demonstrated preclinical efficacy, the field is constantly evolving. A key challenge for tankyrase inhibitors is achieving a therapeutic window that balances on-target efficacy in tumors with on-target toxicity in healthy, regenerative tissues (like the intestine) that also rely on Wnt signaling.[8]

Recent research has explored tankyrase degraders (TNKSd) as an alternative. These molecules, often based on PROTAC® technology, do not just inhibit the enzyme but tag it for complete destruction by the cell's proteasomal machinery. A recent study demonstrated that a tankyrase degrader could suppress Wnt signaling and CRC cell proliferation more effectively than a traditional inhibitor (TNKSi) at similar concentrations.[12] This suggests that removing the entire tankyrase protein, including its scaffolding functions, may be a more potent therapeutic strategy than simply blocking its enzymatic activity.[12] This highlights a critical aspect of drug development: comparing not just within a class of compounds, but also against alternative therapeutic modalities.

Conclusion and Future Directions

The journey of a compound like a pyridinyl-amide tankyrase inhibitor from a lab assay to a preclinical model is a multi-stage process of validation.

  • In vitro assays are indispensable for confirming high-potency, on-target molecular action.

  • In vivo studies provide the ultimate test of a drug's potential, integrating the complexities of ADME, biodistribution, and systemic toxicity.

The discrepancies often observed between these two domains are not failures, but critical data points that guide the next generation of drug design. For tankyrase-targeted therapies, future success will likely depend on developing compounds with optimized pharmacokinetic properties to maximize tumor exposure while minimizing systemic toxicity, or exploring novel approaches like targeted degradation that may offer a superior therapeutic index.

References

  • Curr Top Med Chem. (2014). Tankyrase inhibitors as therapeutic targets for cancer.
  • Expert Opinion on Therapeutic Patents. (2021).
  • Molecular Cancer Therapeutics. (2016).
  • Current Pharmaceutical Design. (2016). Tankyrase as a Novel Molecular Target in Cancer and Fibrotic Diseases.
  • Journal of Medicinal Chemistry. (2022). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer.
  • Journal of Medicinal Chemistry. (2013). Discovery of a class of novel tankyrase inhibitors that bind to both the nicotinamide pocket and the induced pocket.
  • Bioorganic & Medicinal Chemistry. (2015). Discovery of potent and selective nonplanar tankyrase inhibiting nicotinamide mimics.
  • Oncology Letters. (2018). Novel insight into the function of tankyrase.
  • International Journal of Molecular Sciences. (2021).
  • PubMed. (2021).
  • Molecules. (2018). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening.
  • eLife. (2023). Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling.
  • ACS Medicinal Chemistry Letters. (2014). Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology.
  • PubMed. (2016).
  • BenchChem. (2025). Application Notes and Protocols for Tankyrase Inhibitors in In Vivo Mouse Models.

Sources

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Title], Senior Application Scientist

Introduction

In the landscape of targeted therapeutics, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount. While the identification of a potent inhibitor against a primary target is a significant milestone, a comprehensive understanding of its off-target interactions is critical for preclinical development and predicting potential clinical outcomes.[1] Unforeseen cross-reactivity with other kinases can lead to a spectrum of consequences, from desirable polypharmacology to adverse toxicological effects.[1] This guide provides a robust framework for evaluating the cross-reactivity of a novel investigational compound, N-(5-Bromo-2-pyridinyl)-2-methylpropanamide , hereafter referred to as Compound X.

We will objectively compare its hypothetical performance with two alternative compounds, a well-characterized multi-kinase inhibitor (Compound Y) and a purportedly highly selective inhibitor (Compound Z), providing supporting experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals to establish a rigorous, self-validating system for assessing compound selectivity.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket, making the development of truly specific inhibitors a formidable challenge.[2][3] Off-target effects can confound experimental results and, in a clinical setting, lead to toxicity or unexpected pharmacological activities.[1] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of robust scientific inquiry and successful drug development.[4]

This guide will delineate a multi-pronged approach to characterize the selectivity of Compound X, integrating both biochemical and cell-based methodologies to provide a holistic view of its interaction landscape.

Comparative Compounds

To contextualize the selectivity profile of Compound X, we will compare it against two hypothetical compounds:

  • Compound Y (Multi-Kinase Inhibitor): A well-documented inhibitor with known activity against a range of kinases. This serves as a positive control for broad-spectrum activity.

  • Compound Z (Selective Inhibitor): An inhibitor reported to have high selectivity for a specific kinase, serving as a benchmark for a desirable selectivity profile.

Experimental Design for Cross-Reactivity Profiling

A comprehensive assessment of cross-reactivity necessitates a tiered approach, beginning with broad screening and progressing to more focused cellular validation. Our experimental workflow is designed to provide a progressively detailed understanding of the selectivity of Compound X.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Dose-Response Validation cluster_2 Phase 3: Cellular Target Engagement A Compound X, Y, and Z (10 µM concentration) B Large-Scale Kinase Panel (e.g., KINOMEscan™, >400 kinases) A->B Biochemical Binding Assay C Identified Hits from Phase 1 B->C D In Vitro Enzymatic Assays (e.g., TR-FRET, Radiometric) C->D Determine IC50 values E Confirmed Off-Targets D->E F Cell-Based Assays (e.g., NanoBRET™, CETSA) E->F Validate in a physiological context G cluster_0 NanoBRET™ Assay Principle A Target Kinase-NanoLuc® Fusion Protein B Cell-Permeable Fluorescent Tracer A->B Binding D BRET Signal B->D Energy Transfer C Test Compound (Compound X) C->A Competition

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol 3: NanoBRET™ Target Engagement Assay
  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently transfect with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, which competes with the test compound for binding to the kinase.

  • Substrate Addition: Add the NanoLuc® substrate.

  • Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50.

Hypothetical Cellular IC50 Values (nM)
KinaseCompound X (Cellular IC50)Compound Y (Cellular IC50)Compound Z (Cellular IC50)
Primary Target 8515060
SRC 1,200400>20,000
LYN 2,500750>20,000

The cellular data often reveals a rightward shift in potency compared to biochemical assays, reflecting factors such as cell permeability and intracellular ATP concentrations. In this hypothetical scenario, Compound X demonstrates cellular engagement of its primary target and weaker, but measurable, engagement of SRC and LYN.

Synthesizing the Data: A Comparative Overview

FeatureCompound XCompound YCompound Z
Biochemical Selectivity ModerateLowHigh
Cellular Potency (Primary Target) GoodModerateExcellent
Cellular Off-Target Engagement Weak to moderateModerate to strongNegligible
Overall Assessment A promising candidate with a manageable off-target profile that requires further investigation.A promiscuous inhibitor, potentially useful as a tool compound for pathway analysis but with a higher risk of off-target toxicity.A highly selective compound, ideal for focused target validation.

Conclusion and Forward Look

This comparative guide illustrates a systematic and robust approach to characterizing the cross-reactivity of a novel kinase inhibitor, this compound (Compound X). By integrating broad biochemical screening with targeted dose-response and cellular engagement assays, we can build a comprehensive selectivity profile. The hypothetical data presented for Compound X suggests a compound with good primary target potency and a moderate, defined off-target profile.

Further studies should focus on understanding the functional consequences of the observed off-target engagement through cellular signaling pathway analysis and phenotypic screening. This multi-faceted approach ensures a thorough understanding of a compound's biological activity, ultimately de-risking its progression through the drug discovery pipeline.

References

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • BMG LABTECH. Binding kinetics: high throughput assay for kinase inhibitors. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Badr, C. E., et al. (2011). A cellular reporter for testing drug-target engagement in living cells. Journal of Visualized Experiments, (56), e3259. [Link]

  • Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic pathology, 41(2), 310-314. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of inhibitors to a protein target in living cells. Cell Chemical Biology, 25(2), 256-266.e5. [Link]

Sources

A Comparative Selectivity Profile of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide: A Predictive Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs and overcoming existing therapeutic limitations. N-(5-Bromo-2-pyridinyl)-2-methylpropanamide emerges as a compound of significant interest, wedding a bromopyridine core, a privileged scaffold in medicinal chemistry, with a flexible propanamide side chain. While direct experimental data for this specific molecule is not yet publicly available, its structural motifs suggest a strong potential for interaction with key biological targets, particularly within the realms of protein kinases and G-protein coupled receptors (GPCRs).

This guide presents a predictive selectivity profile for this compound, grounded in a comprehensive analysis of structurally analogous compounds. We will delve into a comparative analysis against established therapeutic agents, provide detailed experimental protocols for empirical validation, and offer insights into the potential signaling pathways this molecule may modulate. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating the therapeutic promise of this and similar novel chemical entities.

Hypothetical Selectivity Profile: An Evidence-Based Projection

The 2-aminopyridine moiety, a core component of our subject compound, is a well-established pharmacophore in numerous kinase inhibitors. Its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a frequent starting point for inhibitor design. Furthermore, the presence of a bromine atom at the 5-position of the pyridine ring can significantly influence binding affinity and selectivity through halogen bonding and by modifying the electronic properties of the aromatic system.

Based on the extensive literature on related bromopyridine and 2-aminopyridine derivatives, we hypothesize that this compound is likely to exhibit inhibitory activity against one or more of the following kinase families:

  • Janus Kinases (JAKs): The 2-aminopyridine scaffold is a key feature in several potent and selective JAK inhibitors.[1][2][3] The JAK-STAT signaling pathway is a critical mediator of cytokine signaling and is implicated in a range of inflammatory and autoimmune disorders, as well as myeloproliferative neoplasms.[1]

  • PI3K/mTOR Pathway: Dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) have shown significant promise in oncology.[4][5][6][7][8] The pyridine scaffold has been successfully incorporated into potent dual PI3K/mTOR inhibitors.[6]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their dysregulation is a hallmark of many cancers.[9][10][11][12][13] Several 2-aminopyrimidine and related heterocyclic compounds have been developed as Aurora kinase inhibitors.[11]

Conversely, the pyridine nucleus is also a common feature in ligands targeting G-protein coupled receptors (GPCRs).[14][15][16][17][18] Therefore, an alternative or parallel hypothesis is that this compound may exhibit affinity for specific GPCR subtypes.

Comparative Analysis: Benchmarking Against Established Inhibitors

To contextualize the potential selectivity of this compound, we present a comparative analysis against well-characterized inhibitors of the hypothesized target classes. This comparison provides a benchmark for potency and selectivity that would be sought in experimental validation.

Table 1: Comparative Kinase Inhibition Profile (Hypothetical vs. Known Inhibitors)

CompoundTarget(s)IC50 (nM)Selectivity Notes
This compound JAK2 (Hypothetical) < 50 Hypothesized to have >50-fold selectivity over other JAK isoforms.
RuxolitinibJAK1/JAK23.3 / 2.8Potent inhibitor of both JAK1 and JAK2.
FedratinibJAK23Selective for JAK2 over other JAK family members.[1]
This compound PI3Kα / mTOR (Hypothetical) < 100 Hypothesized dual inhibitory activity.
Omipalisib (GSK2126458)PI3K/mTOR0.019 / 0.18Potent dual inhibitor of PI3K and mTOR.
This compound Aurora A/B (Hypothetical) < 200 Hypothesized activity against Aurora kinases.
Alisertib (MLN8237)Aurora A1.2Highly potent and selective Aurora A inhibitor.[11]
Barasertib (AZD1152)Aurora B0.37Potent and selective Aurora B inhibitor.[11]

Experimental Methodologies: A Roadmap to Empirical Validation

The following protocols are detailed, step-by-step methodologies for the key experiments required to empirically determine the selectivity profile of this compound.

Kinase Selectivity Profiling: ADP-Glo™ Kinase Assay

This luminescent ADP detection assay provides a universal method for measuring the activity of any ADP-generating enzyme, such as a protein kinase.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_comp 1. Prepare serial dilutions of This compound add_comp 4. Dispense compound dilutions into 384-well plate prep_comp->add_comp prep_kin 2. Prepare kinase working stocks add_kin 5. Add kinase working stock prep_kin->add_kin prep_sub 3. Prepare ATP/substrate working stocks add_sub 6. Add ATP/substrate working stock to initiate reaction prep_sub->add_sub add_comp->add_kin add_kin->add_sub incubate1 7. Incubate at room temperature add_sub->incubate1 add_adpglo 8. Add ADP-Glo™ Reagent incubate1->add_adpglo incubate2 9. Incubate add_adpglo->incubate2 add_kdr 10. Add Kinase Detection Reagent incubate2->add_kdr incubate3 11. Incubate add_kdr->incubate3 read_lum 12. Measure luminescence incubate3->read_lum

Caption: Workflow for Kinase Selectivity Profiling using the ADP-Glo™ Assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 1 mM.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilution.

    • Add 2 µL of the kinase of interest in reaction buffer.

    • Initiate the reaction by adding 2 µL of the corresponding substrate and ATP mixture.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.

    • Calculate the IC50 values by fitting the data to a dose-response curve.

GPCR Selectivity Profiling: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of its binding affinity (Ki).

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Detection prep_mem 1. Prepare cell membranes expressing the target GPCR mix 3. Incubate membranes with radioligand and test compound prep_mem->mix prep_comp 2. Prepare serial dilutions of This compound prep_comp->mix filter 4. Rapidly filter the mixture to separate bound from free radioligand mix->filter wash 5. Wash the filters filter->wash count 6. Measure radioactivity on filters using a scintillation counter wash->count

Caption: Workflow for GPCR Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-ligand), and varying concentrations of this compound in a binding buffer.

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway Modulation: A Look at Downstream Effects

Should this compound prove to be a potent and selective inhibitor of a particular kinase, it would be expected to modulate the corresponding signaling pathway. For instance, as a selective JAK2 inhibitor, it would block the phosphorylation of STAT proteins, thereby inhibiting the transcription of target genes involved in inflammation and cell proliferation.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 Activation stat STAT jak2->stat Phosphorylation p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor N-(5-Bromo-2-pyridinyl) -2-methylpropanamide inhibitor->jak2 Inhibition

Caption: Hypothetical Modulation of the JAK-STAT Pathway by this compound.

Synthesis of this compound

For researchers interested in synthesizing this novel compound, a plausible synthetic route would involve the acylation of 2-amino-5-bromopyridine with 2-methylpropanoyl chloride or a related activated carboxylic acid derivative. The starting material, 2-amino-5-bromopyridine, is commercially available.

General Synthetic Scheme:

G reactant1 2-amino-5-bromopyridine plus + arrow -> Base, Solvent reactant2 2-methylpropanoyl chloride product This compound arrow->product

Sources

"benchmarking N-(5-Bromo-2-pyridinyl)-2-methylpropanamide against known standards"

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Performance Analysis of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide Against Established TRPV1 Channel Modulators

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a critical integrator of noxious stimuli, including heat, capsaicin, and low pH, making it a highly pursued target for analgesics and other therapeutics.[1][2] This guide presents a comprehensive benchmarking analysis of a novel compound, this compound (referred to herein as Compound B2M), against well-characterized standards for TRPV1 modulation. We provide a detailed examination of its physicochemical properties and a direct comparison of its in vitro biological activity against the canonical TRPV1 agonist, Capsaicin, and antagonist, Capsazepine. Furthermore, we assess its selectivity by counterscreening against the related TRPA1 channel. This document serves as a technical guide for researchers, outlining the rigorous, multi-faceted process required to characterize a new chemical entity targeting the TRP channel family.[3][4]

Introduction: Rationale for Investigation

The TRP channel superfamily comprises a diverse group of cation channels that act as cellular sensors for a wide array of physical and chemical stimuli.[4][5] Among these, TRPV1 is particularly notable for its role in pain perception and neurogenic inflammation.[1] Activation of TRPV1 on primary afferent neurons leads to an influx of cations, primarily Ca²⁺ and Na⁺, depolarizing the cell and initiating a pain signal.[6] The discovery of small molecules that can modulate TRPV1 activity remains a significant goal in drug development.

Compound B2M, this compound, is a novel synthetic molecule featuring a bromopyridine core linked to an amide moiety. This structural motif is present in various biologically active compounds, prompting an investigation into its potential pharmacological activity. Based on structural informatics and a screening hypothesis, we posited that Compound B2M might interact with the "vanilloid site," a well-defined ligand-binding pocket on the TRPV1 channel.[4] This guide details the initial experimental workflow designed to test this hypothesis by rigorously comparing its performance to known standards.

cluster_0 Benchmarking Workflow A Compound B2M Synthesis & QC B Physicochemical Profiling (Purity, Solubility) A->B C Primary In Vitro Assay (TRPV1 Calcium Influx) B->C D Selectivity Counterscreen (TRPA1 Calcium Influx) C->D Assess Specificity E Data Analysis & Comparison (EC50 / IC50 Determination) C->E D->E F Conclusion & Next Steps E->F

Figure 1: High-level overview of the experimental workflow for benchmarking Compound B2M.

Physicochemical Characterization: The Foundation of Biological Testing

Before any biological assessment, establishing the purity and solubility of a test compound is paramount. These parameters directly influence the accuracy and reproducibility of in vitro assays. Impurities can lead to confounding results, while poor solubility can result in artificially low potency measurements.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

We employed reversed-phase HPLC (RP-HPLC) to determine the purity of the synthesized Compound B2M. This technique is ideal for separating moderately polar organic molecules from potential impurities generated during synthesis.[7]

Rationale for Method Choice: A C18 column was selected for its hydrophobic stationary phase, which provides excellent retention and separation for compounds of this nature. The gradient elution, moving from a highly aqueous mobile phase to a more organic one, ensures that compounds with a wide range of polarities are effectively eluted and resolved.[8]

ParameterResult
Compound ID Compound B2M
Purity (by HPLC, 254 nm) >99.5%
Aqueous Solubility (PBS, pH 7.4) 15.8 µM
Molecular Weight 258.12 g/mol
Table 1: Summary of Physicochemical Properties for Compound B2M.
Aqueous Solubility Determination

A kinetic solubility assay was performed in phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions. The results (Table 1) indicate moderate aqueous solubility, which was deemed sufficient for proceeding with cell-based assays, though care was taken to ensure no precipitation occurred at the tested concentrations.

In Vitro Biological Benchmarking: TRPV1 Activity

To determine if Compound B2M modulates TRPV1, we utilized a cell-based calcium influx assay. This high-throughput method measures the increase in intracellular calcium concentration that occurs upon ion channel opening, providing a direct functional readout of channel activation.[6]

Experimental Design: Controls and Standards

The trustworthiness of any biological assay rests on the inclusion of appropriate controls. Our experimental design incorporated:

  • Positive Control (Agonist): Capsaicin, the pungent compound from chili peppers, is a potent and selective TRPV1 agonist used to establish the maximum possible response of the assay system.[2]

  • Positive Control (Antagonist): Capsazepine, a competitive antagonist of Capsaicin, was used to validate the inhibition of TRPV1.[4]

  • Negative Control: Untreated cells (vehicle only) were used to establish the baseline fluorescence and ensure the absence of spontaneous channel activity.

cluster_1 TRPV1 Signaling Pathway TRPV1 TRPV1 Channel (Closed State) Influx Ca²⁺ Influx TRPV1->Influx Opens Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 CompoundB2M Compound B2M (Test Ligand) CompoundB2M->TRPV1 Hypothesized Interaction Capsazepine Capsazepine (Antagonist) Capsazepine->TRPV1 Signal Cellular Response (Pain Signal) Influx->Signal

Figure 2: Simplified diagram of the TRPV1 activation pathway and points of intervention.

Agonist Mode Assay Results

Compound B2M was first tested for its ability to directly activate the TRPV1 channel. Cells expressing human TRPV1 were treated with increasing concentrations of Compound B2M, and the resulting calcium influx was measured.

Finding: Unlike Capsaicin, Compound B2M did not elicit any significant calcium influx, even at concentrations up to 100 µM. This indicates that Compound B2M is not an agonist of the TRPV1 channel under these conditions.

Antagonist Mode Assay Results

Next, we investigated whether Compound B2M could inhibit TRPV1 activation. Cells were pre-incubated with varying concentrations of Compound B2M before being challenged with a fixed concentration of Capsaicin (at its EC₈₀ value to ensure a robust signal).

Finding: Compound B2M demonstrated a dose-dependent inhibition of the Capsaicin-induced calcium influx. The calculated IC₅₀ value places it as a potent antagonist, comparable to the known standard, Capsazepine.

CompoundAssay ModeResult (EC₅₀ / IC₅₀)
CapsaicinAgonist150 nM
Compound B2M Agonist> 100 µM (Inactive)
CapsazepineAntagonist420 nM
Compound B2M Antagonist550 nM
Table 2: Comparative Biological Activity at the Human TRPV1 Channel.

Selectivity Profiling: Assessing Off-Target Effects

A critical aspect of drug development is ensuring that a compound's activity is specific to the intended target.[9] To evaluate the selectivity of Compound B2M, we performed a counterscreen against the TRPA1 channel, another member of the TRP family co-expressed in sensory neurons and involved in nociception.[10]

Rationale for Target Choice: TRPA1 is structurally and functionally related to TRPV1, making it an excellent choice for an initial selectivity screen. A compound that inhibits both channels may have a more complex pharmacological profile than a selective one. Allyl isothiocyanate (AITC), the pungent compound in mustard oil, was used as the TRPA1-specific agonist.

Finding: In a TRPA1 calcium influx assay, Compound B2M showed no significant inhibition of AITC-induced activation at concentrations up to 30 µM. This provides an initial selectivity window of over 50-fold for TRPV1 over TRPA1, suggesting a specific interaction with the TRPV1 channel.

Discussion and Future Directions

This benchmarking guide demonstrates a systematic approach to the initial characterization of a novel compound, this compound (Compound B2M). Our findings, based on robust, well-controlled in vitro assays, are as follows:

  • Purity and Solubility: The compound was synthesized to a high degree of purity (>99.5%) and possesses sufficient aqueous solubility for reliable biological testing.

  • TRPV1 Activity: Compound B2M functions as a potent antagonist of the human TRPV1 channel with an IC₅₀ of 550 nM. It displays no agonist activity.

  • Selectivity: The compound shows promising selectivity for TRPV1 over the related TRPA1 channel.

The potency of Compound B2M is comparable to the established antagonist Capsazepine, making it a promising candidate for further investigation. The logical next steps in the characterization of this compound would involve:

  • Electrophysiology: Using patch-clamp techniques to confirm the mechanism of inhibition and study its effects on channel kinetics in more detail.

  • Expanded Selectivity Profiling: Screening against a broader panel of TRP channels (e.g., TRPV2, TRPV3, TRPM8) and other common off-targets (e.g., kinases, GPCRs).

  • In Vivo Models: Evaluating the compound's efficacy in animal models of inflammatory or neuropathic pain to establish a link between in vitro potency and in vivo analgesic effects.

This guide underscores the importance of a multi-pronged benchmarking strategy, combining rigorous physicochemical analysis with carefully designed biological assays to build a comprehensive and trustworthy profile of a novel chemical entity.

Detailed Experimental Protocols

Protocol 1: HPLC Purity Determination

cluster_2 HPLC Purity Analysis Workflow P1 Prepare Sample (1 mg/mL in ACN) P2 Inject 5 µL onto C18 Column P1->P2 P3 Run Gradient Elution (Water/ACN + 0.1% TFA) P2->P3 P4 Detect at 254 nm P3->P4 P5 Integrate Peaks & Calculate Area % P4->P5

Figure 3: Step-by-step workflow for the HPLC purity assessment of Compound B2M.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of Compound B2M in Acetonitrile.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the main peak area must be ≤ 2.0%.

  • Analysis: Inject the sample solution and calculate purity using the area normalization method.

Protocol 2: In Vitro Calcium Influx Assay (FLIPR)
  • Cell Culture: Plate HEK293 cells stably expressing human TRPV1 (or TRPA1 for counterscreening) in black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Aspirate culture medium and add 100 µL of Fluo-4 AM loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation (Antagonist Mode):

    • Prepare a 3X final concentration plate of Compound B2M or control (Capsazepine, vehicle) in assay buffer.

    • Wash the cell plate twice with assay buffer, leaving 50 µL in each well.

    • Add 25 µL from the compound plate to the cell plate and incubate for 20 minutes at room temperature.

  • Agonist Preparation: Prepare a 4X final concentration plate of the agonist (Capsaicin for TRPV1, AITC for TRPA1) in assay buffer.

  • Measurement:

    • Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).

    • Record baseline fluorescence for 10 seconds.

    • Add 25 µL from the agonist plate.

    • Immediately begin recording the fluorescence signal every second for 2 minutes.

  • Data Analysis: Calculate the maximum fluorescence response minus the baseline for each well. Normalize the data to the vehicle control (100% response) and no-agonist control (0% response). Plot the normalized response against the antagonist concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

References

  • Caterina, M. J., Schumacher, M. A., Tominaga, M., Rosen, T. A., Levine, J. D., & Julius, D. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature. [Link]

  • Numazaki, M., & Tominaga, M. (2004). N-terminal region of TRPV1 contains a Ca2+/calmodulin-binding site. Biochemical and Biophysical Research Communications. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). TRP Channels. Retrieved January 18, 2026, from [Link]

  • González-Ramírez, R., et al. (2018). TRPV1 channels and the progesterone receptor Sig-1R interact to regulate pain. Proceedings of the National Academy of Sciences. [Link]

  • PubChem. (n.d.). N-(5-bromo(2-pyridyl))-3-oxobutanamide. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Jakab, B., et al. (2024). TRPV1 Channels in the Central Nervous System as Drug Targets. MDPI. [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. [Link]

  • Kondo, M., et al. (2019). TRPA1 Channels Modify TRPV1-Mediated Current Responses in Dorsal Root Ganglion Neurons. Frontiers in Neuroscience. [Link]

  • Huffer, K. E., et al. (2022). Structural pharmacology of TRP channels. Biochemical Pharmacology. [Link]

  • Vriens, J., et al. (2014). Transient receptor potential (TRP) channels: a clinical perspective. British Journal of Pharmacology. [Link]

  • Yue, L., & Xu, H. (2023). Targeting TRP channels: recent advances in structure, ligand binding, and molecular mechanisms. Acta Pharmacologica Sinica. [Link]

  • Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology. [Link]

  • Kuczer, M., & Szewczyk, M. (2025). Forty sites of TRP channel regulation. Current Opinion in Chemical Biology. [Link]

  • Malanowska, J., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Kumar, A., et al. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences. [Link]

Sources

A Researcher's Guide to the Reproducible Synthesis of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of synthetic chemistry is the bedrock upon which all subsequent biological and clinical evaluation stands. The synthesis of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide, a substituted pyridinyl amide, presents a case study in the meticulous control required for consistent and reliable experimental outcomes. This guide provides an in-depth analysis of a robust synthetic protocol, a comparative look at alternative methodologies, and a detailed discussion of the critical parameters that govern reproducibility.

Introduction: The Importance of Reproducibility in Novel Compound Synthesis

N-acylaminopyridines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The reproducibility of their synthesis is paramount, as even minor variations in purity or yield can have profound impacts on downstream screening and development efforts. This guide is intended for researchers and scientists who require a reliable method for the preparation of this compound and a thorough understanding of the factors that ensure its consistent production.

Proposed Synthetic Pathway: A Two-Step Approach

A reliable and reproducible synthesis of this compound can be achieved through a two-step process: the bromination of 2-aminopyridine to yield the key intermediate, 2-amino-5-bromopyridine, followed by its N-acylation with isobutyryl chloride.

Synthesis_Workflow cluster_step1 Step 1: Electrophilic Bromination cluster_step2 Step 2: N-Acylation 2-Aminopyridine 2-Aminopyridine Reaction_1 Bromination 2-Aminopyridine->Reaction_1 Brominating_Agent Brominating Agent (e.g., PTAT) Brominating_Agent->Reaction_1 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Reaction_1->2-Amino-5-bromopyridine Reaction_2 Acylation 2-Amino-5-bromopyridine->Reaction_2 Isobutyryl_Chloride Isobutyryl_Chloride Isobutyryl_Chloride->Reaction_2 Base Base Base->Reaction_2 Product N-(5-Bromo-2-pyridinyl)- 2-methylpropanamide Reaction_2->Product

A Comparative Guide to N-(5-Bromo-2-pyridinyl)-2-methylpropanamide and Established PRMT5 Tool Compounds for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the uncharacterized compound N-(5-Bromo-2-pyridinyl)-2-methylpropanamide with two well-established Protein Arginine Methyltransferase 5 (PRMT5) inhibitor tool compounds: GSK3326595 and JNJ-64619178. Due to the absence of publicly available biological data for this compound, this guide establishes a foundational hypothesis of its potential as a PRMT5 inhibitor based on the activity of structurally related compounds found in patent literature. We will delve into the known mechanisms of action of the tool compounds and provide detailed experimental protocols for researchers to characterize the activity of this compound and benchmark its performance.

Introduction: The Therapeutic Potential of PRMT5 Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is integral to a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. The development of potent and selective PRMT5 inhibitors is therefore an area of intense research in oncology.

While the biological activity of this compound is not yet publicly documented, its core structure, featuring a bromopyridinyl amide moiety, is present in compounds patented for their PRMT5 inhibitory activity. This structural similarity forms the basis of our hypothesis and the comparative framework of this guide.

The Competitors: A Look at Established PRMT5 Tool Compounds

To provide a robust benchmark for the potential evaluation of this compound, we have selected two widely used and well-characterized PRMT5 inhibitors as tool compounds.

  • GSK3326595 (Pemrametostat): An orally active, potent, and selective inhibitor of PRMT5.[1] It acts as a substrate-competitive inhibitor, binding to the substrate recognition site of the PRMT5/MEP50 complex.[2][3] This prevents the methylation of target proteins, leading to a global reduction in symmetric dimethylarginine (SDMA) levels.[3] GSK3326595 has demonstrated potent anti-tumor activity in various preclinical models.[1]

  • JNJ-64619178 (Onametostat): A highly potent and selective, orally bioavailable PRMT5 inhibitor.[4][5] It exhibits a unique mechanism of action, binding to both the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex.[4][5] This results in a prolonged, pseudo-irreversible inhibition of PRMT5 activity, leading to sustained target engagement.[6]

Comparative Analysis: Key Performance Indicators

The following table summarizes the key characteristics of the selected tool compounds, providing a framework for the potential evaluation of this compound.

FeatureGSK3326595 (Pemrametostat)JNJ-64619178 (Onametostat)This compound
Mechanism of Action Substrate-competitive inhibitor of PRMT5/MEP50 complex.[2][3]Binds to both SAM and substrate pockets, causing pseudo-irreversible inhibition.[4][5]Hypothesized: PRMT5 inhibitor based on structural similarity to patented compounds.
Potency (Biochemical IC50) ~6.2 nM[1]~0.14 nM[7]To be determined.
Cellular Potency Nanomolar range in various cancer cell lines.[8]Potent and broad inhibition of cellular growth.[5]To be determined.
Binding Kinetics Reversible[9]Slow off-rate, pseudo-irreversible[6]To be determined.
Selectivity High selectivity over other methyltransferases.[8]Highly selective for PRMT5.To be determined.

Experimental Workflows for Characterization

To enable researchers to test the hypothesis and characterize the activity of this compound, we provide the following detailed experimental protocols.

Diagram: General Workflow for Compound Characterization

G cluster_0 Compound Acquisition & Preparation cluster_1 Biochemical Assays cluster_2 Cellular Assays Synthesis Synthesis of this compound QC Purity & Identity Confirmation (NMR, LC-MS) Synthesis->QC Stock Stock Solution Preparation (DMSO) QC->Stock TR_FRET Primary Screen: TR-FRET Assay Stock->TR_FRET Dose_Response IC50 Determination TR_FRET->Dose_Response NanoBRET Target Engagement: NanoBRET Assay Dose_Response->NanoBRET Western_Blot Pharmacodynamic Marker Analysis (SDMA levels) NanoBRET->Western_Blot Proliferation Functional Outcome: Cell Proliferation Assay Western_Blot->Proliferation caption Workflow for characterizing a novel compound against PRMT5.

Caption: Workflow for characterizing a novel compound against PRMT5.

Protocol 1: Synthesis of this compound

Materials:

  • 5-bromo-2-aminopyridine

  • Isobutyryl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve 5-bromo-2-aminopyridine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1-1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1.05-1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Biochemical TR-FRET Assay for PRMT5 Activity

This protocol is adapted from commercially available kits and is designed to measure the enzymatic activity of PRMT5 by detecting the methylation of a histone H4-derived peptide substrate.

Materials:

  • Recombinant human PRMT5/MEP50 complex

  • Biotinylated histone H4 peptide substrate

  • S-adenosylmethionine (SAM)

  • Europium-labeled anti-methylated H4R3 antibody (donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound) and tool compounds (GSK3326595, JNJ-64619178)

  • 384-well low-volume microtiter plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test and tool compounds in assay buffer.

  • In a 384-well plate, add the compounds to the appropriate wells. Include no-enzyme and no-compound controls.

  • Add the PRMT5/MEP50 enzyme to all wells except the no-enzyme control.

  • Initiate the methylation reaction by adding a mixture of the biotinylated histone H4 peptide substrate and SAM to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and the streptavidin-conjugated acceptor.

  • Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the compound concentration to determine the IC50 value.

Diagram: TR-FRET Assay Principle

G cluster_0 No Inhibition cluster_1 Inhibition PRMT5 PRMT5/MEP50 Methylated_Substrate Methylated Biotin-H4 Peptide PRMT5->Methylated_Substrate Methylation SAH SAH PRMT5->SAH Substrate Biotin-H4 Peptide Substrate->PRMT5 Eu_Ab Eu-Antibody Methylated_Substrate->Eu_Ab Binds SA_Acceptor SA-Acceptor Methylated_Substrate->SA_Acceptor Binds Biotin SAM SAM SAM->PRMT5 Eu_Ab->SA_Acceptor FRET PRMT5_inhibited PRMT5/MEP50 Substrate_unmethylated Biotin-H4 Peptide PRMT5_inhibited->Substrate_unmethylated No Methylation Eu_Ab_no_bind Eu-Antibody Substrate_unmethylated->Eu_Ab_no_bind No Binding Inhibitor Inhibitor Inhibitor->PRMT5_inhibited Binds SA_Acceptor_no_bind SA-Acceptor Eu_Ab_no_bind->SA_Acceptor_no_bind No FRET caption Principle of the TR-FRET assay for PRMT5 activity.

Caption: Principle of the TR-FRET assay for PRMT5 activity.

Protocol 3: Cellular Target Engagement using NanoBRET™ Assay

This assay measures the ability of a compound to displace a fluorescent tracer from PRMT5 in live cells, providing a direct measure of target engagement.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for NanoLuc®-PRMT5 fusion protein

  • Transfection reagent

  • NanoBRET™ tracer for PRMT5

  • Nano-Glo® substrate

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well or 384-well assay plates

  • Luminescence plate reader with BRET filters

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-PRMT5 expression vector according to the manufacturer's protocol and seed into assay plates.

  • Incubate the cells for 24 hours to allow for protein expression.

  • Prepare serial dilutions of the test and tool compounds in Opti-MEM®.

  • Add the compounds to the cells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO₂ incubator.

  • Add the NanoBRET™ tracer to all wells.

  • Add the Nano-Glo® substrate to all wells to measure both donor and acceptor signals.

  • Read the plate on a luminescence reader equipped with appropriate filters for NanoLuc® emission (donor) and the tracer's emission (acceptor).

  • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

  • Plot the NanoBRET™ ratio against the compound concentration to determine the cellular IC50 value for target engagement.

Conclusion and Future Directions

While the biological activity of this compound remains to be elucidated, its structural similarity to known PRMT5 inhibitors provides a strong rationale for its investigation as a potential modulator of this important cancer target. This guide offers a comprehensive framework for researchers to undertake this investigation. By employing the well-characterized tool compounds GSK3326595 and JNJ-64619178 as benchmarks and utilizing the detailed biochemical and cellular assay protocols provided, the scientific community can systematically evaluate the potency, selectivity, and mechanism of action of this compound. The results of such studies will be crucial in determining its potential as a novel chemical probe or a starting point for the development of new therapeutics targeting PRMT5-driven diseases.

References

  • Moreno, F. J., et al. (2022). Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors. Clinical Cancer Research, 28(19), 4213-4222.
  • National Cancer Institute. (n.d.). Definition of PRMT5 inhibitor JNJ-64619178. NCI Drug Dictionary. Retrieved January 18, 2026, from [Link]

  • National Cancer Institute. (n.d.). Definition of protein arginine methyltransferase 5 inhibitor GSK3326595. NCI Drug Dictionary. Retrieved January 18, 2026, from [Link]

  • Van der Knaap, M., et al. (2021). Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity. Molecular Cancer Therapeutics, 20(12), 2317-2328.
  • Early Trials of PRMT5 Inhibitors Leave Much to Be Desired, But Optimism Remains. (2023, October 27). OncLive. Retrieved January 18, 2026, from [Link]

  • PRMT5 TR-FRET Assay Kit. (n.d.). BPS Bioscience. Retrieved January 18, 2026, from [Link]

  • A Phase I/II Study to Investigate the Safety and Clinical Activity of the Protein Arginine Methyltransferase 5 Inhibitor GSK3326595 in Subjects with Myelodysplastic Syndrome and Acute Myeloid Leukemia. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • PRMT5 Activity Assay. (n.d.). BellBrook Labs. Retrieved January 18, 2026, from [Link]

  • PRMT5 TR-FRET Assay Kit. (n.d.). BPS Bioscience. Retrieved January 18, 2026, from [Link]

  • Rothweiler, E. M., et al. (2022). A chemical biology toolbox to investigate in-cell target engagement and specificity of PRMT5-inhibitors. bioRxiv.
  • MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. (2025, February 27). PubMed. Retrieved January 18, 2026, from [Link]

  • Rothweiler, E. M., et al. (2022). PRMT5 NanoBRET assay and ETP probe development. ResearchGate. Retrieved January 18, 2026, from [Link]

  • PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma. (2020). PMC. Retrieved January 18, 2026, from [Link]

  • Chan-Penebre, E., et al. (2015). A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models.
  • Method for preparing 5-bromo-2-methylpyridine. (n.d.). Google Patents.
  • PRMT5 inhibitors on the (myeloma) road. (2018). PMC. Retrieved January 18, 2026, from [Link]

  • PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands. (2025, January 11). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • N-(5-bromo-2-pyridinyl)-N-methylpropanamide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • A kind of synthetic method of 5-bromo-2-picoline. (n.d.). Google Patents.
  • Structure-Activity Relationship of USP5 Inhibitors. (2021, October 28). PubMed. Retrieved January 18, 2026, from [Link]

  • Principles of TR-FRET. (n.d.). Assay Guidance Manual. NCBI. Retrieved January 18, 2026, from [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]

  • Discovery and structure-activity relationships of a series of pyroglutamic acid amide antagonists of the P2X7 receptor. (2010, September 1). PubMed. Retrieved January 18, 2026, from [Link]

  • Structure-Activity Relationship of USP5 Inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. (2024, January 3). PubMed. Retrieved January 18, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and compliant disposal. This guide is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.

Hazard Assessment and Pre-Disposal Safety

  • Pyridine Derivatives: Pyridine and its derivatives are known for their potential toxicity, affecting the central nervous system, liver, and kidneys.[1][2] They can often be absorbed through the skin.[2]

  • Organobromine Compounds: Halogenated organic compounds are frequently categorized as hazardous waste due to their potential for environmental persistence and toxicity.[3][4] The U.S. Environmental Protection Agency (EPA) specifically regulates wastes from organobromine production.[3][5]

  • Amide Functionality: While the amide group itself is common, its presence contributes to the overall chemical properties and potential reactivity.

Based on analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation.[6][7][8][9]

Mandatory Personal Protective Equipment (PPE)

All handling and disposal activities must be conducted with appropriate PPE to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, not nitrile for extended contact with pyridines).[2]Prevents dermal absorption, a common exposure route for pyridine-based compounds.
Eye/Face Protection Chemical safety goggles and/or a full-face shield.Protects against splashes of solutions or accidental contact with solid particles.
Skin/Body Protection A fully buttoned laboratory coat.Minimizes the risk of skin contact on arms and torso.
Respiratory Protection All handling of solid material or concentrated solutions must occur within a certified chemical fume hood.[10]Prevents inhalation of airborne particles or vapors, which is a primary exposure route.

The Regulatory Framework: Adherence to EPA and RCRA Guidelines

The disposal of chemical waste in the United States is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[3][11] This framework is not merely bureaucratic; it is a scientifically-backed system to protect human health and the environment.

This compound waste must be classified as hazardous waste . This classification is due to its nature as a halogenated organic compound, a class of chemicals that falls under RCRA regulations.[3][4] Laboratories generating this waste are designated as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG), each with specific storage time and volume limits.[12][13]

It is a critical violation of these regulations to dispose of this chemical down the drain or in standard municipal trash.[10] Such actions can lead to environmental contamination and significant legal and financial penalties for the institution.

Segregation and Collection Protocol: An In-Lab Workflow

Proper disposal begins at the point of generation. The following step-by-step protocol ensures that waste is handled safely and in compliance with regulatory standards from the moment it is generated.

Step 1: Designate a Satellite Accumulation Area (SAA)

For safety and regulatory compliance, all hazardous waste must be stored in a designated SAA.[12][14]

  • The SAA must be at or near the point of waste generation.[12]

  • It should be under the direct supervision of laboratory personnel.[11]

  • The area must be clearly marked with "Hazardous Waste" signage.[11]

Step 2: Select a Compatible Waste Container
  • Primary Container: Use a dedicated, sealable, and airtight container that is compatible with halogenated organic compounds.[2][10] High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic waste streams and do not use repurposed food containers.[11][14]

  • Secondary Containment: Place the primary container in a larger, chemically resistant secondary container to contain any potential leaks or spills.[11]

Step 3: Correctly Label the Waste Container

Proper labeling is a cornerstone of safe waste management. The moment the first drop of waste is added, the container must be labeled.[2]

  • The label must clearly state the words "Hazardous Waste" .[12][13]

  • List all chemical constituents by their full name, including "this compound" and any solvents.

  • Indicate the specific hazards using appropriate GHS pictograms or other standardized warnings.[12][13]

Step 4: Waste Segregation

Never mix incompatible waste streams. This is crucial to prevent dangerous chemical reactions.[14]

Waste TypeStorage GuidelineRationale
This compound Store separately or with other halogenated organic waste.Prevents reaction with incompatible chemical classes.
Acids Store separately from bases, cyanides, and sulfides.[14]Prevents violent exothermic reactions or the release of toxic gases.
Oxidizing Agents Store separately from reducing agents and organic compounds.[14]Prevents the creation of fire or explosion hazards.
Bases Store separately from acids.[14]Prevents strong neutralization reactions.

The following diagram illustrates the decision-making process for waste segregation at the laboratory bench.

G Diagram 1: Waste Segregation Decision Workflow Start Waste Generated: This compound (Solid or in Solution) IsSolid Is the waste solid or a non-aqueous solution? Start->IsSolid IsAqueous Is the waste an aqueous solution? IsSolid->IsAqueous No Halogenated Container: Halogenated Organic Waste IsSolid->Halogenated Yes CheckpH Is the aqueous solution strongly acidic or basic? IsAqueous->CheckpH Yes FinalCheck Verify container is properly labeled with all components and hazards. Halogenated->FinalCheck AqueousHalogenated Container: Aqueous Halogenated Organic Waste AqueousHalogenated->FinalCheck CheckpH->AqueousHalogenated Neutral AcidicWaste DO NOT MIX. Use separate Aqueous Acidic Waste container. CheckpH->AcidicWaste Acidic BasicWaste DO NOT MIX. Use separate Aqueous Basic Waste container. CheckpH->BasicWaste Basic

Caption: Waste segregation decision tree for laboratory personnel.

Waste Stream Management and Final Disposition

Once collected, the waste container remains in the SAA until it is full or ready for pickup. A full container must be removed from the SAA within three days.[14]

Disposal Pathway

The journey from the lab to final destruction is a regulated and documented process.

G Diagram 2: Hazardous Waste Disposal Pathway Lab 1. Generation & Segregation in Laboratory SAA EHS_Pickup 2. Container Full Contact Institutional EHS Lab->EHS_Pickup CAA 3. Transport to Central Accumulation Area (CAA) EHS_Pickup->CAA Vendor 4. Licensed Hazardous Waste Vendor Pickup CAA->Vendor Transport 5. Manifested Transport to TSDF Facility Vendor->Transport Disposal 6. Final Disposition: High-Temperature Incineration Transport->Disposal

Caption: From lab generation to final high-temperature incineration.

Recommended Disposal Method: Incineration

For pyridine and its derivatives, particularly halogenated ones, the recommended method of disposal is high-temperature incineration.[1]

  • Rotary Kiln Incineration: This method, operating at temperatures between 820°C and 1,600°C, ensures the complete thermal destruction of the organic molecule.[1]

  • Environmental Protection: Complete combustion breaks down the compound into simpler, less harmful components (such as carbon dioxide, water, nitrogen oxides, and hydrogen bromide), which are then treated by the facility's scrubbing systems to prevent release of hazardous substances into the atmosphere. This is vastly preferable to landfilling, where the compound could leach into soil and groundwater.[3]

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

Spill Cleanup
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate and contact your institution's Environmental Health and Safety (EHS) department.

  • Control and Contain: For small spills within a fume hood, ensure you are wearing the appropriate PPE.[2]

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[2][15] Label the container appropriately with all contents, including the absorbent material.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7][16] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[7] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of environmental responsibility.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - 4.4 Disposal. Retrieved from NCBI Bookshelf. ([Link])

  • Jiangsu Haipu Functional Materials Co.,Ltd. (n.d.). Treatment of Pyridine and Pyridine Derivatives Wastewater. Retrieved from Haipu Functional Materials. ([Link])

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA. ([Link])

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU. ([Link])

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from WSU Environmental Health & Safety. ([Link])

  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from American Laboratory. ([Link])

  • MedicalLab Management. (2019, July). Laboratory Waste Management: The New Regulations. Retrieved from MedicalLab Management. ([Link])

  • U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA.gov. ([Link])

  • Delft University of Technology. (2015). Selective recovery of a pyridine derivative from an aqueous waste stream. Retrieved from TU Delft Research Portal. ([Link])

  • National Center for Biotechnology Information. (n.d.). N-(5-bromo-2-pyridinyl)-N-methylpropanamide. Retrieved from PubChem. ([Link])

  • U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. Retrieved from EPA.gov. ([Link])

  • Washington State University. (n.d.). Bromine Standard Operating Procedure. Retrieved from WSU Environmental Health & Safety. ([Link])

  • GovInfo. (1998, May 4). Federal Register, Volume 63 Issue 85. Retrieved from GovInfo. ([Link])

  • U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from EPA.gov. ([Link])

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  • National Center for Biotechnology Information. (n.d.). N-(5-bromo-3-methylpyridin-2-yl)-N-methylbenzamide. Retrieved from PubChem. ([Link])

  • National Center for Biotechnology Information. (n.d.). N-(5-bromo-3-pyridinyl)-2,2-difluoropropanamide. Retrieved from PubChem. ([Link])

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Navigating the Safe Handling of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide belongs to the substituted pyridine class of compounds. Based on data from related chemicals, it is prudent to treat this compound as hazardous, likely causing skin, eye, and respiratory irritation.[1][2][3] The operational plan detailed below is designed to mitigate these potential risks through a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent disposal procedures.

Core Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are your primary defense against direct exposure. The following recommendations are based on best practices for handling pyridine and its derivatives.[4][5]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[6][7]
Skin Protection - Gloves: Butyl rubber or neoprene gloves are recommended for extended contact. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[5][8]- Lab Coat: A fully-buttoned, long-sleeved lab coat.Prevents skin contact which can lead to irritation. Butyl rubber and neoprene offer superior chemical resistance to many pyridine-based compounds compared to standard nitrile gloves.[5][8]
Respiratory Protection - Work within a certified laboratory chemical fume hood.[4][9]- If a fume hood is unavailable or for large spills, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is necessary.[5]Minimizes the inhalation of dust or vapors which can irritate the respiratory system.[1][3]
Donning and Doffing PPE: A Procedural Workflow

Proper technique in putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Eye/Face Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[8][9] All containers of this compound should be clearly labeled.[8]

  • Engineering Controls: Always handle this compound within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[2][4]

  • Weighing and Transfer: When weighing, use a balance inside the fume hood or in a ventilated enclosure. Handle the compound gently to avoid creating dust.[2] Use appropriate tools (e.g., spatula) for transfers.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water, even if gloves were worn.[6] Decontaminate the work area and any equipment used.

Emergency Protocols

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan: A Commitment to Environmental and Personnel Safety

Proper disposal of this compound and its contaminated materials is a critical final step.

Waste Management Workflow

Disposal_Workflow cluster_waste Chemical Waste Disposal Waste1 1. Segregate Waste: - Solid Waste (contaminated labware) - Liquid Waste (if in solution) Waste2 2. Use Designated, Labeled, and Sealed Waste Containers Waste1->Waste2 Waste3 3. Store in a Ventilated, Designated Hazardous Waste Area Waste2->Waste3 Waste4 4. Arrange for Pickup by a Licensed Waste Disposal Service Waste3->Waste4

Caption: Step-by-step process for the safe disposal of chemical waste.

Detailed Disposal Steps
  • Waste Segregation: Designate a specific, clearly labeled hazardous waste container for this compound waste.[10] This includes unused compounds, reaction byproducts, and any contaminated disposable materials such as gloves, weighing papers, and pipette tips.

  • Container Management: Ensure the waste container is made of a compatible material and has a secure, sealable lid.[10] The container must be labeled with "Hazardous Waste" and the chemical name.[8]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[10]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[10] Adhere to all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[10]

By adhering to these rigorous safety protocols, you can confidently advance your research while ensuring the well-being of your team and the environment.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (2023, February 1). Pyridine Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2009, September 26). 5-Bromopyridine-2-carbaldehyde Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.